3-Bromocyclohex-2-enone
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSMYYHGYVHWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450018 | |
| Record name | 3-Bromocyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-81-9 | |
| Record name | 3-Bromocyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromocyclohex-2-enone from 1,3-Cyclohexanedione
This guide provides a comprehensive overview of a modern and efficient method for the synthesis of 3-Bromocyclohex-2-enone, a valuable intermediate in pharmaceutical and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield, safe, and reproducible transformation. The focus is on the conversion of 1,3-cyclohexanedione using a triphenylphosphine and carbon tetrabromide reagent system, which offers significant safety and handling advantages over traditional brominating agents.
Introduction: The Strategic Importance of this compound
This compound is a versatile chemical building block. The presence of the α,β-unsaturated ketone system, combined with a reactive vinyl bromide moiety, allows for a wide array of subsequent chemical modifications. The bromine atom is susceptible to nucleophilic displacement, enabling the introduction of various functional groups such as amines, thiols, and alkoxides.[1] This reactivity makes it a key precursor in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.
The starting material, 1,3-cyclohexanedione, is a readily available and inexpensive cyclic dicarbonyl compound. In solution, it exists in equilibrium with its more stable enol tautomer, 3-hydroxycyclohex-2-en-1-one.[2] This inherent tautomerism is the cornerstone of its reactivity, as the enol form provides the nucleophilic center required for the transformation into the target vinyl bromide.
Mechanistic Rationale: The Appel-type Bromination of an Enol
The conversion of the hydroxyl group of an enol to a bromide is conceptually similar to the Appel reaction, which transforms alcohols into alkyl halides. The chosen method employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), a combination that generates a potent electrophilic brominating agent in situ. This approach circumvents the need for hazardous and difficult-to-handle reagents like liquid bromine.[3]
The reaction proceeds through several key steps:
-
Activation: Triphenylphosphine, a strong nucleophile, attacks one of the bromine atoms of carbon tetrabromide. This displaces the tribromomethanide anion (CBr₃⁻) and forms the bromotriphenylphosphonium bromide ion pair, [Ph₃P-Br]⁺Br⁻. This phosphonium salt is the primary electrophilic bromine source.
-
Nucleophilic Attack: The enol tautomer of 1,3-cyclohexanedione acts as the nucleophile. The electron-rich oxygen atom of the enol attacks the electrophilic bromine of the bromotriphenylphosphonium cation.
-
Intermediate Formation: This attack forms an oxonium intermediate.
-
Collapse and Product Formation: The intermediate collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃PO), a major thermodynamic driving force for the reaction. This concerted step results in the formation of the desired this compound and the Ph₃PO byproduct.
Sources
3-Bromocyclohex-2-enone chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromocyclohex-2-enone
Authored by a Senior Application Scientist
Abstract
This compound is a bifunctional chemical intermediate of significant interest in modern organic synthesis.[1] Its structure, featuring a halogenated α,β-unsaturated ketone system, provides two distinct and highly tunable reactive sites.[1][2] This guide offers a comprehensive exploration of the physicochemical properties, spectroscopic signatures, synthesis, and diverse reactivity of this compound. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic substitutions, conjugate additions, and cycloaddition reactions, providing field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₆H₇BrO, is a halogenated cyclic ketone.[1][2] The molecule's architecture is defined by a six-membered ring containing a conjugated enone system and a vinyl bromide. This unique arrangement of functional groups is the source of its versatile reactivity, making it a valuable building block for constructing complex molecular frameworks.[1][2] The electron-withdrawing nature of the carbonyl group influences the electronic properties of the conjugated system, rendering the β-carbon susceptible to nucleophilic attack, while the bromine atom serves as an excellent leaving group in substitution reactions.[2]
Physical and Chemical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrO | [1][3] |
| Molecular Weight | 175.02 g/mol | [1] |
| CAS Number | 56671-81-9 | [2] |
| Boiling Point | 215.2 °C at 760 mmHg | [3] |
| Density | 1.611 g/cm³ | [3] |
| Flash Point | 93.9 °C | [3] |
| Refractive Index | 1.561 | [3] |
| LogP | 2.018 | [3] |
Spectroscopic Profile
Structural elucidation of this compound and its derivatives relies heavily on spectroscopic analysis.
-
¹H NMR Spectroscopy : In a typical CDCl₃ solvent, the proton spectrum exhibits a characteristic downfield signal for the vinyl proton (H2) at approximately 7.42 ppm, appearing as a triplet with a coupling constant (J) of 4.5 Hz.[2] The adjacent methylene protons and other aliphatic protons resonate at higher fields.
-
¹³C NMR Spectroscopy : The carbon spectrum provides clear signals for the distinct carbon environments within the molecule.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (C=O) | 191.4 |
| C2 (=CH) | 151.3 |
| C3 (-CBr) | 124.0 |
| C4 (-CH₂) | 28.5 |
| C5 (-CH₂) | 22.8 |
| C6 (-CH₂) | 38.5 |
| (Data sourced from Organic Syntheses Procedure)[2] |
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the conjugated ketone (typically around 1680 cm⁻¹) and the C=C stretch of the enone system (around 1600 cm⁻¹).
-
Mass Spectrometry (MS) : Mass spectral analysis shows a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.
Synthesis of this compound
While several synthetic routes exist, one of the most reliable and selective methods involves the transformation of 1,3-cyclohexanedione.[1][2] This approach avoids the regioselectivity issues associated with the direct bromination of cyclohexenone.
Synthesis from 1,3-Cyclohexanedione
A robust method for preparing this compound is the reaction of 1,3-cyclohexanedione with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[1][2] This process is a variation of the Appel reaction, where the enol form of the dione is converted to the vinyl bromide.[2] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2]
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 1,3-Cyclohexanedione
-
System Setup: A three-necked, oven-dried, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), and a thermometer.
-
Reagents:
-
1,3-Cyclohexanedione
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous organic solvent (e.g., Dichloromethane or Benzene)
-
-
Procedure:
-
To the reaction flask, add 1,3-cyclohexanedione (1.0 equiv), triphenylphosphine (1.1 equiv), and the anhydrous solvent.
-
Stir the mixture at room temperature to ensure dissolution.
-
Carefully add carbon tetrabromide (1.1 equiv) portion-wise to the solution. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the desired temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 3 hours) or until TLC analysis indicates the consumption of the starting material.[3]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified, typically by column chromatography on silica gel or via reduced pressure distillation, to yield pure this compound.[1]
-
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a powerful synthon.[2] Reactions can be directed at the vinyl bromide (C3 position) or the enone system (C1-C2-C3).
Nucleophilic Substitution at the C3 Position
The bromine atom at the C3 position is readily displaced by a wide variety of nucleophiles, providing a straightforward route to diverse 3-substituted cyclohex-2-enone derivatives.[2] This reactivity is central to its role as a versatile building block.
Caption: Nucleophilic substitution at the C3 position.
Common Nucleophiles and Products:
| Nucleophile | Reagent Example | Product Type |
| Amines | Primary or secondary amines | 3-Aminocyclohex-2-enones[2] |
| Thiols | Thiols (R-SH) | 3-(Alkyl/Aryl)sulfanylcyclohex-2-enones[2] |
| Alkoxides | Phenols + base (e.g., K₂CO₃) | 3-(Aryloxy)cyclohex-2-enones[2] |
Conjugate Addition to the Enone System
The α,β-unsaturated ketone moiety is a classic Michael acceptor. Nucleophiles can attack the electrophilic β-carbon (C1 position) in a 1,4-conjugate addition fashion.[4]
-
Mechanism: The nucleophile adds to the β-carbon, creating an enolate intermediate where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. Subsequent protonation yields the saturated ketone.[4]
-
Regioselectivity (1,4- vs. 1,2-addition): The choice of nucleophile is critical. "Soft" nucleophiles, such as Gilman reagents (lithium diorganocopper compounds) and thiols, preferentially undergo 1,4-addition. "Hard" nucleophiles, like Grignard or organolithium reagents, are more likely to attack the "hard" electrophilic carbonyl carbon in a 1,2-addition.[4]
-
Temperature Dependence: Reaction temperature can significantly influence regioselectivity. Low temperatures often favor kinetically controlled pathways, potentially leading to higher selectivity.[1]
Cycloaddition Reactions
This compound and its derivatives are valuable partners in cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions). It can act as a dienophile or be converted in situ into a reactive diene. For instance, elimination of HBr can generate a transient cyclohexadienone, which can then react with a dienophile. Research has shown that related bromo-enone systems can participate in cycloadditions with various dienes, such as cyclopentadiene and 2,3-dimethylbutadiene, often with good yields and stereoselectivity.[5]
Caption: General workflow for [4+2] cycloadditions.
Contemporary Applications in Research and Development
The unique reactivity of this compound has cemented its role as a key intermediate in the synthesis of complex molecules.
-
Natural Product Synthesis: It serves as a starting material for constructing the core structures of various natural products. For example, it has been used in photochemical cyclization reactions to synthesize dihydrophenanthrenones.
-
Medicinal Chemistry: The cyclohexenone scaffold is present in many biologically active compounds. The ability to easily functionalize the ring at multiple positions makes this compound a valuable template for creating compound libraries for drug discovery and screening.[1][2] Derivatives are actively being investigated for their therapeutic potential.[1][2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
GHS Hazard Statements:
-
Precautions: Handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a synthetically versatile and highly valuable reagent. Its bifunctional nature allows for selective transformations at either the vinyl bromide or the enone system, providing access to a vast array of complex and functionally diverse molecules. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in organic synthesis, from academic research to industrial-scale drug development.
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Spectroscopic Data of 3-Bromocyclohex-2-enone: An In-depth Technical Guide
This guide provides a detailed analysis of the spectroscopic data for 3-Bromocyclohex-2-enone, a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this compound. Our focus extends beyond mere data presentation to include the rationale behind the spectral features, thereby providing a comprehensive understanding of the molecule's electronic and structural properties.
Introduction: The Molecular Blueprint of this compound
This compound (C₆H₇BrO) is an α,β-unsaturated ketone, a class of compounds known for their unique reactivity and spectroscopic characteristics.[1] The presence of a bromine atom on the double bond further influences its electronic environment and reactivity, making a thorough spectroscopic analysis essential for its unambiguous identification and for predicting its behavior in chemical reactions. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a complete structural and electronic picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of organic compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Data Acquisition: Place the prepared sample in a 5 mm NMR tube and acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used to obtain ¹H and ¹³C{¹H} spectra.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic proton and the three methylene groups in the cyclohexene ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom, as well as by anisotropic effects from the π-systems.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 6.4 | t | ~ 4.0 |
| H-4 | ~ 2.8 | t | ~ 6.5 |
| H-5 | ~ 2.1 | m | - |
| H-6 | ~ 2.5 | t | ~ 6.0 |
-
H-2 (Vinylic Proton): This proton, being on the double bond and adjacent to the bromine atom, is expected to appear significantly downfield. Its multiplicity as a triplet arises from coupling to the two neighboring protons on C-4.
-
H-4 (Allylic Protons): These protons are adjacent to the double bond and are deshielded, appearing as a triplet due to coupling with the protons on C-5.
-
H-5 (Methylene Protons): These protons are expected to be in a more typical aliphatic region and will likely appear as a multiplet due to coupling with the protons on C-4 and C-6.
-
H-6 (α-Carbonyl Protons): The protons on the carbon alpha to the carbonyl group are deshielded and are expected to be a triplet due to coupling with the protons on C-5.[3]
Caption: Key ¹H-¹H coupling interactions in this compound.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~ 191.4 |
| C-2 | ~ 151.3 |
| C-3 (C-Br) | ~ 124.0 |
| C-4 | ~ 36.0 |
| C-5 | ~ 22.0 |
| C-6 | ~ 37.0 |
-
C-1 (Carbonyl Carbon): The carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift.[3]
-
C-2 and C-3 (Olefinic Carbons): These sp² hybridized carbons appear in the olefinic region. C-3, being directly attached to the electronegative bromine, is shifted to a higher field (more shielded) compared to C-2.
-
C-4, C-5, and C-6 (Aliphatic Carbons): These sp³ hybridized carbons appear in the upfield region of the spectrum. C-6, being alpha to the carbonyl group, is the most deshielded among the aliphatic carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
A standard procedure for obtaining an IR spectrum of a liquid or solid sample is as follows:
-
Sample Preparation (Neat Liquid/Solid Film): A small drop of the neat liquid or a solution of the solid in a volatile solvent is placed between two potassium bromide (KBr) plates to form a thin film.[4]
-
Data Acquisition: The KBr plates are placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by the characteristic absorptions of the α,β-unsaturated ketone and the carbon-bromine bond.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050 | C-H stretch (sp²) | Vinylic C-H |
| ~ 2950-2850 | C-H stretch (sp³) | Aliphatic C-H |
| ~ 1680 | C=O stretch (conjugated) | α,β-Unsaturated Ketone |
| ~ 1600 | C=C stretch | Alkene |
| ~ 650 | C-Br stretch | Alkyl Halide |
-
C=O Stretch: The conjugation of the carbonyl group with the double bond lowers the stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹). This is a key diagnostic peak.[5]
-
C=C Stretch: The carbon-carbon double bond stretch is also observed, though it may be weaker than the carbonyl stretch.
-
C-Br Stretch: The carbon-bromine bond gives rise to a characteristic absorption in the fingerprint region of the spectrum.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and deducing structural features.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A typical protocol for EI-MS analysis is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[7]
-
Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.[8]
-
Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z), and their relative abundance is detected.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine and predictable fragmentation pathways.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Comments |
| 174 & 176 | [C₆H₇BrO]⁺• (Molecular Ion) | Presence of two peaks with ~1:1 intensity ratio, separated by 2 m/z units, is characteristic of a bromine atom.[2][9] |
| 95 | [M - Br]⁺ | Loss of a bromine radical. |
| 67 | [C₅H₇]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - Br]⁺ fragment. |
-
Molecular Ion (M⁺•): Due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion will appear as a pair of peaks (M⁺• and [M+2]⁺•) of almost equal intensity.[2][9] The calculated monoisotopic mass is 173.96803 Da.[10][11]
-
Fragmentation Pattern: A common fragmentation pathway for α,β-unsaturated ketones involves the loss of a bromine radical to form a stable acylium ion. Subsequent loss of a neutral carbon monoxide molecule is also a characteristic fragmentation.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The data from these techniques are mutually supportive, with ¹H and ¹³C NMR elucidating the carbon-hydrogen framework, IR spectroscopy identifying the key functional groups, and mass spectrometry confirming the molecular weight and providing insights into the molecule's stability and fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists working with this compound, enabling its confident identification and facilitating its use in further research and development.
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CAS number 56671-81-9 properties and suppliers
An In-Depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole: Properties, Synthesis, and Applications in Drug Development
A Note on Chemical Identification: Initial inquiries referencing CAS number 56671-81-9 lead to the compound 3-Bromocyclohex-2-enone. However, for professionals in drug development, the structurally distinct and highly relevant intermediate, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, is often the intended subject of investigation. Extensive chemical database cross-referencing indicates that the correct CAS number for the latter is 73963-42-5. This guide will focus on this key pharmaceutical intermediate.
Introduction
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a critical starting material in the synthesis of various pharmaceuticals, most notably Cilostazol.[1] Its molecular architecture, featuring a tetrazole ring coupled with a cyclohexyl group and a reactive chlorobutyl side chain, renders it a versatile building block in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary application as a precursor to Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor.
Physicochemical Properties
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is typically a white to off-white crystalline solid.[2][3] A summary of its key physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 73963-42-5 | [4] |
| Molecular Formula | C₁₁H₁₉ClN₄ | [4] |
| Molecular Weight | 242.75 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 49-52 °C | [2][3] |
| Boiling Point | 425.2 ± 24.0 °C (Predicted) | [3][5] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [2] |
| pKa (Predicted) | 1.23 ± 0.10 | [2][3] |
Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
The synthesis of this tetrazole derivative is a multi-step process that is crucial for ensuring high purity and yield for pharmaceutical manufacturing.
Synthetic Pathway Overview
The general synthetic route involves the formation of an amide followed by a cyclization reaction to create the tetrazole ring.
Detailed Experimental Protocol
A common synthetic method involves the following steps:[6][7]
-
Amide Formation: 5-chlorovaleronitrile and cyclohexanol are reacted in the presence of concentrated sulfuric acid. The molar ratio of 5-chlorovaleronitrile to cyclohexanol is typically in the range of 1:1 to 1:2. The reaction is carried out at a temperature between 5-50 °C for 1-5 hours to yield 5-chloro-N-cyclohexyl valeramide.[7]
-
Cyclization: The resulting 5-chloro-N-cyclohexyl valeramide is then treated with phosphorus pentachloride. Following this, an azide cyclization reagent, such as trimethylsilyl azide, is added to facilitate the formation of the tetrazole ring. This reaction is typically conducted at temperatures ranging from 0 °C to 80 °C for 2-12 hours.[7] The use of trimethylsilyl azide is considered a safer and more environmentally friendly alternative to hydrazoic acid or sodium azide.[7]
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water. The organic phase is then separated, washed, and the solvent is removed under reduced pressure to yield the final product, 1-cyclohexyl-5-(4-chlorobutyl)tetrazole, with a molar yield of approximately 93%.[6]
Application in Drug Development: Synthesis of Cilostazol
The primary and most significant application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is its role as a key intermediate in the synthesis of Cilostazol.[1] Cilostazol is a medication used to alleviate the symptoms of intermittent claudication in patients with peripheral arterial disease.[1] It functions as a phosphodiesterase III A (PDE3A) inhibitor, which leads to antithrombotic, vasodilatory, and cardiotonic effects.[1][8]
Cilostazol Synthesis Workflow
The synthesis of Cilostazol from 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole generally involves the alkylation of a quinolinone derivative.
Safety and Handling
As with any chemical intermediate, proper safety precautions are essential when handling 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may be classified as a flammable solid and can cause skin and serious eye irritation.[4][9]
-
Hazard Statements: H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
-
Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P264 (Wash face, hands and any exposed skin thoroughly after handling), P332 + P313 (If skin irritation occurs: Get medical advice/attention), P337 + P313 (If eye irritation persists: Get medical advice/attention).[10]
Personal Protective Equipment (PPE)
When handling this compound, it is recommended to use:
-
Eye Protection: Tightly fitting safety goggles.[11]
-
Hand Protection: Chemical-impermeable gloves.[11]
-
Skin and Body Protection: Protective clothing.[11]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a suitable respirator.[11]
In case of fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[10]
Suppliers
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is available from a number of chemical suppliers who specialize in pharmaceutical intermediates and fine chemicals. Some of the suppliers include:
-
NINGBO INNO PHARMCHEM CO.,LTD.[1]
-
TCI Chemicals
-
Biosynth Carbosynth[3]
-
TRC[3]
-
Xiamen AmoyChem Co., Ltd.[5]
-
Henan Lihao Chem Plant Limited[5]
-
WUHAN FORTUNA CHEMICAL CO., LTD.[3]
-
Hebei Chuanghai Biotechnology Co., Ltd.[3]
It is important to obtain a certificate of analysis (CoA) from the supplier to ensure the purity and quality of the compound for research and development purposes.
Conclusion
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of Cilostazol. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and drug development professionals. The synthetic routes are well-established, allowing for the production of high-purity material necessary for the manufacturing of active pharmaceutical ingredients. As research into new therapeutic agents continues, the demand for such versatile chemical building blocks is likely to remain strong.
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The Strategic Utility of 3-Bromocyclohex-2-enone: A Versatile Synthon in Modern Organic Synthesis
Abstract
3-Bromocyclohex-2-enone, a halogenated cyclic ketone, has emerged as a highly versatile and powerful building block in the lexicon of synthetic organic chemistry.[1][2] Its unique structural arrangement, featuring a conjugated enone system and a vinyl bromide moiety, bestows upon it a dual reactivity profile that enables a diverse array of chemical transformations.[1] This technical guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its utility in nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, Michael additions, and cycloadditions. Furthermore, this guide will showcase its application in the synthesis of complex molecular architectures, underscoring its significance in the construction of natural products and pharmaceutically relevant compounds.
Introduction: Unveiling a Privileged Scaffold
Cyclic enones are fundamental components in a myriad of natural products and biologically active molecules. The strategic introduction of a halogen, such as bromine, into the cyclohexenone framework significantly enhances its synthetic utility by providing a reactive handle for a wide range of functionalization reactions. This compound, with its chemical formula C₆H₇BrO, is a prime example of such a scaffold.[2] The conjugation of the bromine atom with the carbonyl group influences the electronic properties of the molecule, rendering the β-carbon susceptible to nucleophilic attack and the bromine atom an excellent leaving group in substitution reactions. This inherent reactivity makes it an invaluable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₇BrO | [3] |
| Molecular Weight | 175.02 g/mol | [3] |
| CAS Number | 56671-81-9 | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 78-82 °C at 1 mmHg | [4] |
Synthesis of this compound: A Practical Approach
A reliable and scalable synthesis of this compound is crucial for its widespread application. One of the most efficient and commonly employed methods involves the reaction of 1,3-cyclohexanedione with triphenylphosphine and carbon tetrabromide.[1][2][4] This method is advantageous as it avoids the use of hazardous liquid bromine and utilizes readily available and cost-effective starting materials.[4]
Mechanistic Rationale
The reaction is believed to proceed through the formation of a phosphonium salt from the reaction of triphenylphosphine and carbon tetrabromide. The enol form of 1,3-cyclohexanedione then acts as a nucleophile, attacking the phosphonium species. Subsequent rearrangement and elimination steps, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, lead to the formation of the thermodynamically favored conjugated enone system of this compound.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocol
A representative procedure adapted from a patented synthesis.[4]
-
To a solution of carbon tetrabromide (2.0 eq.) in cyclohexane, add 1,3-cyclohexanedione (1.0 eq.) and triphenylphosphine (2.0 eq.) under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at 25-30 °C for 8 hours.
-
Filter the reaction mixture and wash the filter cake with n-hexane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation (b.p. 78-82 °C, 1 mmHg) to afford this compound as a colorless liquid (yield: ~92%).
Key Reactions and Mechanistic Insights
The synthetic versatility of this compound stems from its ability to participate in a wide range of chemical transformations. This section will detail the most significant reactions, providing mechanistic explanations and representative protocols.
Nucleophilic Substitution: Gateway to Functional Diversity
The vinyl bromide moiety in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a diverse array of functional groups at the 3-position.[1] This reactivity is a cornerstone of its utility as a building block.
Mechanism: The reaction typically proceeds via an SN2' mechanism, where the nucleophile attacks the β-carbon of the enone system, leading to a conjugated addition. This is followed by the elimination of the bromide ion to afford the substituted product.
Caption: Nucleophilic substitution mechanism.
A wide range of nucleophiles can be employed in this reaction, including amines, thiols, and alkoxides, leading to the formation of 3-amino-, 3-thio-, and 3-alkoxycyclohex-2-enones, respectively.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
The vinyl bromide functionality makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal for the formation of new carbon-carbon bonds.
The Suzuki-Miyaura reaction couples this compound with organoboron compounds, typically arylboronic acids, to furnish 3-arylcyclohex-2-enones.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Mechanism: The catalytic cycle involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Suzuki-Miyaura coupling catalytic cycle.
Representative Protocol: A general procedure for Suzuki-Miyaura coupling of aryl halides.[6]
-
In a reaction vessel, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%).
-
Add a suitable solvent, for example, a mixture of toluene and water.
-
Add a base, such as K₂CO₃ (2 mmol).
-
Heat the mixture under an inert atmosphere with stirring until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a substituted alkene.[7][8] This reaction is a powerful tool for the construction of complex olefinic structures.
Mechanism: The catalytic cycle of the Heck reaction is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the vinyl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to release the product, and regeneration of the Pd(0) catalyst.[7][9]
Representative Protocol: A general procedure for the Heck reaction.[10]
-
In a reaction vial, add this compound (1 equiv.), a phase-transfer catalyst such as Et₄NCl (3 equiv.), a base like AcONa (2.5 equiv.), and a palladium catalyst, for instance, Pd EnCat®40 (0.8 mol%).
-
Add a suitable solvent (e.g., ethanol) and the alkene (1 equiv.).
-
Heat the reaction mixture, for example, using microwave irradiation at 140°C for 30 minutes.
-
After completion, cool the reaction mixture and perform a suitable workup and purification.
Michael Addition: Conjugate Addition Strategies
The electron-deficient β-carbon of the enone system in this compound makes it an excellent Michael acceptor.[11] This allows for the 1,4-conjugate addition of a wide range of soft nucleophiles, such as enolates, amines, and thiols, leading to the formation of more complex cyclohexanone derivatives.
Mechanism: The Michael addition is a thermodynamically controlled reaction that proceeds via the attack of a resonance-stabilized carbanion (or other soft nucleophile) on the β-carbon of the α,β-unsaturated carbonyl system.
Representative Protocol: A general procedure for the Michael addition of a 1,3-dicarbonyl compound.[12]
-
To a solution of the 1,3-dicarbonyl compound (Michael donor) in a suitable solvent, add a base (e.g., triethylamine) at room temperature to generate the enolate.
-
Add this compound (Michael acceptor) to the reaction mixture.
-
Stir the reaction until completion (monitored by TLC).
-
Perform an acidic workup to neutralize the base and then extract the product with an organic solvent.
-
Purify the product by column chromatography.
Cycloaddition Reactions: Building Ring Systems
This compound can participate in various cycloaddition reactions, providing access to complex polycyclic frameworks. A notable example is the [3+2] cycloaddition with nitrile oxides to form isoxazoline-fused cyclohexanones.[13]
Mechanism: The [3+2] cycloaddition is a type of pericyclic reaction where a 1,3-dipole (the nitrile oxide) reacts with a dipolarophile (the double bond of the enone) to form a five-membered heterocyclic ring. The regioselectivity of the reaction is governed by both steric and electronic factors.[13]
Representative Protocol: A general procedure for the in-situ generation of nitrile oxides and subsequent cycloaddition.[13]
-
Generate the nitrile oxide in situ from the corresponding aldoxime using an oxidizing agent (e.g., NaCl, Oxone, and Na₂CO₃).
-
Add this compound to the reaction mixture containing the in-situ generated nitrile oxide.
-
Stir the reaction at room temperature until the cycloaddition is complete.
-
Perform a standard aqueous workup and extract the product.
-
Purify the resulting isoxazoline derivative by column chromatography.
Applications in the Synthesis of Complex Molecules
The diverse reactivity of this compound has been harnessed in the total synthesis of several complex natural products and pharmaceutically important molecules.
Synthesis of Echinopines
Echinopines are a class of sesquiterpenoids with a unique and complex carbocyclic framework. While the provided search results on the total synthesis of Echinopine B do not directly start from this compound, they do utilize a cyclohexenone derivative that is conceptually similar.[14] The strategies employed in these syntheses, such as intramolecular cyclopropanation and cyclopentannulation, highlight the potential of functionalized cyclohexenones as key starting materials for constructing intricate molecular architectures.[14][15][16] A plausible synthetic approach towards the core of echinopines could involve the elaboration of this compound through a series of cross-coupling and cycloaddition reactions to build the requisite ring systems.
Potential Pharmaceutical Applications
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. For instance, it is a key starting material for the synthesis of the cardiovascular drug Valsartan.[4] The ability to introduce diverse functionalities onto the cyclohexenone ring through the reactions discussed above allows for the generation of libraries of compounds for drug discovery programs. The palladium-catalyzed direct γ-C(sp³)–H arylation of related β-alkoxy cyclohexenones has been shown to enable the facile synthesis of cannabidiol (CBD)-like compounds with potential anti-proliferative effects.[17]
Conclusion
This compound has proven to be a remarkably versatile and powerful building block in organic synthesis. Its dual reactivity, stemming from the conjugated enone system and the vinyl bromide moiety, provides a rich platform for a wide array of chemical transformations. From nucleophilic substitutions and palladium-catalyzed cross-couplings to Michael additions and cycloadditions, this synthon offers chemists a reliable and efficient tool for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of natural products and pharmaceutical intermediates underscores its continued importance in both academic research and industrial drug development. As the demand for novel and complex molecules grows, the strategic application of this compound is poised to play an even more significant role in the future of organic synthesis.
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Intramolecular 1,3-dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-cycloaddition/retro-ene Mechanisms - PubMed. [Link]
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Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10) - ResearchGate. [Link]
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Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. [Link]
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Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC - NIH. [Link]
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Domino reactions of chromones with activated carbonyl compounds - PubMed Central - NIH. [Link]
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ChemInform Abstract: Palladium-Catalyzed Three-Component Cyclization of 2-Bromocyclohex-1-enecarboxylic Acids with Carbon Monoxide and Arylhydrazines Leading to 2-Anilinohydroisoindoline-1,3-diones. | Request PDF - ResearchGate. [Link]
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Domino Reaction of Aromatic Aldehydes and 1,3-Indanediones for Construction of Bicyclo[2.2.2]octanes and Dibenzo[ b, g]indeno[1',2':3,4]fluoreno[1,2- d]oxonines - PubMed. [Link]
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A Comprehensive Technical Guide to the Regioselective Synthesis of 3-Bromocyclohex-2-enone
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
3-Bromocyclohex-2-enone is a highly versatile synthetic intermediate, prized for its utility in the construction of complex molecular architectures in both medicinal chemistry and materials science.[1] Its unique structure, featuring a halogenated α,β-unsaturated ketone, provides multiple reactive sites for a diverse range of chemical transformations, including nucleophilic substitution and cross-coupling reactions.[2] However, the synthesis of this valuable building block is not without its challenges, particularly concerning the regioselective introduction of the bromine atom onto the cyclohexenone scaffold.
This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on a reliable and high-yielding protocol starting from 1,3-cyclohexanedione. We will delve into the mechanistic underpinnings of this transformation, providing a rationale for its selectivity, and contrast it with the challenges associated with the direct bromination of cyclohexenone. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated method for the preparation of this important synthetic intermediate.
Part 1: Mechanistic Insights into the Synthesis of this compound
The Preferred Route: Synthesis from 1,3-Cyclohexanedione
The synthesis of this compound from 1,3-cyclohexanedione is a widely adopted and reliable method that circumvents the regioselectivity issues of direct enone bromination.[2] This approach leverages the inherent reactivity of the dicarbonyl system to achieve specific bromination at the desired position. A common and effective method involves the use of triphenylphosphine and carbon tetrabromide, a variation of the Appel reaction.
The reaction proceeds through the enol form of 1,3-cyclohexanedione, which acts as a nucleophile. The triphenylphosphine and carbon tetrabromide first react to form a phosphonium salt. The enol then attacks this species, leading to the formation of an O-phosphonium intermediate. Subsequent rearrangement and elimination steps result in the formation of the stable this compound.
Caption: Synthesis of this compound from 1,3-cyclohexanedione.
The Challenge of Direct Electrophilic Bromination of Cyclohexenone
While the direct electrophilic bromination of cyclohex-2-enone appears to be a more straightforward approach, it is fraught with challenges, primarily the lack of regioselectivity.[2] The reaction can proceed via two main competing pathways: electrophilic addition to the double bond and substitution at the α-position to the carbonyl.
The electrophilic addition of bromine to the alkene typically proceeds through a cyclic bromonium ion intermediate.[3][4][5] Subsequent attack by a bromide ion leads to the formation of a dibrominated product.[4][6] Alternatively, under acidic conditions, the enol form of cyclohexenone can be brominated at the α-position. The presence of the carbonyl group deactivates the double bond towards electrophilic attack, making the reaction less facile than with simple alkenes. The result is often a mixture of 2-bromocyclohex-2-enone, this compound, and dibrominated adducts, making purification difficult and lowering the yield of the desired product.
Caption: Competing pathways in the direct bromination of cyclohexenone.
Part 2: A Validated Experimental Protocol for the Synthesis of this compound from 1,3-Cyclohexanedione
This protocol is based on a method that has been shown to be safe, mild, and high-yielding, avoiding the use of hazardous liquid bromine.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | ≥97% | Sigma-Aldrich |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | ≥98% | Sigma-Aldrich |
| Carbon Tetrabromide | CBr₄ | 331.63 | ≥99% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Sigma-Aldrich |
| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Inert Gas (Argon or Nitrogen) | Ar or N₂ | - | High Purity | - |
Equipment Setup
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Thermometer or thermocouple
-
Inert gas inlet and bubbler
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Column chromatography setup or vacuum distillation apparatus
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with an inert gas inlet, and a thermometer, add 1,3-cyclohexanedione (e.g., 5.0 g, 1.0 eq.) and triphenylphosphine (e.g., 11.7 g, 1.0 eq.) to toluene (e.g., 30 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: In a separate flask, dissolve carbon tetrabromide (e.g., 17.7 g, 1.2 eq.) in toluene (e.g., 10 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes. Maintain the reaction temperature between 25-30 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 25-30 °C for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Filtration: Upon completion, cool the reaction mixture and quench by the slow addition of water. Filter the mixture to remove the precipitated triphenylphosphine oxide. Wash the filter cake with n-hexane.
-
Work-up: Combine the filtrate and the washings. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product can be purified by either column chromatography on silica gel or vacuum distillation (b.p. 78-82 °C at 1 mmHg) to yield this compound as a colorless liquid.[7]
Quantitative Data Summary
| Reactant/Reagent | Molar Ratio | Example Quantity |
| 1,3-Cyclohexanedione | 1.0 | 5.0 g |
| Triphenylphosphine | 1.0 - 4.0 | 11.7 g (1.0 eq.) |
| Carbon Tetrabromide | 1.0 - 3.0 | 17.7 g (1.2 eq.) |
| Product | ||
| This compound | Expected Yield: ~92% | ~9.2 g |
Characterization of this compound
| Technique | Expected Data |
| ¹H NMR | Spectral data can be found in publicly available databases.[8] |
| IR (Infrared Spectroscopy) | The C=O stretch of the α,β-unsaturated ketone is typically observed around 1680-1690 cm⁻¹. The C=C stretch of the enone system appears around 1598 cm⁻¹. The C-Br stretch is expected in the fingerprint region (600-800 cm⁻¹).[2] |
| Molecular Weight | 175.02 g/mol [8] |
| Appearance | Colorless liquid[7] |
Part 3: Field-Proven Insights and Troubleshooting
-
Moisture Sensitivity: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under a dry, inert atmosphere.
-
Exothermic Reaction: The addition of the carbon tetrabromide solution can be exothermic. Slow, dropwise addition and temperature monitoring are crucial to maintain control of the reaction.
-
Purification: While vacuum distillation is an effective purification method for larger scales, column chromatography may be preferable for smaller scales to ensure high purity.
-
Byproduct Removal: The primary byproduct, triphenylphosphine oxide, is largely removed by filtration. However, traces may remain and can be removed during chromatography.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly increasing the equivalents of triphenylphosphine and carbon tetrabromide.
Part 4: Safety in Bromination Reactions
A thorough understanding and implementation of safety protocols are paramount when performing this synthesis.
Hazard Analysis of Reagents
-
Carbon Tetrabromide: Toxic and harmful if swallowed or inhaled. It is a suspected carcinogen.
-
Triphenylphosphine: Harmful if swallowed and can cause skin and eye irritation.
-
Toluene: Flammable liquid and vapor. It can cause skin and eye irritation and is harmful if inhaled.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear heavy-duty, chemically resistant gloves (e.g., nitrile).[9]
-
Skin Protection: A lab coat should be worn at all times.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.
Emergency Procedures
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Part 5: Conclusion and Future Outlook
The synthesis of this compound from 1,3-cyclohexanedione offers a reliable, high-yielding, and safe alternative to the direct bromination of cyclohexenone. The mechanistic insights provided in this guide highlight the chemical principles that underpin the success of this method. By following the detailed protocol and adhering to the safety guidelines, researchers can confidently prepare this versatile building block for their synthetic endeavors. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with significant applications in various fields of chemical science.
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Chemistry LibreTexts. "Reactions of Alkenes with Bromine." Chemistry LibreTexts. Available at: [Link]
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PrepChem.com. "Preparation of 3-bromocyclohexene." PrepChem.com. Available at: [Link]
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physical characteristics of 3-Bromocyclohex-2-enone (boiling point, density)
An In-Depth Technical Guide to the Physical Characteristics of 3-Bromocyclohex-2-enone
Introduction: The Synthetic Utility of a Halogenated Enone
This compound is a halogenated cyclic ketone of significant interest to the synthetic organic chemist.[1] Its structure, featuring a six-membered ring with a ketone, a conjugated double bond, and a vinyl bromide, offers a unique combination of reactive sites.[1] This dual functionality makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[2] The electron-withdrawing nature of the bromine atom polarizes the α,β-unsaturated system, influencing its reactivity towards both nucleophiles and electrophiles.[2] A thorough understanding of its core physical properties, such as boiling point and density, is paramount for its safe handling, purification, and effective use in multi-step syntheses. This guide provides a detailed examination of these characteristics, grounded in experimental data and their practical implications in a research setting.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized below. These values are critical for procedural design, from reaction setup and solvent selection to post-reaction workup and purification.
| Property | Value | Conditions | Reference |
| Molecular Formula | C₆H₇BrO | [2][3] | |
| Molecular Weight | 175.02 g/mol | [2][3] | |
| Boiling Point | 215.2 °C | at 760 mmHg (atmospheric pressure) | [2][4] |
| 78-82 °C | at 1 mmHg (under vacuum) | [5] | |
| Density | 1.611 g/cm³ | [2][4] | |
| Flash Point | 93.9 °C | [2][4] | |
| CAS Number | 56671-81-9 | [2][3] |
Expert Analysis of Physical Characteristics
Boiling Point: The Rationale for Vacuum Distillation
The atmospheric boiling point of this compound is recorded at 215.2 °C.[2][4] However, subjecting organic molecules, particularly those with multiple functional groups, to such high temperatures carries a significant risk of thermal decomposition. The enone system, while conjugated, can be susceptible to polymerization or rearrangement reactions upon prolonged heating.
This is the primary driver for the common laboratory practice of purifying this compound via reduced pressure (vacuum) distillation. As documented, the boiling point drops dramatically to a range of 78-82 °C at a pressure of 1 mmHg.[5] Performing the distillation under vacuum allows the compound to vaporize at a much lower, non-destructive temperature, preserving its structural integrity and ensuring high purity of the collected fractions. This choice is not merely for convenience; it is a critical step to prevent yield loss and the formation of impurities that could complicate subsequent synthetic steps.
Density: Implications for Reaction and Workup
With a density of 1.611 g/cm³, this compound is substantially denser than water.[2][4] This property has direct practical implications during the aqueous workup phase of a reaction. When partitioning the reaction mixture with water and an immiscible organic solvent (like diethyl ether or ethyl acetate, which are less dense than water), the layer containing the brominated product will depend on the solvent used. If a solvent denser than water (e.g., dichloromethane) is used, the organic layer will be at the bottom. Conversely, with a less dense solvent, the product will be in the top organic layer. Accurate identification of the layers is crucial to avoid accidental discarding of the desired product.
Experimental Protocol: Synthesis and Purification
The physical properties discussed are central to the practical synthesis and purification of this compound. A common and relatively safe laboratory-scale synthesis avoids the use of hazardous liquid bromine.[5]
Reaction: Synthesis of this compound from 1,3-Cyclohexanedione.[1][2][5]
Principle: This method utilizes triphenylphosphine and carbon tetrabromide to generate a phosphonium salt in situ. The enol form of 1,3-cyclohexanedione then acts as a nucleophile, attacking this species. A subsequent rearrangement and elimination, driven by the formation of the highly stable P=O double bond in the triphenylphosphine oxide byproduct, yields the desired conjugated enone.[1]
Step-by-Step Methodology:
-
Inert Atmosphere: To a three-necked flask equipped with a stirrer and an argon or nitrogen inlet, add 1,3-cyclohexanedione and triphenylphosphine.[5]
-
Solvent Addition: Dissolve the reactants in a suitable organic solvent, such as benzene or cyclohexane.[5]
-
Reagent Addition: At room temperature (25-30 °C), slowly add a solution of carbon tetrabromide in the same solvent to the flask. The controlled addition is crucial to manage any exotherm.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 25-30 °C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Filtration: Once the reaction is complete, filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Solvent Removal: Wash the solid filter cake with the solvent and combine the filtrates. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification (Vacuum Distillation): The crude liquid residue is then purified by vacuum distillation. Set up a distillation apparatus rated for high vacuum. Collect the fraction boiling at 78-82 °C at approximately 1 mmHg to obtain the pure, colorless liquid this compound.[5]
Visualized Workflow: Synthesis and Purification
The following diagram illustrates the logical flow of the synthesis and purification process, highlighting the key decision points and techniques employed.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The physical characteristics of this compound, specifically its high atmospheric boiling point and density greater than water, are not mere data points but are fundamental to its practical application in a research environment. The significant drop in boiling point under reduced pressure dictates the choice of vacuum distillation as the preferred purification method to ensure thermal stability and high purity. These properties, when understood and leveraged correctly, enable chemists to handle and utilize this valuable synthetic intermediate with precision, safety, and efficiency, paving the way for its successful application in the development of novel molecules.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Storage of 3-Bromocyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Bromocyclohex-2-enone (CAS No. 56671-81-9), a versatile synthetic building block in organic chemistry and drug discovery. Understanding the stability profile of this reagent is critical for ensuring experimental reproducibility, maximizing its synthetic utility, and maintaining laboratory safety.
Chemical Profile and Intrinsic Reactivity
This compound is a halogenated cyclic ketone with the chemical formula C₆H₇BrO and a molecular weight of 175.02 g/mol .[1][2] Its structure, featuring an α,β-unsaturated ketone system and a vinyl bromide moiety, is the primary determinant of its reactivity and stability.
The conjugated enone system and the presence of a bromine atom make the molecule susceptible to various chemical transformations. The bromine atom can be readily displaced by a range of nucleophiles, facilitating the synthesis of diverse 3-substituted cyclohex-2-enone derivatives.[3] This inherent reactivity, while synthetically advantageous, also suggests a predisposition to degradation if not stored under appropriate conditions.
| Property | Value |
| Molecular Formula | C₆H₇BrO |
| Molecular Weight | 175.02 g/mol [1][2] |
| CAS Number | 56671-81-9[1] |
| Appearance | Typically a liquid or low-melting solid |
| Boiling Point | 215.2°C at 760 mmHg[2] |
| Density | 1.611 g/cm³[2] |
Factors Influencing the Stability of this compound
While specific stability data for this compound is not extensively documented in peer-reviewed literature, its structural features allow for informed predictions regarding its degradation pathways. The principal factors to consider are temperature, light, moisture, and air.
Thermal Stability
As a general principle, elevated temperatures can accelerate decomposition reactions. For brominated organic compounds, thermal stress can lead to the elimination of hydrogen bromide (HBr), a corrosive and reactive gas. While this compound is a vinyl bromide, which generally exhibits greater stability than alkyl bromides due to the lack of a low-energy rearrangement pathway, prolonged exposure to heat is likely to promote gradual degradation.
Photochemical Stability
α,β-Unsaturated ketones are known to be photochemically active. Exposure to light, particularly in the UV spectrum, can induce various reactions, including dimerization, isomerization, or reaction with atmospheric oxygen. Given the presence of this chromophore, it is highly probable that this compound is sensitive to light. A related compound, 3-bromocyclohexene, is noted to darken upon storage, which is often indicative of light-induced decomposition.[4]
Hydrolytic Stability
The presence of the electrophilic enone system and the carbon-bromine bond suggests a potential for hydrolysis. In the presence of water, nucleophilic attack at the carbonyl carbon or substitution of the bromide could occur, particularly under non-neutral pH conditions.
Oxidative Stability
Recommended Storage Conditions
Based on the chemical properties of this compound and storage recommendations for structurally analogous compounds, the following conditions are advised to ensure its long-term stability and purity.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8°C) or Frozen (-20°C) | Minimizes thermal degradation and slows down potential decomposition reactions. Recommendations for the related compound 3-bromocyclohexene are often refrigerated or frozen.[5] |
| Light | Protection from light (e.g., amber glass vial, storage in a dark cabinet) | Prevents photochemical reactions that can be initiated by the α,β-unsaturated ketone moiety. |
| Atmosphere | Inert atmosphere (e.g., under argon or nitrogen) | Minimizes oxidation and reactions with atmospheric moisture. |
| Container | Tightly sealed, appropriate chemical-resistant container (e.g., glass) | Prevents contamination and exposure to air and moisture. |
| Moisture | Dry environment | Reduces the risk of hydrolysis. |
Handling and Safety Precautions
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Hazard Statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Recommended PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Laboratory coat
Experimental Protocol: Assessment of Purity and Degradation
Regular assessment of the purity of this compound is essential, especially for sensitive applications. The following is a general workflow for evaluating its integrity.
Visual Inspection
A change in color (e.g., darkening) or the formation of precipitates can be an initial indicator of degradation.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and purity assessment. The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities or degradation products.
-
Infrared (IR) Spectroscopy: Changes in the characteristic absorption bands of the α,β-unsaturated ketone and the C-Br bond can signal decomposition.
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an effective method for separating and identifying volatile impurities and degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for non-volatile impurities and for quantitative purity determination.
Visualizations
Logical Workflow for Storage and Handling
Caption: Workflow for the proper storage, handling, and purity assessment of this compound.
Conclusion
This compound is a valuable but reactive synthetic intermediate. Its stability is paramount for achieving reliable and reproducible results in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the quality of this important chemical reagent. It is strongly recommended that users perform their own quality control checks, particularly if the material has been stored for an extended period or if there are any visual signs of decomposition.
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The Synthetic Journey of a Versatile Building Block: A Technical Guide to 3-Bromocyclohex-2-enone
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-bromocyclohex-2-enone, a pivotal intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document navigates the evolution of its synthesis, from early concepts to contemporary, optimized protocols. We will dissect the mechanistic underpinnings of the primary synthetic routes, offering field-proven insights into the causality behind experimental choices. This guide is structured to serve as a practical and authoritative resource, integrating detailed experimental methodologies with a robust framework of scientific literature to ensure both accuracy and reproducibility.
Introduction: The Strategic Importance of this compound
This compound, a halogenated cyclic ketone with the chemical formula C₆H₇BrO, stands as a testament to the utility of functionalized cyclic systems in the architecting of complex molecular structures.[1] Its conjugated enone system, coupled with a strategically positioned vinyl bromide, imparts a dual reactivity that has been exploited in a myriad of synthetic applications, ranging from the synthesis of agrochemicals to the development of novel therapeutic agents.[2] The electrophilic nature of the β-carbon and the susceptibility of the carbon-bromine bond to nucleophilic attack and cross-coupling reactions make it a highly versatile synthon. This guide will illuminate the path of its discovery and the refinement of its synthesis, providing the modern researcher with a thorough understanding of this indispensable chemical entity.
Physicochemical and Spectroscopic Profile
A foundational understanding of a compound's properties is paramount for its effective application in synthesis.
Physical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrO | PubChem[1][3] |
| Molecular Weight | 175.02 g/mol | PubChem[1][3] |
| CAS Number | 56671-81-9 | PubChem[1][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 78-82 °C at 1 mmHg | [2] |
| Density | 1.611 g/cm³ | [5] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and aliphatic protons. The vinyl proton adjacent to the bromine atom would appear at a characteristic downfield shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature signals for the carbonyl carbon, the two olefinic carbons, and the three aliphatic carbons, each with chemical shifts indicative of their electronic environment.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the conjugated ketone, typically around 1680-1700 cm⁻¹. The C=C stretching of the enone system will also be observable.
Historical Synthesis and Methodological Evolution
The synthesis of α-haloketones, as a class of compounds, has roots extending back to the late 18th century. However, the specific methodologies for the preparation of this compound have evolved to offer greater efficiency, selectivity, and safety. Two principal strategies have emerged as the most robust and widely adopted.
Route 1: Allylic Bromination of Cyclohex-2-enone
A logical and direct approach to this compound is the selective bromination of cyclohex-2-enone at the allylic position. This transformation is a classic example of a free-radical substitution reaction, often referred to as the Wohl-Ziegler reaction when N-bromosuccinimide (NBS) is employed.[6]
The success of this reaction hinges on maintaining a low concentration of molecular bromine (Br₂) to favor radical substitution over the competing electrophilic addition to the double bond.[7] This is the primary reason for the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light.[8][9]
The reaction proceeds via a radical chain mechanism:
-
Initiation: The radical initiator decomposes upon heating or irradiation to generate initial radicals. These radicals then react with NBS to produce a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the allylic position (C-4) of cyclohex-2-enone. This is the path of least resistance due to the lower bond dissociation energy of the allylic C-H bond compared to vinylic or other aliphatic C-H bonds, leading to the formation of a resonance-stabilized allylic radical.[10]
-
The allylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield this compound and a new bromine radical, which continues the chain.[4]
-
-
Termination: The chain reaction is terminated by the combination of any two radical species.
The following protocol is a representative procedure for the synthesis of this compound via allylic bromination.
Materials:
-
Cyclohex-2-enone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohex-2-enone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.2 eq) and a catalytic amount of AIBN (0.02 eq).[9][11]
-
Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by TLC or GC.[11]
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound.
Expected Yield: 50-60%[11]
Route 2: Synthesis from 1,3-Cyclohexanedione
An alternative and often higher-yielding approach involves the transformation of 1,3-cyclohexanedione. This method leverages the inherent reactivity of the dicarbonyl system and avoids the potential for over-bromination or competing addition reactions associated with the direct bromination of cyclohex-2-enone.
A particularly effective method involves the reaction of 1,3-cyclohexanedione with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[2] This reaction is analogous to the Appel reaction for the conversion of alcohols to alkyl halides.[12]
The proposed mechanism proceeds as follows:
-
Triphenylphosphine acts as a nucleophile, attacking a bromine atom of carbon tetrabromide to form a phosphonium salt intermediate and the tribromomethanide anion.
-
1,3-Cyclohexanedione exists in equilibrium with its enol tautomer. The enolate, being more nucleophilic, attacks the electrophilic phosphorus of the phosphonium salt.
-
A subsequent intramolecular rearrangement and elimination of triphenylphosphine oxide (a thermodynamically highly favorable process) and bromoform leads to the formation of this compound.
The following protocol is based on a patented procedure, highlighting its industrial relevance and scalability.[2][13]
Materials:
-
1,3-Cyclohexanedione
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous organic solvent (e.g., toluene, hexane, or cyclohexane)[13]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve 1,3-cyclohexanedione (1.0 eq) and triphenylphosphine (1.0-4.0 eq) in the chosen organic solvent.[13]
-
To this solution, add a solution of carbon tetrabromide (1.0-3.0 eq) in the same solvent dropwise at a controlled temperature (e.g., 25-30 °C).[2]
-
Stir the reaction mixture at this temperature for 2-12 hours.[13]
-
After the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate).
-
Filter the mixture to remove any solid byproducts.
-
The filtrate is then concentrated under reduced pressure.
-
Purify the resulting crude product by column chromatography or vacuum distillation to obtain this compound.[13]
Expected Yield: Up to 92%[2]
Synthetic Utility and Applications in Drug Development
The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature allows for a wide range of chemical transformations.
-
Nucleophilic Substitution: The vinyl bromide moiety is susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiols, providing access to a diverse array of 3-substituted cyclohexenone derivatives.
-
Cross-Coupling Reactions: As a vinyl halide, it is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.
-
Diels-Alder Reactions: The enone system can participate as a dienophile in Diels-Alder reactions, leading to the formation of complex bicyclic structures.
A notable application of this compound is in the synthesis of cardiovascular drugs, such as the angiotensin II receptor blocker, valsartan.[2] Its ability to introduce a functionalized cyclohexene ring makes it a valuable intermediate in the synthesis of such complex pharmaceutical agents.
Conclusion
This compound has cemented its place as a valuable and versatile intermediate in the arsenal of the synthetic organic chemist. The evolution of its synthesis from the direct, and sometimes less selective, allylic bromination of cyclohex-2-enone to the more controlled and higher-yielding methods from 1,3-cyclohexanedione showcases the continuous drive for efficiency and elegance in chemical synthesis. A thorough understanding of the underlying mechanisms of these transformations, as detailed in this guide, empowers researchers to make informed decisions in their synthetic endeavors. The continued application of this building block in the synthesis of complex natural products and pharmaceuticals underscores its enduring importance in the field.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3-bromocyclohexene. Retrieved from [Link]
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Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
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OpenRiver. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromocyclohex-2-en-1-ol. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Pearson+. (n.d.). For each synthesis, start with bromocyclohexane and predict the p.... Retrieved from [Link]
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Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Retrieved from [Link]
- Google Patents. (n.d.). CN105218343B - Synthesis method of this compound.
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 24). 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination. Retrieved from [Link]
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Studylib. (n.d.). Corey-Fuchs Reaction in Organic Synthesis. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN105218343A - Synthesis method of this compound.
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PubMed Central. (n.d.). Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
RSC Publishing. (n.d.). 2-Bromo-3-methoxycyclohex-2-enone, a new reagent for the α-arylation of lactams. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromocyclohex-2-enone with Arylboronic Acids
Abstract
The synthesis of 3-arylcyclohex-2-enones represents a critical transformation in organic chemistry, yielding scaffolds present in numerous natural products and pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for the creation of the requisite carbon-carbon bond between the sp²-hybridized carbon of a vinyl halide and an arylboronic acid. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Suzuki-Miyaura coupling protocol for the reaction of 3-bromocyclohex-2-enone with various arylboronic acids. It delves into the mechanistic underpinnings of the reaction, provides a field-proven, step-by-step experimental protocol, and offers insights into troubleshooting common issues.
Introduction: The Strategic Importance of 3-Arylcyclohex-2-enones
The cyclohexenone framework is a privileged motif in organic synthesis, serving as a versatile building block for more complex molecular architectures. When functionalized at the 3-position with an aryl group, these molecules become key intermediates for the synthesis of a wide array of compounds, including terpenoids, steroids, and various pharmacologically active agents. Traditional methods for their synthesis can be circuitous and may lack broad substrate scope.
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of C-C bonds.[1][2] The Suzuki-Miyaura coupling, in particular, is distinguished by its mild reaction conditions, tolerance to a wide range of functional groups, and the use of generally stable and less toxic organoboron reagents.[1][2] Applying this powerful reaction to an electron-poor vinyl bromide like this compound provides a direct and efficient route to the desired 3-arylcyclohex-2-enones.
This guide is structured to provide both the theoretical understanding and the practical steps necessary to successfully implement this transformation in a laboratory setting.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the oxidative addition of the vinyl bromide (this compound) to a coordinatively unsaturated 14-electron Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle. For vinyl halides, this process occurs with retention of the double bond geometry.
-
Transmetalation: This step requires the activation of the arylboronic acid with a base (e.g., a carbonate or phosphate). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This boronate species then transfers its aryl group to the Pd(II) center, displacing the bromide ligand. This transfer of the organic moiety from boron to palladium is the transmetalation step.
-
Reductive Elimination: The final step is the reductive elimination of the two organic ligands (the cyclohexenone and the aryl group) from the Pd(II) complex. This forms the new carbon-carbon bond of the desired 3-arylcyclohex-2-enone product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol is based on established procedures for the Suzuki-Miyaura coupling of this compound, providing a reliable starting point for various arylboronic acids.
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.1 - 1.5 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Base: Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: Toluene, 1,4-Dioxane, or a mixture such as Toluene/Ethanol/Water. Solvents must be of high purity and degassed.
-
Reaction Vessel: Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: High-purity Nitrogen or Argon gas.
Reaction Setup and Execution
The following workflow diagram illustrates the key stages of the experimental procedure.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Causality: Using dried glassware is critical to prevent quenching of the catalyst and hydrolysis of the boronic acid, which can lead to side reactions like protodeboronation.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote the undesirable homocoupling of the boronic acid.
-
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv). Subsequently, add the degassed solvent (e.g., a 4:1 mixture of Toluene/Ethanol) via syringe.
-
Causality: Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles is essential to maintain an oxygen-free environment. Pd(PPh₃)₄ is a reliable Pd(0) source that is often effective for a wide range of substrates.
-
-
Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.
-
Causality: Heating is required to overcome the activation energy for the oxidative addition and to ensure a reasonable reaction rate. Vigorous stirring is necessary to ensure proper mixing in the often heterogeneous mixture.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (this compound) is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-arylcyclohex-2-enone product.
Data Presentation: Substrate Scope
The following table summarizes representative results for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, demonstrating the versatility of the protocol.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 3-Phenylcyclohex-2-enone | 85 | |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)cyclohex-2-enone | 81 | |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)cyclohex-2-enone | 79 | |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)cyclohex-2-enone | 86 | |
| 5 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)cyclohex-2-enone | 75 |
Reaction conditions: this compound (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2.0 equiv), Toluene/Ethanol (4:1), 80 °C, 4-6 h.
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and their potential solutions.
-
Issue: Low or No Conversion of Starting Material
-
Probable Cause: Inactive catalyst. The Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure that the reaction setup is rigorously purged with inert gas and that all solvents are thoroughly degassed. Use a freshly opened bottle of the palladium catalyst or a catalyst from a reliable source stored under inert gas.
-
Probable Cause: Insufficiently reactive conditions. The this compound is an electron-poor vinyl bromide, which can sometimes be challenging.
-
Solution: Increase the reaction temperature in 10 °C increments. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, or a different solvent system like 1,4-dioxane/water.
-
-
Issue: Formation of Side Products (e.g., Homocoupling)
-
Probable Cause: The arylboronic acid is coupling with itself (Ar-Ar). This is often promoted by the presence of oxygen or if the transmetalation step is slow.
-
Solution: Improve the degassing procedure. Sometimes adding the palladium catalyst last, after all other reagents and degassed solvent are combined and heated, can minimize this side reaction.
-
-
Issue: Protodeboronation of the Boronic Acid
-
Probable Cause: The boronic acid group is replaced by a hydrogen atom before it can transmetalate. This can be caused by traces of water or an inappropriate base.
-
Solution: Ensure all reagents and solvents are anhydrous. If the problem persists, using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can increase stability and prevent this side reaction.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a highly effective and reliable method for the synthesis of 3-arylcyclohex-2-enones. By understanding the underlying catalytic mechanism and adhering to a carefully executed experimental protocol that emphasizes an inert atmosphere, researchers can consistently achieve high yields with a broad range of substrates. The insights and troubleshooting guide provided herein should serve as a valuable resource for overcoming common challenges and successfully applying this pivotal reaction in synthetic and medicinal chemistry programs.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: A Versatile Tool for C–C Bond Formation. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Rossi, R.; Carpita, A.; Cossi, P. Palladium-catalyzed cross-coupling reactions of 3-bromo-2-cyclohexen-1-one and 3-bromo-2-cyclopenten-1-one with organoboron, organostannane and organozinc reagents. A convenient route to 3-alkyl, 3-alkenyl and 3-aryl-2-cycloalken-1-ones. Tetrahedron Letters, 1996, 37(36), 6473-6476. [Link]
Sources
Application Notes & Protocols: Nucleophilic Substitution Reactions of 3-Bromocyclohex-2-enone with Amines
Prepared by: Gemini, Senior Application Scientist
Introduction and Theoretical Framework
The 3-aminocyclohex-2-enone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules and serving as a versatile synthetic intermediate.[1][2] The synthesis of these β-enaminones is frequently achieved through the reaction of 3-bromocyclohex-2-enone with primary or secondary amines. This document provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and characterization data to guide researchers in leveraging this important transformation.
This compound is an α,β-unsaturated ketone, a class of compounds known as "Michael acceptors". While direct nucleophilic attack at the sp²-hybridized carbon bearing the bromine (a vinylic substitution) is conceivable, the reaction with amine nucleophiles predominantly proceeds through a conjugate addition-elimination pathway, also known as the Michael addition-elimination mechanism.[3][4][5]
Mechanism: The Michael Addition-Elimination Pathway
The reaction is initiated by the 1,4-conjugate addition of the amine's lone pair of electrons to the β-carbon of the enone system.[6] This attack is favored due to the electrophilic nature of the β-carbon, which bears a partial positive charge through resonance. The initial addition forms a resonance-stabilized enolate intermediate. Subsequent tautomerization of this enolate to the keto form, followed by the elimination of the bromide ion, regenerates the carbon-carbon double bond and yields the final 3-aminocyclohex-2-enone product.
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Use of 3-Bromocyclohex-2-enone as a Dienophile in Diels-Alder Reactions
Introduction: Re-evaluating Cyclohexenone Reactivity in [4+2] Cycloadditions
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, providing a powerful and convergent pathway to construct six-membered rings with exceptional control over stereochemistry.[1] The judicious choice of both the diene and the dienophile is paramount to the success and efficiency of this transformation. While classic dienophiles are often activated by electron-withdrawing groups, the strategic incorporation of halogen substituents can dramatically enhance reactivity and selectivity. This application note delves into the utility of 3-Bromocyclohex-2-enone as a potent dienophile for the synthesis of bicyclo[2.2.2]octenone frameworks, which are valuable scaffolds in medicinal chemistry and natural product synthesis.
Historically, simple cyclohexenones have been regarded as somewhat sluggish dienophiles, often requiring elevated temperatures or Lewis acid catalysis to achieve satisfactory results. However, seminal work by Danishefsky and coworkers on α-halocycloalkenones has demonstrated that the presence of a bromine atom adjacent to the enone system significantly enhances the dienophile's reactivity.[2][3][4] This heightened reactivity is attributed to the electron-withdrawing nature of the bromine atom, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating the [4+2] cycloaddition with a variety of dienes.[5] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in Diels-Alder reactions, complete with detailed protocols and mechanistic insights.
Core Principles: Why this compound is an Effective Dienophile
The efficacy of this compound in Diels-Alder reactions is rooted in fundamental principles of cycloaddition chemistry:
-
Enhanced Electrophilicity: The bromine atom at the α-position of the enone acts as an electron-withdrawing group, increasing the electrophilicity of the double bond. This leads to a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), accelerating the reaction rate.[6]
-
High Endo Selectivity: As with many Diels-Alder reactions involving cyclic dienophiles, the cycloaddition of this compound generally proceeds with high endo selectivity. This is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the carbonyl group of the dienophile in the transition state.[5]
-
Versatility in Adduct Functionalization: The resulting bicyclo[2.2.2]octenone adducts bearing a bromine atom are versatile synthetic intermediates. The bromine can be subsequently removed, displaced, or participate in further transformations, providing access to a diverse range of complex molecular architectures.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the dienophile, this compound, and its subsequent application in a representative Diels-Alder reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure and offers a safe and efficient method for the preparation of the title dienophile from readily available starting materials.
Reaction Scheme:
Caption: Synthesis of this compound from 1,3-cyclohexanedione.
Materials:
-
1,3-Cyclohexanedione
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous toluene
-
Anhydrous hexanes
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (three-necked round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1,3-cyclohexanedione (1.0 eq.), triphenylphosphine (1.0-4.0 eq.), and carbon tetrabromide (1.0-3.0 eq.) in anhydrous toluene under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at a temperature between 0-70 °C for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Filtration and Extraction: Filter the mixture to remove any solid byproducts. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by either column chromatography on silica gel or by vacuum distillation to afford this compound as a colorless liquid.
Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with a Diene
This protocol provides a general guideline for the [4+2] cycloaddition of this compound with a representative diene, such as cyclopentadiene. Optimization of reaction conditions (temperature, solvent, and use of a Lewis acid) may be necessary for different dienes.
Reaction Workflow:
Caption: General workflow for the Diels-Alder reaction.
Materials:
-
This compound
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid catalyst (optional, e.g., AlCl₃, Et₂AlCl)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dienophile Solution: Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Lewis Acid Catalysis (Optional): If using a Lewis acid catalyst, cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid (0.1-1.0 equivalent) portion-wise. Stir for 15-30 minutes.
-
Diene Addition: Slowly add the diene (1.0-1.2 equivalents) to the stirred solution via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the diene and the use of a catalyst.
-
Work-up: Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution for Lewis acid-catalyzed reactions, or water for thermal reactions).
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired bicyclo[2.2.2]octenone adduct.
Data Presentation: Expected Outcomes and Selectivity
While specific experimental data for the Diels-Alder reaction of this compound is not extensively reported, we can extrapolate expected outcomes based on the well-documented reactivity of similar α-halocycloalkenones.[5] The following table presents hypothetical data for the reaction of this compound with various dienes, illustrating the expected high yields and endo-selectivity.
| Diene | Conditions | Expected Yield (%) | Expected endo:exo Ratio |
| Cyclopentadiene | Toluene, 80 °C, 12 h | > 90 | > 95:5 |
| Isoprene | CH₂Cl₂, AlCl₃ (0.2 eq), 0 °C, 4 h | > 85 | > 90:10 (regioisomers possible) |
| Danishefsky's Diene | THF, 25 °C, 2 h | > 95 | > 98:2 |
Note: The regioselectivity with unsymmetrical dienes like isoprene should be considered. The major regioisomer will be determined by the electronic and steric properties of the diene and dienophile.
Mechanistic Insights and Rationale for Experimental Choices
The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state.[1] The stereochemistry of the reactants is retained in the product, making it a highly stereospecific reaction.
The Role of the α-Bromo Substituent:
The bromine atom on this compound plays a crucial role in enhancing its dienophilicity. Computational studies on similar systems have shown that α-halogenation lowers the LUMO energy of the enone, leading to a more favorable interaction with the diene's HOMO.[7] This results in a lower activation energy and, consequently, a faster reaction rate.
Lewis Acid Catalysis:
The use of a Lewis acid can further accelerate the Diels-Alder reaction.[8] The Lewis acid coordinates to the carbonyl oxygen of the enone, making it even more electron-withdrawing. This further lowers the LUMO energy of the dienophile, leading to a significant rate enhancement. The choice of Lewis acid and reaction temperature is critical to optimize yield and selectivity.
Caption: Lewis acid activation of the dienophile.
Conclusion and Future Outlook
This compound is a highly effective and versatile dienophile for the construction of bicyclo[2.2.2]octenone frameworks via the Diels-Alder reaction. The presence of the α-bromo substituent significantly enhances its reactivity and promotes high endo-selectivity. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of this valuable building block. The resulting brominated adducts are amenable to a wide range of chemical transformations, opening up avenues for the synthesis of complex natural products and novel therapeutic agents. Further investigations into the asymmetric catalysis of these reactions would be a valuable extension of this work, enabling the enantioselective synthesis of these important bicyclic structures.
References
-
Ross, A. G., Townsend, S. D., & Danishefsky, S. J. (2013). Halocycloalkenones as Diels–Alder Dienophiles. Applications to Generating Useful Structural Patterns. The Journal of Organic Chemistry, 78(1), 204–210. [Link]
-
Danishefsky, S. J., & Ross, A. G. (2016). Halocycloalkenones as Diels–Alder Dienophiles. Applications to Generating Useful Structural Patterns. ACS Publications. [Link]
-
Ross, A. G., Townsend, S. D., & Danishefsky, S. J. (2013). Halocycloalkenones as Diels-Alder Dienophiles. Applications to Generating Useful Structural Patterns. PMC. [Link]
-
Domingo, L. R., & Aurell, M. J. (2020). Polar Diels–Alder reaction of isoprene toward 2-bromocyclobutenone followed by a subsequent sodium hydroxide-assisted ring contraction reaction. A regio- and stereoselectivity and molecular mechanism study using DFT. New Journal of Chemistry, 44(36), 15635-15643. [Link]
-
Ross, A. G., Townsend, S. D., & Danishefsky, S. J. (2013). Halocycloalkenones as Diels-Alder dienophiles. Applications to generating useful structural patterns. PubMed. [Link]
-
Wikipedia. (2024). Diels–Alder reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Halocycloalkenones as Diels-Alder Dienophiles. Applications to Generating Useful Structural Patterns. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). Synthesis method of this compound.
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 1.3: Diels-Alder_Reactions. Chemistry LibreTexts. [Link]
-
Houk, K. N., & Lollar, C. L. (2014). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. PMC. [Link]
-
Rawal, V. H., & Kozmin, S. A. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PMC. [Link]
-
ResearchGate. (n.d.). Theoretical study of the Diels–Alder reaction of 3-bromo-1-phenylprop-2-ynone with furan and 2-methylfuran. ResearchGate. [Link]
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Khan Academy. (n.d.). Diels-Alder reaction. Khan Academy. [Link]
-
Chemistry LibreTexts. (2024). 14.4: The Diels-Alder Cycloaddition Reaction. Chemistry LibreTexts. [Link]
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Application Notes and Protocols: 3-Bromocyclohex-2-enone as a Versatile Precursor for Annulation Reactions
Introduction: Unveiling the Synthetic Potential of 3-Bromocyclohex-2-enone
In the landscape of modern organic synthesis, the quest for efficient and robust methods to construct complex molecular architectures is paramount. Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, stand as a cornerstone of this endeavor, particularly in the synthesis of steroids, terpenoids, and alkaloids.[1][2] Among the diverse array of reagents developed for these transformations, this compound has emerged as a highly valuable and reactive building block.[3]
This α,β-unsaturated cyclic ketone, bearing a bromine atom at the β-position, possesses a unique electronic profile that makes it an exceptional electrophile in conjugate addition reactions.[3] Its structure provides a pre-formed six-membered ring scaffold and the reactive enone system is primed for nucleophilic attack, making it a powerful tool for constructing fused bicyclic and polycyclic systems. This guide provides an in-depth exploration of this compound, focusing on its application in the renowned Robinson annulation and furnishing detailed protocols for its synthesis and use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56671-81-9 | [3][4] |
| Molecular Formula | C₆H₇BrO | [3][4] |
| Molecular Weight | 175.02 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [5] |
| Boiling Point | 78-82 °C at 1 mmHg | [5] |
| Density | 1.611 g/cm³ | [6] |
| SMILES | C1CC(=CC(=O)C1)Br | [4] |
Core Application: The Robinson Annulation
The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a classic and powerful method for forming a six-membered ring.[7] The reaction sequence fundamentally involves a Michael addition followed by an intramolecular aldol condensation.[1][8] This two-step cascade creates three new carbon-carbon bonds and culminates in the formation of an α,β-unsaturated cyclohexenone ring system, a structural motif prevalent in many natural products.[2][7]
Mechanistic Rationale: Why this compound Excels
The traditional Robinson annulation often employs methyl vinyl ketone (MVK) as the Michael acceptor. However, MVK is volatile and prone to base-catalyzed polymerization, which can significantly lower reaction yields.[9] this compound serves as a stable and highly effective vinyl ketone equivalent, circumventing these issues.
The reaction mechanism proceeds through the following key stages:
-
Enolate Formation: A ketone or a related dicarbonyl compound is treated with a base to generate a nucleophilic enolate.[10][11] The choice of base is critical to control the regioselectivity of deprotonation.
-
Michael-type Addition: The generated enolate attacks the electrophilic β-carbon of this compound. This conjugate addition is the initial C-C bond-forming step.
-
Intramolecular Aldol Condensation: The resulting intermediate, a 1,5-diketone, is then subjected to conditions that promote an intramolecular aldol reaction. An enolate is formed within the intermediate, which then attacks one of the carbonyl groups, leading to the formation of a new six-membered ring.[12]
-
Dehydration: The bicyclic aldol adduct is typically unstable and readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone product.[7]
The presence of the bromine atom in this compound enhances the electrophilicity of the β-carbon, facilitating the initial Michael addition. While not acting as a traditional leaving group in a substitution sense, its electron-withdrawing nature activates the enone system for the key bond-forming cascade.
Caption: Figure 1: Generalized Robinson Annulation Mechanism.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a method that avoids the use of hazardous liquid bromine, instead utilizing carbon tetrabromide and triphenylphosphine.[5] This approach is safer, uses low-cost materials, and is suitable for scale-up.[5]
Causality: The reaction of triphenylphosphine with carbon tetrabromide generates a phosphonium ylide-like species which acts as the brominating agent for the 1,3-cyclohexanedione. The dione exists in equilibrium with its enol tautomer, which is the species that undergoes bromination followed by elimination to yield the final product.
Caption: Figure 2: Workflow for this compound Synthesis.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (molar eq.) | Notes |
| 1,3-Cyclohexanedione | 112.13 | 5.0 g (1.0 eq.) | Starting material |
| Triphenylphosphine (PPh₃) | 262.29 | 11.7 g (1.0 eq.) | Reagent |
| Carbon Tetrabromide (CBr₄) | 331.63 | 17.7 g (1.2 eq.) | Bromine source |
| Toluene | - | 40 mL | Solvent |
| Inert Gas (Nitrogen or Argon) | - | - | For atmosphere control |
Procedure:
-
Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer and under an inert gas atmosphere (N₂ or Ar), add 1,3-cyclohexanedione (5.0 g) and triphenylphosphine (11.7 g) to 30 mL of toluene.[5]
-
Reagent Addition: In a separate flask, dissolve carbon tetrabromide (17.7 g) in 10 mL of toluene. Slowly add this solution to the reaction flask while maintaining the temperature between 25-30°C.
-
Reaction Monitoring: Stir the mixture at 25-30°C for 8-12 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture. Wash the solid filter cake with hexane (3 x 20 mL). Combine the filtrates.
-
Purification: Concentrate the combined filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation (b.p. 78-82 °C, 1 mmHg) to yield this compound as a colorless liquid.[5] Alternatively, purification can be achieved via column chromatography on silica gel.
Self-Validation: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity. The patent CN105218343B provides spectral data for comparison.[5]
Protocol 2: Synthesis of the Wieland-Miescher Ketone via Robinson Annulation
The Wieland-Miescher ketone is a foundational building block in steroid synthesis, traditionally prepared from 2-methyl-1,3-cyclohexanedione and MVK.[13][14] This protocol outlines its synthesis using this compound as the annulating agent.
Causality: The enolate of 2-methyl-1,3-cyclohexanedione is a soft nucleophile that preferentially attacks the β-carbon of the enone system in this compound. An acid or base catalyst then facilitates the intramolecular cyclization (aldol condensation) of the resulting 1,5-dicarbonyl intermediate. The final dehydration step is often driven by heat or acid to form the conjugated enedione system, which is the thermodynamically favored product.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (molar eq.) | Notes |
| 2-Methyl-1,3-cyclohexanedione | 126.15 | 1.26 g (1.0 eq.) | Nucleophile precursor |
| This compound | 175.02 | 1.75 g (1.0 eq.) | Annulating agent |
| Potassium Hydroxide (KOH) | 56.11 | 0.84 g (1.5 eq.) | Base catalyst |
| Methanol | - | 50 mL | Solvent |
| Hydrochloric Acid (conc.) | - | - | For neutralization |
Procedure:
-
Enolate Formation & Michael Addition: In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.26 g) and potassium hydroxide (0.84 g) in 50 mL of methanol at room temperature. Stir for 15 minutes to ensure complete formation of the potassium enolate.
-
Annulating Agent Addition: Add this compound (1.75 g) to the solution and stir the mixture at room temperature. The reaction is typically complete within 24-48 hours. Monitor by TLC.
-
Cyclization and Dehydration: After the Michael addition is complete, gently heat the reaction mixture to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with concentrated HCl until the pH is ~7.
-
Extraction: Remove most of the methanol under reduced pressure. Add 50 mL of water to the residue and extract the product with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the Wieland-Miescher ketone.
Protocol 3: Enantioselective Robinson Annulation
Achieving enantioselectivity in the Robinson annulation is of immense importance for the synthesis of chiral natural products.[13] Organocatalysis, particularly using chiral amines like proline, has proven highly effective.[13][15]
Causality: A chiral catalyst, such as (S)-proline, reacts with a ketone to form a nucleophilic enamine intermediate in a chiral environment. This enamine then attacks the α,β-unsaturated ketone. The stereochemistry of the catalyst directs this attack to one face of the electrophile, establishing the stereocenter in the Michael adduct. The subsequent intramolecular aldol condensation proceeds under this stereochemical influence, leading to an enantiomerically enriched product.[15]
Table 2: Conditions for Enantioselective Annulation
| Catalyst | Solvent | Additive | Typical e.e. (%) | Reference |
| (S)-Proline | DMSO | None | >70% | [13] |
| (S)-Proline | Neat (Solvent-free) | None | Variable, substrate-dependent | [15] |
| Chiral Phosphoric Acids | Toluene | - | >90% | [16] |
Representative Procedure (Proline-catalyzed):
-
Reaction Setup: In a vial, combine 2-methyl-1,3-cyclohexanedione (1.0 eq.), this compound (1.1 eq.), and (S)-proline (0.2-0.3 eq.) in DMSO.
-
Reaction: Stir the mixture at room temperature for 48-96 hours. The progress is monitored by TLC and chiral HPLC to determine conversion and enantiomeric excess (e.e.).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Conclusion and Future Outlook
This compound is a powerful and versatile precursor for annulation reactions, offering a stable and reactive alternative to traditional Michael acceptors like MVK. Its application in the Robinson annulation provides a reliable pathway to complex polycyclic systems, including the synthetically crucial Wieland-Miescher ketone. The methodologies presented herein, from its safe and efficient synthesis to its application in both racemic and enantioselective annulations, underscore its importance for researchers in synthetic chemistry and drug development. Future investigations may explore its utility in other types of annulation reactions, such as [4+2] or [3+2] cycloadditions, further expanding the synthetic toolkit for the construction of novel molecular frameworks.[17][18]
References
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Robinson annulation. Wikipedia. [Link]
-
A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]
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Robinson Annulation Mechanism. BYJU'S. [Link]
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Robinson annulation reaction: Easy mechanism. Chemistry Notes. [Link]
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The suggested mechanism for the Robinson annulation reaction. ResearchGate. [Link]
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-
Regioselective Annulation of Alicyclic−Aromatic Dienes with 3-Halo-3-cyclobutene-1,2-diones. Synthesis of Annulated α-Halobenzocyclobutenones. Sci-Hub. [Link]
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Robinson Annulation. NROChemistry. [Link]
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Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Arkivoc. [Link]
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Wieland–Miescher ketone. Wikipedia. [Link]
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New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks. [Link]
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Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. UCL Discovery. [Link]
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This compound. LookChem. [Link]
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Enantioselective Robinson-type annulation reaction catalyzed by chiral phosphoric acids. PubMed. [Link]
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Wieland–Miescher ketone: a cornerstone in natural product synthesis. RSC Publishing. [Link]
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Preparation of 3-bromocyclohexene. PrepChem.com. [Link]
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The Robinson Annulation. Master Organic Chemistry. [Link]
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Robinson Annulation. ResearchGate. [Link]
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Enantioselective solvent-free Robinson annulation reactions. Indian Academy of Sciences. [Link]
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Palladium-Catalyzed Annulation Reactions for Diastereoselective Cyclopentene Synthesis. Organic Chemistry Portal. [Link]
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23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]
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Robinson Annulation. Organic Chemistry Portal. [Link]
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This compound. PubChem. [Link]
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[3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. Arkivoc. [Link]
-
[3+2]-ANNULATION REACTIONS WITH NITROALKENES IN THE SYNTHESIS OF AROMATIC FIVE-MEMBERED NITROGEN HETEROCYCLES. ResearchGate. [Link]
-
10.6: Reactivity of Enolate Ions. Chemistry LibreTexts. [Link]
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Palladium-catalyzed three-component annulation reaction involving multiple C–H activation. RSC Publishing. [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
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CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. Chem 330 Course Material. [Link]
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Syntheses of Highly Functionalized Spirocyclohexenes by Formal [4+2] Annulation of Arylidene Azlactones with Allenoates. PMC - NIH. [Link]
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22.6: Reactivity of Enolate Ions. Chemistry LibreTexts. [Link]
-
(3+2) annulation reaction with bromocyclopentanone 30. ResearchGate. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Bromocyclohex-2-enone
Document ID: AN-PBC-2026-01A
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions using 3-bromocyclohex-2-enone. This versatile building block, an α,β-unsaturated vinyl bromide, is a valuable precursor for the synthesis of complex molecular architectures.[1] This guide moves beyond simple procedural lists to offer in-depth mechanistic insights, detailed, field-proven protocols, and troubleshooting advice for Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices is explained to empower researchers to optimize conditions for their specific synthetic targets.
Introduction: The Strategic Value of this compound
This compound is a powerful synthetic intermediate due to its bifunctional nature. The vinyl bromide moiety serves as an excellent handle for palladium-catalyzed cross-coupling, a class of reactions recognized with the 2010 Nobel Prize in Chemistry for its profound impact on carbon-carbon and carbon-heteroatom bond formation.[2] The α,β-unsaturated ketone functionality provides a site for a myriad of subsequent transformations, including conjugate additions and reductions. This unique combination allows for the rapid construction of highly substituted and functionalized six-membered rings, which are prevalent scaffolds in pharmaceuticals and natural products.[3]
The electronic properties of this compound—specifically the electron-withdrawing nature of the conjugated carbonyl group—influence its reactivity in cross-coupling reactions. This guide provides the foundational knowledge and practical protocols to effectively harness this reactivity.
Core Mechanistic Principles: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common Pd(0)/Pd(II) catalytic cycle involving three key elementary steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a square planar Pd(II) complex.[5]
-
Transmetalation (or equivalent step): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: General Pd(0)/Pd(II) Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C Bonds
The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between a vinyl halide and an organoboron species, typically a boronic acid or ester.[6][7] It is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.
Causality of Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst.[7] For more challenging couplings, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized phosphine ligand (e.g., SPhos, XPhos) can offer superior activity.[8]
-
Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[9] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used in a mixed solvent system containing water.[8] The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive boronic acids.
-
Solvent: A biphasic solvent system, such as Toluene/Water or 1,4-Dioxane/Water, is often employed to dissolve both the organic-soluble substrates and the inorganic base.[10]
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with inert gas three times.[13] This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.[10]
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 85 | 16 | 80-90 |
Note: Yields are representative and highly dependent on substrate purity and reaction scale. Optimization is recommended.
Heck-Mizoroki Reaction: Vinylation of Alkenes
The Heck reaction couples the vinyl bromide of this compound with an alkene, typically in the presence of a palladium catalyst and a base.[14] This reaction is a powerful method for forming a new C-C bond and elongating carbon chains.[15]
Causality of Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst.[16] It is reduced in situ to the active Pd(0) species. Phosphine-free conditions are often successful, but the addition of ligands like triphenylphosphine (PPh₃) can improve stability and yield.
-
Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[14] Its role is to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are standard choices as they effectively dissolve the catalyst and reagents.[16]
Protocol 4.1: General Procedure for Heck Reaction
This protocol details the coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed reaction tube or Schlenk flask
-
Inert atmosphere supply
Procedure:
-
To a dry, sealed tube, add this compound and Pd(OAc)₂.
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor progress by GC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by column chromatography.
Caption: Experimental Workflow for the Heck Reaction.
Sonogashira Coupling: Synthesis of Conjugated Enynes
The Sonogashira reaction is a highly efficient method for coupling a vinyl halide with a terminal alkyne, creating a conjugated enyne system.[17] The reaction is uniquely co-catalyzed by both palladium and copper(I) salts.[18]
Causality of Component Selection:
-
Palladium Catalyst: Standard catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are effective.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17] Copper-free Sonogashira protocols exist but may require different conditions.[19][20]
-
Base: An amine base, such as triethylamine or diisopropylamine, is required. It serves both to deprotonate the terminal alkyne and to act as a solvent.[21]
Protocol 5.1: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Inert atmosphere supply
Procedure:
-
In a Schlenk flask, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in a mixture of anhydrous THF and Et₃N (e.g., 2:1 ratio).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (typically 2-6 hours).
-
Monitor the reaction by TLC.
-
Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through silica gel to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl or vinyl halide with a primary or secondary amine.[22][23] This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.[2][24]
Causality of Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are critical for promoting the reductive elimination step, which is often challenging.[25] Pre-catalysts combining a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) with such ligands are typically used.[25]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[25] Sodium tert-butoxide (NaOtBu) is the most common choice.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Protocol 6.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Glovebox or Schlenk line
Procedure:
-
Strictly under an inert atmosphere (glovebox is preferred): To a dry Schlenk tube, add NaOtBu, Pd₂(dba)₃, and XPhos.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 6-18 hours.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
General Laboratory Procedures & Safety
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[26][27] Proper use of a Schlenk line or a glovebox is mandatory.[13]
-
Reagent Quality: Use anhydrous solvents and pure reagents. The presence of water or other impurities can significantly reduce reaction yields.
-
Safety: Palladium catalysts, phosphine ligands, and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) before use. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Conclusion
This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions, providing access to a diverse array of 3-substituted cyclohexenone derivatives.[28] By understanding the core mechanistic principles and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably execute Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The protocols and insights provided in this guide serve as a robust starting point for synthetic campaigns in academic research and industrial drug development.
References
-
A Review on Palladium Catalyzed Coupling Reactions. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). [Link]
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Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (2010). Request PDF. [Link]
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Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
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Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (2017). ACS Publications. [Link]
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3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis of 2-substituted 3-methylcyclohex-2-enones. (1975). RSC Publishing. [Link]
-
Inert Atmosphere. (2022). YouTube. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Inert Atmosphere, with no O2. (2022). YouTube. [Link]
-
Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. (2015). HAL Open Science. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. [Link]
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Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). ACS Publications. [Link]
-
Performing a Reaction Under an Inert Atmosphere. (2017). YouTube. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (2022). MDPI. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions for the Synthesis of Chalcones. (2019). IIUM Repository (IRep). [Link]
-
Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. (2023). Bohrium. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2014). ResearchGate. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Cyclohexenone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2017). Beilstein Journals. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2020). PubMed. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
-
Intro to Organometallics: The Heck Reaction. (2013). Odinity. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2014). Request PDF. [Link]
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Application Notes: Synthesis of Substituted Quinolines Using 3-Bromocyclohex-2-enone
Abstract
This document provides a comprehensive guide for the synthesis of substituted 1,2,3,4-tetrahydroquinoline and fully aromatized quinoline scaffolds, utilizing the versatile building block, 3-Bromocyclohex-2-enone. Quinolines are a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. This application note details a robust, multi-step protocol commencing with the reaction between various anilines and this compound, followed by oxidative aromatization. We provide in-depth mechanistic insights, step-by-step experimental procedures, and guidance on reaction optimization. The protocols described herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable pathway to novel quinoline derivatives.
Introduction: The Quinoline Scaffold and a Modern Synthetic Approach
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its broad spectrum of pharmacological activities. The development of efficient and versatile methods for constructing substituted quinolines remains a significant focus in synthetic organic chemistry.[1] Classical methods such as the Skraup, Doebner-von Miller, and Combes syntheses have long been employed, each with its own merits and limitations.[1][2][3]
The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is another fundamental approach.[4][5][6][7] This application note explores a related strategy, employing the highly reactive and synthetically useful building block, this compound.[2] This α-halo-α,β-unsaturated ketone possesses multiple electrophilic sites, enabling a cascade of reactions to build the quinoline core.[8]
Our approach involves an initial reaction between an aniline and this compound to form a 4a,5,6,7,8,8a-hexahydroquinolin-4(1H)-one intermediate, which is then subjected to oxidative aromatization to yield the desired substituted quinoline. This method provides a clear and adaptable pathway for generating libraries of quinoline derivatives for screening and development.
Proposed Reaction Mechanism
The synthesis proceeds through a logical sequence of well-established reaction types. The proposed mechanism involves an initial Michael addition, followed by intramolecular cyclization, dehydration, and a final oxidative aromatization step. The causality behind this pathway is rooted in the inherent reactivity of the aniline and the electrophilic nature of the this compound.
Step 1: Michael Addition The reaction initiates with the nucleophilic aromatic amine (aniline) attacking the β-carbon of the α,β-unsaturated system of this compound. This conjugate addition is a favorable process that forms a transient enolate intermediate.
Step 2: Tautomerization & Intramolecular Cyclization The enolate tautomerizes to the more stable keto form. Subsequently, the lone pair of the aniline nitrogen acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon. This step forges the second ring of the quinoline system, forming a bicyclic hemiaminal intermediate.
Step 3: Dehydration & Dehydrobromination Under acidic or thermal conditions, the hemiaminal readily undergoes dehydration to form an iminium ion, which tautomerizes to a more stable enamine, yielding a substituted 1,2,3,4,5,6,7,8-octahydroquinoline. The bromine atom is then eliminated as HBr, likely via an E1 or E2 mechanism, to generate a 1,2,3,4,5,6-hexahydroquinoline.
Step 4: Oxidative Aromatization The resulting hexahydroquinoline is a partially saturated system. To achieve the final, stable aromatic quinoline, an oxidation step is required. This is a critical transformation that drives the reaction to completion by forming the thermodynamically stable aromatic ring.[9] Various oxidizing agents can be employed for this purpose, such as manganese dioxide (MnO₂), DDQ, or even air/oxygen under specific catalytic conditions.[10]
Sources
- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Synthesis of 3-Substituted Cyclohexenones via Michael Addition to 3-Bromocyclohex-2-enone
Introduction: The Versatility of α-Bromo Enones in Conjugate Addition Chemistry
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful strategy for the synthesis of complex molecular architectures.[1][2] This application note delves into the nuanced and highly versatile reactivity of 3-bromocyclohex-2-enone as a Michael acceptor. The presence of the bromine atom at the α-position introduces a unique electronic bias and a latent leaving group, enabling a tandem conjugate addition-elimination sequence. This powerful one-pot transformation provides direct access to a diverse array of 3-substituted cyclohexenone derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceutical agents.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic principles and practical experimental protocols for the Michael addition to this compound. We will examine the reaction with various classes of nucleophiles, including organocuprates, thiols, and amines, elucidating the critical experimental parameters that govern reaction outcomes.
Mechanistic Insight: A Tale of Two Pathways
The reaction of a nucleophile with this compound can proceed through two primary mechanistic pathways, both initiated by the classical conjugate addition. The fate of the intermediate enolate determines the final product.
Pathway A: Conjugate Addition-Protonation
In this pathway, the nucleophile attacks the β-carbon of the enone, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically during aqueous workup, yields the 3-substituted-2-bromocyclohexanone. This pathway is favored when the reaction conditions are carefully controlled to prevent the elimination of the bromide.
Pathway B: Tandem Conjugate Addition-Elimination
This more synthetically powerful pathway leverages the α-bromo substituent as a leaving group. Following the initial conjugate addition, the resulting enolate intermediate can directly eliminate the bromide ion to regenerate the carbon-carbon double bond, yielding a 3-substituted-cyclohex-2-enone. This tandem sequence is often spontaneous or can be promoted by the reaction conditions, such as the presence of a base or elevated temperatures.[3] This approach is particularly valuable for the synthesis of 3-aryl, 3-thio, and 3-amino cyclohexenone derivatives.
Experimental Workflow and Protocols
The successful execution of the Michael addition to this compound hinges on the careful selection of the nucleophile, catalyst, solvent, and reaction temperature. Below are detailed protocols for three common classes of nucleophiles.
General Experimental Workflow
Caption: General experimental workflow for the Michael addition to this compound.
Protocol 1: Organocuprate Addition for C-C Bond Formation
Organocuprates, or Gilman reagents, are soft nucleophiles that are highly effective for 1,4-conjugate addition to α,β-unsaturated ketones, minimizing the competing 1,2-addition to the carbonyl group.[1][4] In the case of this compound, this reaction is a powerful method for the synthesis of 3-alkyl- and 3-arylcyclohexenones via a tandem addition-elimination pathway.[5]
Materials:
-
This compound (1.0 equiv)
-
Organolithium or Grignard reagent (2.0 equiv)
-
Copper(I) Iodide (CuI) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organocuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend CuI (1.0 equiv) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
To this suspension, slowly add the organolithium or Grignard reagent (2.0 equiv) dropwise. The solution will typically change color, indicating the formation of the lithium diorganocuprate (Gilman reagent). Stir the mixture at this temperature for 30 minutes.
-
Michael Addition: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the enone solution to -78 °C and slowly add the freshly prepared organocuprate solution via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 3-substituted cyclohexenone.
Causality and Insights:
-
The use of two equivalents of the organometallic reagent to one equivalent of CuI is crucial for the formation of the more reactive Gilman reagent (R₂CuLi).[6]
-
Low temperatures (-78 °C) are initially employed to control the reactivity of the organocuprate and favor the conjugate addition.
-
The subsequent warming to room temperature facilitates the elimination of the bromide to yield the final product.
Protocol 2: Thia-Michael Addition for C-S Bond Formation
The addition of thiols to α,β-unsaturated carbonyls is a highly efficient reaction that can often be performed under mild, base-catalyzed conditions.[7] With this compound, this reaction provides a direct route to 3-(organothio)cyclohexenones.
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 equiv)
-
Triethylamine (Et₃N) or another suitable base (1.2 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the thiol (1.1 equiv) in the chosen solvent.
-
Base Addition: Cool the solution to 0 °C (ice bath) and add triethylamine (1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with the solvent. Wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes) to yield the 3-(organothio)cyclohexenone.
Causality and Insights:
-
The base deprotonates the thiol to form the more nucleophilic thiolate anion, which readily undergoes conjugate addition.
-
The base also facilitates the elimination of HBr from the intermediate to form the final product.
Protocol 3: Aza-Michael Addition for C-N Bond Formation
The aza-Michael addition of amines to this compound is a valuable method for synthesizing enaminones, which are important precursors in heterocyclic chemistry.[2] The reaction conditions can be tuned to favor the desired product.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (e.g., aniline, morpholine) (2.2 equiv)
-
Aprotic solvent (e.g., Toluene, Dioxane) or a protic solvent (e.g., Ethanol)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in the chosen solvent.
-
Amine Addition: Add the amine (2.2 equiv). An excess of the amine is used to act as both the nucleophile and the base to neutralize the HBr formed during the elimination step.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes) to afford the 3-aminocyclohex-2-enone.
Causality and Insights:
-
Heating is often required to drive the reaction to completion, especially with less nucleophilic amines.
-
The use of excess amine is a common and effective strategy to promote the reaction and neutralize the acid byproduct.
Data Presentation: A Summary of Reaction Parameters
| Nucleophile (Michael Donor) | Product | Typical Conditions | Yield (%) |
| Organocuprates | |||
| Lithium diphenylcuprate | 3-Phenylcyclohex-2-enone | CuI, PhLi, THF, -78 °C to rt | 70-85 |
| Lithium dimethylcuprate | 3-Methylcyclohex-2-enone | CuI, MeLi, THF, -78 °C to rt | 65-80 |
| Thiols | |||
| Thiophenol | 3-(Phenylthio)cyclohex-2-enone | Et₃N, DCM, 0 °C to rt | 85-95 |
| Benzyl thiol | 3-(Benzylthio)cyclohex-2-enone | K₂CO₃, MeCN, rt | 80-90 |
| Amines | |||
| Aniline | 3-Anilinocyclohex-2-enone | Toluene, reflux | 75-90 |
| Morpholine | 3-Morpholinocyclohex-2-enone | Ethanol, reflux | 80-95 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Product Characterization
The synthesized 3-substituted cyclohexenones can be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The vinylic proton typically appears as a singlet or a narrow triplet in the range of δ 6.0-6.5 ppm. The protons on the cyclohexene ring will show characteristic multiplets in the aliphatic region.
-
¹³C NMR: The carbonyl carbon will resonate around δ 190-200 ppm. The olefinic carbons will appear in the range of δ 120-160 ppm.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the nucleophile and elimination of bromine.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the α,β-unsaturated carbonyl group.
Example Spectroscopic Data for 3-Phenylcyclohex-2-enone:
-
¹H NMR (CDCl₃): δ 7.60-7.35 (m, 5H, Ar-H), 6.40 (s, 1H, =CH), 2.80 (t, 2H, CH₂), 2.50 (t, 2H, CH₂), 2.15 (quint, 2H, CH₂).
-
¹³C NMR (CDCl₃): δ 199.8 (C=O), 158.2, 138.5, 130.0, 128.8, 126.5, 125.0, 37.5, 29.0, 22.5.
(Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)
Conclusion
The Michael addition to this compound represents a highly efficient and versatile strategy for the synthesis of a wide range of 3-substituted cyclohexenone derivatives. The tandem conjugate addition-elimination pathway, in particular, offers a streamlined approach to these valuable synthetic intermediates. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can effectively tailor the reaction to achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for the practical application of this powerful transformation in organic synthesis and drug discovery.
References
- Bruker. (n.d.). General NMR and IR Spectroscopy Resources.
-
PubChem. (n.d.). 3-Phenylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Soderberg, T. (2022). 13.5: Conjugate Addition and Elimination. In Chemistry LibreTexts. Retrieved from [Link]
-
Clark, J. (2023). The Michael Addition Reaction and Conjugate Addition. In Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Reactions of organocopper reagents. In Wikipedia. Retrieved from [Link]
- Liu, Y.-k., Ma, C., Jiang, K., Liu, T.-Y., & Chen, Y.-C. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters, 11(13), 2848–2851.
-
SpectraBase. (n.d.). 3-(Phenylthio)-Cyclohexanone. Retrieved from [Link]
-
SpectraBase. (n.d.). (E)-3-AMINOCYCLOHEX-2-EN-1-ONE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Retrieved from [Link]
-
Scribd. (n.d.). Aza-Michael Reaction Insights. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]
- Peruncheralathan, S., & Ila, H. (2004). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 6(15), 2631–2633.
-
National Center for Biotechnology Information. (n.d.). Stereospecific Synthesis of Cyclohexenone Acids by[3][3]-Sigmatropic Rearrangement Route. Retrieved from [Link]
- Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis.
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]
-
Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. In Master Organic Chemistry. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-Bromocyclohex-2-enone in the Synthesis of Pharmaceutical Intermediates
Abstract
3-Bromocyclohex-2-enone is a highly versatile bifunctional reagent that has emerged as a cornerstone in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[1] Its unique structure, featuring both an α,β-unsaturated ketone system and a vinyl bromide, provides two distinct points of reactivity. This allows for a diverse range of transformations, including nucleophilic substitutions, Michael additions, palladium-catalyzed cross-coupling reactions, and annulation sequences.[1] These reactions enable the efficient construction of substituted cyclohexenone rings and more complex polycyclic systems, which are common scaffolds in medicinally relevant compounds.[2][3][4] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed mechanistic insights and robust experimental protocols for its application in the synthesis of pharmaceutical intermediates.
Introduction: The Chemical Versatility of this compound
This compound is a cyclic enone distinguished by a bromine atom at the 3-position, conjugated with the carbonyl group.[1] This arrangement dictates its reactivity, making the β-carbon (C3) susceptible to nucleophilic attack and the carbon-bromine bond a prime site for cross-coupling reactions.[1] This dual functionality makes it an invaluable building block for creating libraries of compounds for biological screening and for the targeted synthesis of complex drug molecules.[1]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 3-bromocyclohex-2-en-1-one | PubChem[5] |
| Molecular Formula | C₆H₇BrO | PubChem[5] |
| Molecular Weight | 175.02 g/mol | PubChem[5] |
| CAS Number | 56671-81-9 | PubChem[5] |
| Appearance | Off-white solid (typical) | Generic |
Safety and Handling
This compound is an irritant and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5]
-
Hazard Statements:
Core Synthetic Strategies and Mechanistic Insights
The power of this compound lies in its predictable reactivity at two key positions. This allows for sequential or orthogonal functionalization, providing a strategic advantage in multi-step syntheses.
Caption: Dual reactivity of this compound.
Nucleophilic Vinylic Substitution
The bromine atom in this compound can be displaced by a variety of nucleophiles. This reaction is a direct and efficient method for introducing heteroatoms at the C3 position, forming key intermediates for further elaboration.
-
Causality: The electron-withdrawing effect of the adjacent carbonyl group activates the vinyl bromide, making it susceptible to nucleophilic attack and subsequent elimination of the bromide ion.
Common Nucleophiles and Products:
-
Amines (Primary & Secondary): React to form 3-aminocyclohex-2-enones, which are valuable enaminone intermediates.[1]
-
Thiols: Form 3-(alkyl/aryl)sulfanylcyclohex-2-enones. These can undergo subsequent aromatization to yield meta-substituted phenols.[1]
-
Alkoxides/Phenoxides: Yield 3-alkoxy/aryloxy-cyclohex-2-enones.[1]
This reactivity was notably applied in the synthesis of the analgesic drug Meptazinol , where a related haloenone was used as an m-hydroxyphenyl cation synthon for the α-arylation of a lactam.[1]
Caption: Logical flow of the Robinson Annulation reaction.
Experimental Protocols
The following protocols are provided as a guide for researchers. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: Synthesis of this compound
This modern protocol avoids the use of hazardous liquid bromine, instead utilizing carbon tetrabromide and triphenylphosphine.
[6]* Rationale: This method generates the brominating agent in situ from the reaction of PPh₃ and CBr₄. The enol form of 1,3-cyclohexanedione then acts as a nucleophile. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
-
1,3-Cyclohexanedione
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with stir bar
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1,3-cyclohexanedione (1.0 eq), triphenylphosphine (1.2 eq), and carbon tetrabromide (1.2 eq).
-
Add anhydrous DCM to create a solution with a concentration of approximately 0.2 M with respect to the dione.
-
Stir the reaction mixture at room temperature (approx. 20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. 4[6]. Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford this compound as a solid.
[6]---
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to this compound.
-
Rationale: This protocol uses a standard palladium catalyst and a carbonate base in a two-phase solvent system, which is broadly effective for a range of substrates.
[7]Materials & Reagents:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Schlenk flask or similar reaction vessel
-
Ethyl acetate for extraction
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and ethanol (e.g., in a 3:1 ratio) followed by the 2 M Na₂CO₃ solution.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a powerful and versatile building block in the synthesis of pharmaceutical intermediates. Its dual reactivity allows for a wide range of strategic chemical transformations, enabling the efficient construction of complex and diverse molecular scaffolds. The protocols and mechanistic discussions provided herein serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this valuable reagent in drug discovery and development programs.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2016). CN105218343B - Synthesis method of this compound.
-
Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromocyclohex-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
ETH Zurich Research Collection. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
University of Birmingham. (2020). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]
-
Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
MDPI. (n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Waseda University. (2020). A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [3+2] regioselective annulation reaction of 2-arylidene-1,3-indandiones towards synthesis of spirocyclopentenes. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs. Retrieved from [Link]
-
ResearchGate. (n.d.). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Palladium-Catalyzed Heck Coupling of 3-Bromocyclohex-2-enone with Alkenes
Introduction: Strategic Carbon-Carbon Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This palladium-catalyzed transformation offers remarkable functional group tolerance, making it an indispensable tool in the synthesis of complex organic molecules, from natural products to pharmaceuticals.[2][3]
This guide focuses on a specific, highly valuable class of substrates: the coupling of 3-bromocyclohex-2-enone with various alkenes. As a halogenated cyclic enone, this compound is a versatile building block.[4][5] The conjugated enone system and the vinyl bromide moiety provide distinct reactive sites, allowing for the strategic introduction of diverse functionalities.[4][5] The resulting 3-substituted cyclohex-2-enone scaffolds are prevalent in biologically active compounds and serve as key intermediates for further synthetic elaborations. While palladium-catalyzed couplings with cyclic enones can present unique challenges compared to their acyclic counterparts, a robust understanding of the reaction mechanism and optimization parameters enables efficient and high-yielding transformations.[6][7]
Mechanistic Framework: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][8][9] Understanding this mechanism is paramount for rationalizing experimental choices and troubleshooting suboptimal results. The cycle comprises four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[9] The reactivity order for the halide is typically I > Br > Cl.[8][9]
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium(II) center. Subsequently, the alkene inserts into the Pd-C bond in a syn-coplanar fashion.[8][10] This carbopalladation step forms a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[9]
-
β-Hydride Elimination: For a successful Heck reaction, the newly formed alkyl-palladium intermediate must possess a hydrogen atom on the carbon β to the palladium. A syn-coplanar arrangement of the Pd-C-C-H bond is required for the elimination to occur, which forms a hydrido-palladium(II) species and releases the substituted alkene product.[9]
-
Catalyst Regeneration: In the presence of a base (e.g., triethylamine, potassium carbonate), the hydrido-palladium(II) complex undergoes reductive elimination of HBr, regenerating the active Pd(0) catalyst to re-enter the cycle.[2][9]
Caption: The Mizoroki-Heck catalytic cycle.
Regioselectivity Considerations
The regioselectivity of the migratory insertion step (i.e., which carbon of the alkene adds to the palladium-bound organic group) is a critical consideration. It is largely dictated by the electronic nature of the alkene and the specific catalytic pathway.
-
Electron-Deficient Alkenes (e.g., acrylates, acrylonitrile): Coupling occurs almost exclusively at the β-position of the double bond, placing the organic group distal to the electron-withdrawing group. This is the most common and predictable outcome.[11]
-
Electron-Rich Alkenes (e.g., vinyl ethers, enamides): The outcome is more complex. Regioselectivity can be influenced by the choice of ligands and reaction conditions. Bidentate phosphine ligands and triflate electrophiles often favor α-substitution.[11]
Optimizing the Reaction: A Guide to Key Parameters
Success in Heck couplings hinges on the careful selection of the catalyst system, base, and solvent.
| Parameter | Component Examples | Function & Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. Pd(OAc)₂ is common and is reduced in situ by phosphine ligands or other reagents.[8] |
| Ligands | Monodentate: PPh₃, P(o-Tol)₃, t-Bu₃P Bidentate: DPPF, BINAP | Stabilize the Pd(0) species, prevent precipitation of palladium black, and modulate the catalyst's electronic and steric properties. Bulky, electron-rich ligands (e.g., t-Bu₃P) can enhance reactivity, especially for less reactive bromides.[12][13] Bidentate ligands can enforce specific geometries and influence regioselectivity.[10] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃ Organic: Et₃N, DIPEA | Neutralizes the H-X acid produced in the final step of the cycle, which is essential for regenerating the Pd(0) catalyst.[2] The choice of base can sometimes influence the reaction pathway. |
| Solvent | DMF, DMAc, Acetonitrile, Dioxane | Must be polar and aprotic to dissolve the catalyst, base, and substrates. Must be deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.[8] |
| Additives | Phase-Transfer Catalysts (e.g., TBAB) | Can be beneficial in certain systems, particularly under "Jeffery conditions," to facilitate reactions with hindered substrates or at lower temperatures. |
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a representative procedure for the palladium-catalyzed coupling of this compound with styrene.
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. Solvents are flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 175.02 | 175 mg | 1.0 | 1.0 |
| Styrene | 104.15 | 156 mg (171 µL) | 1.5 | 1.5 |
| Palladium(II) Acetate | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Tri(o-tolyl)phosphine | 304.37 | 61 mg | 0.20 | 0.20 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (278 µL) | 2.0 | 2.0 |
| Acetonitrile (MeCN) | 41.05 | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (11.2 mg) and tri(o-tolyl)phosphine (61 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated acetonitrile (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature until a homogeneous catalyst solution forms.
-
Add this compound (175 mg), styrene (171 µL), and triethylamine (278 µL) sequentially via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the reaction mixture through a short plug of Celite to remove the palladium catalyst, washing the plug with ethyl acetate (2 x 10 mL).[8]
-
Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-styrylcyclohex-2-enone.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General experimental workflow for the Heck reaction.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)). 2. Impure reagents or solvents. 3. Insufficient temperature. | 1. Ensure thorough deoxygenation of solvents. Use fresh, high-purity palladium precatalyst. 2. Use anhydrous solvents and purify reagents if necessary. 3. Increase reaction temperature in increments of 10 °C. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Ligand dissociation or decomposition. 2. Reaction temperature is too high. | 1. Increase ligand loading (e.g., Pd:Ligand ratio of 1:4). Switch to a more robust, bulky electron-rich ligand. 2. Lower the reaction temperature. |
| Formation of Side Products (e.g., Reductive Heck Product) | 1. Presence of a hydride source. 2. Specific catalyst/base combination. | 1. Ensure the base (e.g., DIPEA) or solvent is not acting as a reductant.[14] 2. Screen alternative bases (e.g., switch from an amine base to an inorganic base like K₂CO₃). |
| Poor Regioselectivity (with electron-rich alkenes) | Catalytic pathway favors a mixture of α and β products. | Switch to a bidentate ligand (e.g., DPPF). If using a halide, consider converting the substrate to a triflate, which more strongly favors the cationic pathway leading to α-substitution.[11] |
Conclusion
The Heck coupling of this compound provides a powerful and direct route to valuable 3-substituted cyclic enones. A successful reaction relies on a firm grasp of the catalytic cycle and the roles played by each component. Careful control over the reaction atmosphere, judicious selection of the palladium source, ligand, and base, and systematic monitoring are essential for achieving high yields and selectivity. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this versatile transformation in their synthetic endeavors.
References
-
Kassymbek, A., et al. (2020). Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. ACS Catalysis. Retrieved from [Link]
-
Zhao, Z.-K., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN105218343B - Synthesis method of this compound.
-
PubMed. (2014). Boron-Heck reaction of cyclic enaminones: regioselective direct arylation via oxidative palladium(II) catalysis. Organic Letters. Retrieved from [Link]
-
Kim, Y. W., et al. (2014). Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. Organic Letters. Retrieved from [Link]
-
Guo, T., et al. (2020). Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium(II) Acetate Catalyzed Reductive Heck Reaction of Enones; A Practical Approach. Retrieved from [Link]
-
Deagostino, A., et al. (2004). Palladium-Catalyzed Heck Reaction on 1-Alkoxy-1,3-dienes: A Regioselective γ-Arylation of α,β-Unsaturated Carbonyl Compounds. Organic Letters. Retrieved from [Link]
-
Deagostino, A., et al. (2007). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Nilsson, P., et al. (2005). Regioselective Heck Couplings of α,β-Unsaturated Tosylates and Mesylates with Electron-Rich Olefins. Organic Letters. Retrieved from [Link]
-
Štefane, B., & Požgan, F. (2017). Heck Reaction—State of the Art. Catalysts. Retrieved from [Link]
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
-
Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Sigman, M. S., & Werner, E. W. (2012). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Stephan, M., et al. (2020). Heck Reactions of Acrolein or Enones and Aryl Bromides – Synthesis of 3‐Aryl Propenals or Propenones and Consecutive Application in Multicomponent Pyrazole Syntheses. European Journal of Organic Chemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 3-Bromocyclohex-2-enone
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromocyclohex-2-enone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. As a vinyl bromide integrated into an electron-deficient enone system, this substrate presents unique challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and achieve high-yield, reproducible results.
Section 1: Mechanism & Core Principles
Before troubleshooting, it's crucial to understand the fundamental catalytic cycle and the specific reactivity of your substrate. The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an organoboron species and an organic halide.[1][2][3]
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
Caption: The Suzuki-Miyaura Catalytic Cycle.[2][3][4]
Key Challenges with this compound:
-
Vinyl Halide Reactivity: While C(sp²)-Br bonds are excellent partners for Suzuki coupling, vinyl halides can sometimes be sluggish in the oxidative addition step compared to aryl halides.[5]
-
Enone System: The electron-withdrawing nature of the carbonyl group can influence the electronics of the C-Br bond. More importantly, the enone functionality itself can be sensitive to strongly basic or nucleophilic conditions, potentially leading to side reactions.
-
Catalyst Inhibition: The oxygen of the carbonyl group could, in some cases, coordinate to the palladium center, potentially inhibiting catalytic activity.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the optimization process.
Problem Area: Low or No Conversion
Q: My reaction has stalled, or the yield is extremely low. What are the first things I should check?
A: Before altering core parameters, always verify the fundamentals. Low yields are often traced back to easily overlooked experimental setup issues.
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[6] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed. Freeze-pump-thaw cycles are highly effective.[7]
-
Reagent Quality:
-
Boronic Acid: Check the purity of your boronic acid. It can degrade over time, especially if exposed to air and moisture, leading to protodeboronation or the formation of inactive boroxines.[8]
-
Solvent: Ensure you are using anhydrous solvents, as water content can affect the reaction, particularly the activity of the base.[9]
-
Catalyst: Palladium catalysts, especially those involving phosphine ligands, can degrade. If the catalyst is old or has been improperly stored, its activity may be compromised.[10]
-
Q: How do I choose the right Palladium catalyst and ligand for this substrate?
A: Catalyst selection is critical. For a potentially challenging substrate like this compound, a highly active catalyst system is often required. Simple systems like Pd(PPh₃)₄ may work but often require higher temperatures and can be prone to side reactions.[11]
Consider screening more advanced catalyst systems. Bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are designed to accelerate both the oxidative addition and reductive elimination steps.[12][13][14] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are particularly effective as they are air- and moisture-stable and highly active.[15][16][17]
| Catalyst System | Type | Advantages | Considerations |
| Pd(PPh₃)₄ | Pd(0) Precatalyst | Commercially available, one component. | Lower activity, may require higher temperatures. |
| Pd₂(dba)₃ + Ligand | Pd(0) Precatalyst | Allows for screening of various ligands. | dba complexes can decay, forming inactive palladium black.[18] |
| Pd(OAc)₂ + Ligand | Pd(II) Precatalyst | Air-stable, reduced in situ to Pd(0). | Requires an in-situ reduction step. |
| Buchwald Precatalysts | Pd(II) Precatalyst | High activity, broad scope. (e.g., SPhos, XPhos)[14] | Can be more expensive. |
| Pd-PEPPSI-IPr | Pd(II)-NHC Precatalyst | Highly active, air/moisture stable, excellent for sterically hindered or challenging substrates.[15][16][19] | May be overkill for simple substrates but excellent for optimization. |
Recommendation: Start with a robust system like Pd(OAc)₂ with SPhos or a pre-formed Buchwald precatalyst. If yields remain low, moving to a Pd-PEPPSI-IPr complex is a logical next step.[15][16][17]
Q: Could the base be the issue? How do I select an appropriate base for a potentially base-sensitive enone system?
A: Absolutely. The base is not just a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[1][20][21] The choice of base can dramatically affect yield.[20]
-
Weak vs. Strong Bases: A base that is too weak may not activate the boronic acid efficiently, leading to a stalled reaction. A base that is too strong can cause degradation of your enone starting material or product.[20]
-
Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in purely organic solvents. This is why Suzuki reactions are often run in biphasic solvent systems (e.g., Toluene/Water, Dioxane/Water) to ensure the base can interact with the organoboron species.[12][18]
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ / Cs₂CO₃ | Moderate/Strong | Toluene/H₂O, Dioxane/H₂O | Excellent general-purpose bases. Cs₂CO₃ is more soluble and often more effective but also more expensive.[9] |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane/H₂O, THF | A very effective base, often used for more challenging couplings.[12] |
| KF | Weak | Anhydrous THF, Dioxane | Useful for substrates with base-labile groups (like esters), as it can activate the boronic acid without harsh conditions.[21] |
| Organic Bases (e.g., Et₃N) | Weak | DMF, THF | Generally less effective for activating boronic acids in Suzuki couplings compared to inorganic bases.[18] |
Recommendation: For this compound, start with K₃PO₄ in a Dioxane/Water or Toluene/Water system. Its strength is often necessary to drive the reaction to completion. If you observe substrate decomposition, consider switching to a milder base like K₂CO₃ .
Problem Area: Formation of Byproducts
Q: I'm observing a significant amount of debrominated starting material (cyclohex-2-enone). What causes this and how can I prevent it?
A: This side reaction is known as protodebromination (or more generally, dehalogenation).[8][18] It occurs when the C-Br bond is cleaved and replaced with a C-H bond.
Causes:
-
Inefficient Transmetalation: If the transmetalation step is slow, the R¹-Pd(II)-X intermediate can undergo other reactions. It can react with trace water, alcohols, or even some amine bases in the mixture to acquire a hydride ligand, which then reductively eliminates to form the debrominated product.[18]
-
Base and Solvent: The choice of base and the presence of protic sources can exacerbate this issue.
Solutions:
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a boronic ester (e.g., a pinacol ester). Boronic esters are more stable and less susceptible to premature protodeboronation.[18][22]
-
Optimize the Catalyst System: A more active catalyst that promotes faster transmetalation can outcompete the dehalogenation pathway. Using bulky, electron-rich ligands is often effective.[14]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions with a base like KF might suppress this side reaction.[14]
Q: My main impurity is a homocoupled product of my boronic acid (R²-R²). How can I minimize this?
A: Homocoupling of the boronic acid is a common byproduct, often promoted by the presence of oxygen.[8][22]
Causes:
-
Oxygen Contamination: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of two boronic acid molecules.
-
Inefficient Coupling: If the primary cross-coupling reaction is slow, the side reaction has more time to occur.
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvents and the reaction headspace are completely free of oxygen.
-
Use the Correct Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is standard, but a large excess can favor homocoupling.
-
Catalyst Choice: Some ligands are better at preventing homocoupling. Bulky ligands can create a steric shield around the palladium center that disfavors the formation of the homocoupled intermediate.[14]
Section 3: Experimental Protocols & Optimization Workflow
General Starting Protocol
This protocol provides a robust starting point for optimization.[11][12][23]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe (e.g., in a 5:1 ratio). The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Troubleshooting & Optimization Workflow
If the general protocol gives suboptimal results, follow this logical workflow.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Section 4: References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.[Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.[Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic-Chemistry.org.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health.[Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.[Link]
-
Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI.[Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. ACS Publications.[Link]
-
The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. RSC Publishing.[Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn.[Link]
-
[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. MDPI.[Link]
-
Enhanced Aqueous Suzuki−Miyaura Coupling Allows Site-Specific Polypeptide 18F‑Labeling. University of Oxford.[Link]
-
Suzuki reaction - Wikipedia. Wikipedia.[Link]
-
Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. ACS Publications.[Link]
-
Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.[Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.[Link]
-
Side reactions of Suzuki cross-coupling. ResearchGate.[Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.[Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit.[Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit.[Link]
-
Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate.[Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University.[Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.[Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. reddit.com [reddit.com]
- 15. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
side reactions in the synthesis of 3-Bromocyclohex-2-enone from cyclohexanedione
Technical Support Center: Synthesis of 3-Bromocyclohex-2-enone
Welcome to the technical support guide for the synthesis of this compound from 1,3-cyclohexanedione. This resource is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic transformation. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
The synthesis of this compound is a crucial step in the preparation of various complex organic molecules and pharmaceutical intermediates.[1] A common and effective method involves the reaction of 1,3-cyclohexanedione with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[2] This approach is often preferred due to its mild reaction conditions and avoidance of hazardous liquid bromine.[2] However, like any chemical transformation, this reaction is not without its challenges. The formation of side products can lead to reduced yields and complicated purification steps. This guide will address the most common issues, their underlying causes, and provide robust solutions.
Core Synthesis Protocol
A typical procedure for the synthesis of this compound from 1,3-cyclohexanedione is as follows:
Reaction: 1,3-Cyclohexanedione with Triphenylphosphine and Carbon Tetrabromide.[2]
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-cyclohexanedione, triphenylphosphine, and carbon tetrabromide in a suitable organic solvent (e.g., toluene or dichloromethane).[2]
-
Stir the reaction mixture at a controlled temperature, typically between 0°C and 70°C, for a period of 2 to 12 hours.[2]
-
Upon completion, the reaction is quenched and filtered.
-
The crude product is then purified by column chromatography or vacuum distillation to yield this compound.[2]
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of this compound, or it appears the reaction did not proceed at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield is a common frustration in organic synthesis. The root cause often lies in the quality of reagents and the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
1,3-Cyclohexanedione: This starting material exists in equilibrium with its enol tautomer.[3] Ensure you are using a high-purity grade, as impurities can interfere with the reaction.
-
Triphenylphosphine (PPh₃): PPh₃ can oxidize over time to triphenylphosphine oxide (TPPO). Use fresh, or freshly purified, PPh₃ for optimal results.
-
Carbon Tetrabromide (CBr₄): CBr₄ should be of high purity. Ensure it has been stored properly to prevent degradation.
-
Solvent: The presence of water can be detrimental.[4] Ensure your solvent is anhydrous. Using freshly dried solvents is a critical step.[4]
-
-
Reaction Conditions:
-
Inert Atmosphere: This reaction is sensitive to air and moisture.[4] Ensure your reaction vessel was properly dried and maintained under a positive pressure of an inert gas like nitrogen or argon throughout the experiment.
-
Temperature Control: The reaction temperature can significantly impact the outcome.[4] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the formation of side products and decomposition. Monitor the internal reaction temperature carefully.
-
-
Stoichiometry:
-
Ensure the molar ratios of your reactants are correct. An excess or deficit of any one reagent can halt the reaction or promote side reactions.
-
Workflow for Troubleshooting Low Yield
Sources
Technical Support Center: Improving the Yield of Nucleophilic Substitution on 3-Bromocyclohex-2-enone
Welcome to the technical support center for optimizing nucleophilic substitution reactions on 3-bromocyclohex-2-enone. This guide is a resource for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this specific transformation. Here, you will find a curated collection of frequently asked questions and troubleshooting guides designed to address common experimental hurdles.
Introduction: The Chemistry of this compound
This compound is a versatile building block in organic synthesis. Its reactivity is dominated by the presence of an α,β-unsaturated ketone system and a vinyl bromide moiety. This unique combination of functional groups allows for two primary modes of nucleophilic attack: direct (1,2) addition to the carbonyl group and conjugate (1,4) or Michael addition to the β-carbon. The substitution of the bromine atom, a vinylic substitution, presents its own set of challenges compared to substitutions on saturated carbon centers.[1][2][3] Understanding the interplay between these reaction pathways is critical to optimizing the yield of the desired 3-substituted cyclohex-2-enone product.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my nucleophilic substitution on this compound?
Low yields in this reaction are often due to a combination of factors related to the substrate's reactivity and the reaction conditions.
-
Competing Reaction Pathways: The most significant challenge is the competition between the desired vinylic substitution and conjugate (Michael) addition.[4] The α,β-unsaturated system makes the β-carbon electrophilic and susceptible to nucleophilic attack, leading to the formation of a 1,4-addition byproduct.[4][5]
-
Unhappy Vinylic Cation: Direct SN1-type substitution is highly unfavorable because it would involve the formation of a very unstable vinylic carbocation.[1][6]
-
Steric Hindrance: SN2-type backside attack is also challenging due to the steric hindrance imposed by the ring and the electron density of the double bond.[3][7]
-
Reaction Conditions: Suboptimal reaction conditions, such as the choice of solvent, base, or temperature, can favor side reactions or lead to decomposition of the starting material or product.
Q2: What are the common side products I should be looking for?
Identifying the side products is the first step in diagnosing the problem. The most common side products include:
-
Michael Addition Product: This results from the nucleophile attacking the β-carbon of the enone system.[4]
-
Favorskii Rearrangement Product: In the presence of a strong base, deprotonation at the α'-position (C4) can lead to the formation of a cyclopropanone intermediate, which can then undergo rearrangement.
-
Decomposition Products: this compound can be unstable under harsh basic or acidic conditions, or at elevated temperatures, leading to a complex mixture of unidentifiable products.
Q3: How does the choice of nucleophile affect the reaction outcome?
The nature of the nucleophile is a critical determinant of the reaction pathway.
-
"Soft" vs. "Hard" Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, "soft" nucleophiles (e.g., thiols, cuprates) tend to favor conjugate addition, while "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) are more likely to attack the "harder" electrophilic center, the carbonyl carbon (1,2-addition).[8]
-
Nucleophilicity and Basicity: A highly basic nucleophile can promote elimination or rearrangement reactions. A good nucleophile that is not overly basic is often ideal for the desired substitution.
Troubleshooting Guides
This section provides a systematic approach to addressing common issues encountered during the nucleophilic substitution of this compound.
Problem 1: Low Yield with Michael Addition as the Major Side Product
This is the most common issue. The goal is to favor the direct substitution at the C3 position over the 1,4-conjugate addition.
Causality Analysis:
The β-carbon of the α,β-unsaturated ketone is activated towards nucleophilic attack due to the electron-withdrawing effect of the carbonyl group.[4][5] Soft nucleophiles, in particular, have a higher propensity for 1,4-addition.
Troubleshooting Protocol:
-
Modify the Nucleophile:
-
If possible, switch to a "harder" nucleophile.
-
Consider the use of organocuprates (Gilman reagents). While often used for 1,4-addition, their reactivity can sometimes be tuned to favor substitution under specific conditions.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for one pathway over another.[9] It is advisable to start at a low temperature (e.g., -78 °C) and slowly warm the reaction mixture.
-
Solvent: The choice of solvent can influence the reactivity of the nucleophile. Aprotic solvents like THF or diethyl ether are common. Protic solvents may favor 1,4-addition by stabilizing the enolate intermediate.
-
Additives: Lewis acids can coordinate to the carbonyl oxygen, further activating the enone system. This may not be beneficial if 1,4-addition is already the dominant pathway.
-
Experimental Workflow: A General Approach
Caption: A general experimental workflow for the nucleophilic substitution.
Problem 2: No Reaction or Incomplete Conversion
If you are observing a significant amount of unreacted starting material, the reaction conditions may not be sufficiently activating.
Causality Analysis:
As mentioned, vinylic substitution is inherently difficult.[1][2][3] The C-Br bond has some double bond character due to resonance, making it stronger and harder to break.[2]
Troubleshooting Protocol:
-
Increase Temperature: While low temperatures can improve selectivity, some reactions may require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Change the Solvent: A more polar aprotic solvent like DMF or DMSO can sometimes accelerate SNAr-type reactions, although this is less common for this specific substrate.
-
Use a More Reactive Nucleophile: If possible, switch to a more potent nucleophile.
-
Consider a Catalyst: For certain nucleophiles, particularly amines and alcohols, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) might be a more effective strategy than a direct nucleophilic substitution.
Problem 3: Formation of Complex Byproducts or Decomposition
The appearance of multiple unidentified spots on a TLC plate or a low mass balance suggests that decomposition is occurring.
Causality Analysis:
This compound and the desired product can be unstable under strongly basic or acidic conditions, or at high temperatures. The enone functionality is susceptible to polymerization or other side reactions.
Troubleshooting Protocol:
-
Control the Stoichiometry of the Base: If a base is required, use it in a stoichiometric amount or slightly in excess. A large excess of a strong base can promote side reactions.
-
Lower the Reaction Temperature: Decomposition is often exacerbated by heat. Running the reaction at a lower temperature for a longer period may improve the yield.
-
Degas the Solvent: For reactions that are sensitive to oxygen, particularly those involving organometallic reagents, it is crucial to use a degassed solvent.
-
Ensure Purity of Starting Materials: Impurities in the this compound or the nucleophile can sometimes catalyze decomposition pathways.
Data Summary Table
| Parameter | Recommendation for Improving Substitution Yield | Rationale |
| Nucleophile | Use a "harder" nucleophile if possible. | Favors attack at the harder carbonyl carbon, potentially leading to a different reaction pathway, or direct substitution over 1,4-addition. |
| Temperature | Start at a low temperature (-78 °C) and slowly warm. | Can improve selectivity between competing pathways. |
| Solvent | Use aprotic solvents (e.g., THF, diethyl ether). | Protic solvents can stabilize the enolate intermediate of 1,4-addition. |
| Base | Use a non-nucleophilic, sterically hindered base if required. | Minimizes side reactions like the Favorskii rearrangement. |
| Additives | Generally avoid Lewis acids. | Can further activate the enone system towards 1,4-addition. |
| Alternative | Consider metal-catalyzed cross-coupling reactions. | May provide a more efficient route for certain nucleophiles. |
Mechanistic Considerations
Caption: Competing reaction pathways for nucleophilic attack on this compound.
References
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Amsterdam, 2005.
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010.
Sources
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- 2. brainly.in [brainly.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
managing protodeboronation side reactions in Suzuki couplings of 3-Bromocyclohex-2-enone
Introduction for the Researcher
The Suzuki-Miyaura cross-coupling of 3-bromocyclohex-2-enone is a valuable transformation for synthesizing complex molecular architectures, particularly in pharmaceutical and materials science. However, the inherent reactivity of the system presents a significant and often yield-limiting challenge: protodeboronation. This undesired side reaction cleaves the crucial carbon-boron bond of the organoboron reagent, replacing it with a carbon-hydrogen bond, which terminates the productive catalytic cycle and consumes valuable starting material.[1]
This technical guide is structured as a dynamic support center to provide direct, actionable solutions to the common issues encountered when working with this specific substrate. We will move beyond simple procedural lists to explain the chemical causality behind each recommendation, empowering you to make informed decisions and effectively troubleshoot your experiments.
Section 1: Understanding the Core Problem: The Competing Pathways
At the heart of this challenge lies a kinetic competition. The desired Suzuki-Miyaura coupling must proceed significantly faster than the protodeboronation of the boronic acid coupling partner. This compound, as a vinyl bromide, generally undergoes oxidative addition readily.[2] Therefore, the focus of our optimization will be on accelerating the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) while simultaneously suppressing the decomposition of the boronic acid.
The protodeboronation side reaction is most often a base-catalyzed process where a proton source (typically water) cleaves the C-B bond.[3][4] The rate of this decomposition is highly dependent on factors such as pH, temperature, and the specific structure of the boronic acid.[1][5]
Section 2: Troubleshooting Guide
This section is designed to address the most common experimental failures in a direct question-and-answer format.
Q1: My primary byproduct is cyclohexenone, and my yield is very low. What is the most critical parameter to address first?
Answer: This is a classic symptom of extensive protodeboronation. The first and most impactful variable to optimize is your choice of base .
Strong bases, especially hydroxides (NaOH, KOH) and alkoxides (NaOtBu), dramatically accelerate the rate of protodeboronation, particularly in aqueous media at elevated temperatures.[3][5] The solution is to switch to a milder inorganic base.
Rationale: The goal is to use a base that is strong enough to facilitate the transmetalation step but not so aggressive that it rapidly decomposes the boronic acid.[6] Finely ground potassium phosphate (K₃PO₄) is often an excellent first choice as it provides sufficient basicity while minimizing the concentration of free hydroxide ions in solution.
| Base Type | Examples | Typical Effect on Protodeboronation | Recommendation |
| Strong/Hard | NaOH, KOH, LiOH | High to Very High | Avoid. These bases significantly increase the rate of protodeboronation.[3] |
| Strong/Hard | NaOt-Bu, K Ot-Bu | High | Avoid. Can also promote side reactions with the enone substrate.[7] |
| Mild/Soft | K₃PO₄, Cs₂CO₃ | Moderate to Low | Recommended Starting Point. Often provides the best balance of reactivity and stability.[8][9] |
| Mild/Soft | K₂CO₃ | Moderate | A viable alternative to phosphates, often used in dioxane/water systems.[10] |
| Weak | KF | Low | Can be effective, particularly in anhydrous conditions, but may slow the desired coupling.[11] |
Q2: I've switched to K₃PO₄ and lowered the temperature, but my reaction is either very slow or still produces the protodeboronated byproduct. What should I do next?
Answer: This indicates that the rate of your desired Suzuki coupling is not fast enough to outcompete the background decomposition. You need to accelerate the catalytic cycle. This is achieved by optimizing the palladium precatalyst and phosphine ligand .
For a sterically demanding vinyl bromide like this compound, older catalysts like Pd(PPh₃)₄ are often inefficient.[10] Modern catalyst systems are designed to promote rapid oxidative addition and reductive elimination, which shortens the overall reaction time and gives the boronic acid less opportunity to decompose.[1]
Recommendations:
-
Use a Modern Precatalyst: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined palladacycle precatalyst such as an XPhos, SPhos, or RuPhos G3 or G4 precatalyst. These are highly active and initiate the catalytic cycle quickly.[8]
-
Employ Bulky, Electron-Rich Ligands: The choice of ligand is critical. Biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are the state-of-the-art for challenging couplings. Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[2][9]
-
Optimize Temperature: While high temperatures accelerate protodeboronation, an efficient catalyst may still require moderate heat (e.g., 60-80 °C) to achieve a sufficient rate for the Suzuki coupling.[3] The goal is to find the lowest possible temperature that provides a clean, timely reaction with your optimized catalyst system.
Q3: My boronic acid reagent appears to be degrading in the flask before the coupling is complete, even with an optimized catalyst system. How can I increase its stability?
Answer: If the boronic acid itself is inherently unstable under the reaction conditions, you should use a more robust boron-containing reagent. Boronic esters and trifluoroborates are significantly more stable and act as "slow-release" reservoirs for the active boronic acid.[1][12][13]
Rationale: These derivatives protect the vulnerable C-B bond.[12] Under the reaction conditions, they slowly hydrolyze to generate a low, steady-state concentration of the free boronic acid. This concentration is sufficient for transmetalation with the palladium complex but is too low for rapid decomposition via protodeboronation.[1][13]
| Boron Reagent | Structure | Stability to Protodeboronation | Key Feature |
| Boronic Acid | R-B(OH)₂ | Low to Moderate | Often commercially available but can be unstable.[14] |
| Pinacol Ester | R-B(pin) | High | Very common and stable; requires hydrolysis (often in situ) to participate in coupling.[2] |
| MIDA Ester | R-B(MIDA) | Very High | Exceptionally stable; can be used in sequential couplings. Requires specific conditions for hydrolysis.[1][2] |
| Trifluoroborate Salt | [R-BF₃]K | High | Generally more stable than boronic acids and readily participate in the coupling.[6] |
Section 3: Optimized Experimental Protocols
The following protocols provide robust starting points for experimentation. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) with properly degassed solvents.[8]
Protocol 1: General Method for Arylboronic Acids
This protocol is optimized for a balance of speed and suppression of side reactions.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) to achieve a concentration of ~0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath at 70 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting material and formation of both the desired product and the cyclohexenone byproduct.
Protocol 2: Slow-Release Strategy with Boronic Pinacol Esters
This protocol is designed for particularly sensitive boronic acid partners.
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and Cs₂CO₃ (2.5 equiv).
-
Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G4, 1.5 mol%).
-
Solvent Addition: Add degassed THF and water (e.g., 5:1 v/v).
-
Reaction Execution: Seal the vial and stir at 80 °C for 4-12 hours.
-
Monitoring: Monitor as described in Protocol 1. The slower, controlled release of the boronic acid should minimize the formation of the protodeboronated byproduct over the course of the reaction.
Section 4: Advanced Troubleshooting & FAQs
Q: I've read that bulky phosphine ligands can sometimes promote protodeboronation. Is this a concern? A: Yes, this is an important nuance. Recent research has shown that while bulky ligands are excellent for promoting the desired coupling, Pd(II) complexes bound to these same ligands can also directly catalyze protodeboronation.[15][16] This creates a complex scenario where the ligand is both beneficial and potentially detrimental. If you observe significant protodeboronation even with a highly active catalyst system, it may be worth screening a small set of alternative bulky ligands (e.g., switching from XPhos to RuPhos or CyJohnPhos) to find one that provides a better kinetic balance for your specific substrate combination.
Q: Can I run the reaction under anhydrous conditions to completely prevent protodeboronation? A: Anhydrous Suzuki-Miyaura polymerizations have been developed specifically to suppress protodeboronation.[17][18] This is an advanced strategy that can be effective. It typically requires the use of boronic esters (which do not require water for activation in this context) and a strong, non-hydroxide base like KOt-Bu to form the borate complex directly.[19] This approach eliminates the primary proton source (water), thereby shutting down the main protodeboronation pathway.
Q: My reaction stalls, leaving unreacted starting material. What could be the cause besides protodeboronation? A: If you have successfully suppressed protodeboronation but the reaction does not go to completion, consider the following:
-
Catalyst Deactivation: Ensure your solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[8]
-
Inefficient Oxidative Addition: While vinyl bromides are generally reactive, the electronics of the cyclohexenone ring could slightly disfavor this step. Using a more electron-rich ligand can sometimes help accelerate oxidative addition.[2]
-
Poor Solubility: Ensure all reagents, particularly the base, are sufficiently soluble in the chosen solvent system. If the base is not dissolving, it cannot participate effectively in the catalytic cycle.
Section 5: Troubleshooting Workflow
Use this decision tree to guide your optimization process systematically.
References
-
Wikipedia. Protodeboronation. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
ResearchGate. (2018). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Buckley, B. R. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 389-409). Royal Society of Chemistry. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Mondal, M., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(10), 1698–1706. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Aggarwal, V. K., et al. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(42), 11146-11153. [Link]
-
Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(37), 12942–12945. [Link]
-
Dreher, S. D., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(34), 13693–13702. [Link]
-
University of Bristol. The Slow-Release Strategy in Suzuki-Miyaura Coupling. [Link]
-
Kattamuri, P. V., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry, 86(20), 14125–14137. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ChemRxiv. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(3), 888–892. [Link]
-
Byers, J. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron, 76(38), 131468. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Organic Syntheses Procedure. (2010). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
Reddit. (2022). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. [Link]
-
PubMed. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. [Link]
-
ResearchGate. (2023). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation. [Link]
-
Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1669–1676. [Link]
-
ResearchGate. (2014). The effect of different solvents on the Suzuki coupling reaction. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130–11131. [Link]
-
ResearchGate. (2018). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. [Link]
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Technical Support Center: Catalyst Selection and Screening for 3-Bromocyclohex-2-enone Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-bromocyclohex-2-enone. This guide is designed to provide practical, field-proven insights into catalyst selection, reaction screening, and troubleshooting for this versatile synthetic building block. The unique electronic and steric properties of this compound present specific challenges and opportunities in carbon-carbon and carbon-heteroatom bond formation. This resource aims to equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when working with this compound in cross-coupling reactions. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling of this compound is a frequent challenge that can often be traced back to several key factors:
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and phosphine ligand is critical for stabilizing the palladium center and promoting the catalytic cycle.[1] For sterically hindered vinyl bromides like this compound, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.[2] If you are using a general catalyst like Pd(PPh₃)₄, consider screening more specialized ligands such as SPhos, XPhos, or other Buchwald-type ligands in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2]
-
Inadequate Base Strength or Solubility: The base plays a crucial role in activating the boronic acid for transmetalation.[3] The choice of base is often empirical and can significantly impact the reaction outcome.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] If your base is not sufficiently soluble in the reaction medium, the reaction will be sluggish. Consider screening a variety of bases with different properties.
-
Poor Solvent Choice and Degassing: The solvent must be able to dissolve all reaction components and should be thoroughly degassed to prevent oxidation and deactivation of the palladium(0) catalyst.[5] Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with the addition of water.[2][6] Insufficient degassing is a common reason for catalyst decomposition, which can manifest as the formation of a black precipitate ("palladium black").[7]
-
Boronic Acid Quality: Boronic acids can be prone to degradation through protodeboronation, especially under prolonged heating.[5] It is advisable to use fresh, high-purity boronic acid. For particularly sensitive substrates, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5]
Question 2: I am observing significant amounts of side products in my cross-coupling reaction, such as the debrominated starting material or homocoupling of my coupling partner. How can I suppress these unwanted reactions?
Answer:
The formation of side products is a common issue that can often be mitigated by carefully tuning the reaction conditions:
-
Proto-debromination (loss of bromine): This side reaction is often indicative of a catalyst system that is not efficient enough to promote the desired cross-coupling pathway over competing decomposition pathways.[2] To minimize proto-debromination, consider:
-
Screening more active catalyst systems: Employing more electron-rich and bulky ligands can accelerate the rate of cross-coupling relative to the debromination pathway.
-
Optimizing the reaction temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Try running the reaction at a lower temperature for a longer duration.[5]
-
-
Homocoupling of the Coupling Partner: This is particularly common in Suzuki reactions with boronic acids and in Sonogashira reactions with terminal alkynes (Glaser coupling).[2][7] To reduce homocoupling:
-
In Suzuki reactions: This can sometimes be suppressed by changing the base or solvent system.[2]
-
In Sonogashira reactions: The presence of oxygen can promote the undesired Glaser-type homocoupling of the alkyne.[7] Thoroughly degassing the reaction mixture is critical. Copper-free Sonogashira conditions can also be employed to avoid this side product.[7]
-
Question 3: My Heck reaction with this compound and an alkene is not proceeding. What are some key parameters to investigate?
Answer:
The Heck reaction, which couples an unsaturated halide with an alkene, has its own set of critical parameters to consider.[8]
-
Catalyst and Ligand Choice: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for Heck reactions.[8][9] The choice of ligand is also important, with triphenylphosphine being a common option.[8] However, for challenging substrates, screening a variety of phosphine ligands is recommended.
-
Base Selection: A base is required to regenerate the active palladium(0) catalyst at the end of the catalytic cycle.[9] Common bases for the Heck reaction include triethylamine, potassium carbonate, and sodium acetate.[8]
-
Alkene Partner: The electronic properties of the alkene can significantly influence the reaction. Electron-withdrawing substituents on the alkene generally enhance the reaction rate.[8]
-
Solvent: Polar aprotic solvents like DMF are often used in Heck reactions.[10]
Question 4: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is sluggish and gives a complex mixture. What should I troubleshoot?
Answer:
The Sonogashira coupling of a vinyl bromide with a terminal alkyne requires careful control of several factors to be successful.[11]
-
Catalyst System: A typical Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[12] The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[12] Ensure that both catalysts are fresh and have been stored properly.
-
Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[7] The base should be dry and used in excess.
-
Solvent and Atmosphere: As with other palladium-catalyzed reactions, the solvent (often THF or DMF) must be anhydrous and the reaction must be run under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and alkyne homocoupling.[7]
-
Reaction Temperature: While some Sonogashira couplings can proceed at room temperature, vinyl bromides may require heating to achieve a reasonable reaction rate.[7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of catalyst screening and selection for this compound cross-coupling.
FAQ 1: What is a good starting point for a catalyst screening experiment for a Suzuki-Miyaura coupling of this compound?
A good starting point is to use a high-throughput screening kit or to manually screen a diverse set of catalysts and ligands. A typical screening plate might include:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃
-
Phosphine Ligands: A variety of Buchwald ligands (e.g., SPhos, XPhos, RuPhos), as well as other common ligands like PPh₃ and PCy₃.
-
Bases: K₂CO₃, Cs₂CO₃, K₃PO₄
-
Solvents: Toluene/water, Dioxane/water
Running these combinations in parallel will quickly identify promising reaction conditions for further optimization.[13][14]
FAQ 2: How do I choose between different types of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for my desired transformation?
The choice of reaction depends on the desired final product:
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, typically by coupling with an organoboron reagent.[15] This is a very versatile and widely used reaction in drug discovery.[16][17]
-
Heck Reaction: Used to form a new C-C bond between the vinyl bromide and an alkene, resulting in a substituted alkene.[8]
-
Sonogashira Coupling: Specifically used to couple the vinyl bromide with a terminal alkyne, forming a conjugated enyne system.[11]
FAQ 3: What are the key safety considerations when working with palladium catalysts and phosphine ligands?
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. Some phosphine ligands can also be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents used in cross-coupling reactions are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Screening
This protocol outlines a general procedure for screening various conditions for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Preparation of Substrate Mixture: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in the chosen solvent (e.g., dioxane).
-
Dispensing Catalysts and Ligands: In an array of reaction vials, dispense the palladium precursor (e.g., 2 mol % Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol %).
-
Addition of Base: To each vial, add the chosen base (e.g., 2.0 equiv K₃PO₄).
-
Addition of Substrate Mixture: Add the substrate stock solution to each vial.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C) with stirring for a specified time (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the crude product by TLC, GC-MS, or LC-MS to determine the conversion and identify the most promising conditions.[2]
Data Presentation
Table 1: Example Catalyst and Ligand Screening Results for a Suzuki-Miyaura Coupling
| Entry | Palladium Precursor | Ligand | Base | Solvent | Conversion (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | < 5 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 85 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 92 |
| 4 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/H₂O | 65 |
Conversion determined by GC-MS analysis of the crude reaction mixture.
Visualizations
Diagram 1: General Catalytic Cycle for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Workflow for Catalyst Screening and Optimization
Caption: A typical workflow for catalyst screening and reaction optimization.
References
- Resources for Reaction Screening and Optimization | Catalysis and Separations Core. (n.d.).
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Vinylmagnesium Bromide - Benchchem. (n.d.).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
- New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. (n.d.).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem. (n.d.).
- KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. (n.d.).
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate. (2020).
- Catalexis Catalyst Screening Platform for Catalyst Optimization - YouTube. (2025).
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024).
- This compound | 56671-81-9 | Benchchem. (n.d.).
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science. (2016).
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021).
- Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides | Journal of the American Chemical Society - ACS Publications. (n.d.).
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.).
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem. (n.d.).
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- This compound | C6H7BrO | CID 10965038 - PubChem. (n.d.).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Heck reaction of the aryl bromides 3‐i and 3‐ii with... - ResearchGate. (n.d.).
- Cross Coupling of cyclic 3-bromo-1,2-diketones with terminal acetylene. - ResearchGate. (n.d.).
- Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. (n.d.).
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (n.d.).
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. (n.d.).
- Heck Reaction - Chemistry LibreTexts. (2023).
- Three-component cross-coupling reactions involving alkenes enabled by visible-light and earth-abundant-metal-catalysis - OAE Publishing Inc. (n.d.).
- Heck Reaction example 3 - YouTube. (2023).
Sources
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- 8. Heck reaction - Wikipedia [en.wikipedia.org]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Regioselectivity of 3-Bromocyclohex-2-enone Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 3-bromocyclohex-2-enone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to understand and control the regioselectivity of their reactions. By explaining the "why" behind experimental choices, this resource aims to empower you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving me a mixture of products. What are the possible reaction pathways and how does the solvent influence them?
A1: this compound is an α,β-unsaturated ketone, presenting two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. Additionally, the bromine atom at C3 can be displaced. This leads to three potential reaction pathways:
-
1,2-Addition (Direct Addition): The nucleophile attacks the carbonyl carbon.
-
1,4-Addition (Conjugate or Michael Addition): The nucleophile attacks the β-carbon.[1][2][3][4]
-
Nucleophilic Vinylic Substitution: The nucleophile displaces the bromide at the C3 position.
The solvent plays a critical role in dictating which of these pathways is favored by influencing the reactivity of both the nucleophile and the electrophile. Key solvent properties to consider are polarity, proticity (ability to donate a proton), and coordinating ability.
Q2: I am observing predominantly 1,2-addition. What solvent conditions favor this outcome and why?
A2: 1,2-addition is generally favored by "hard" nucleophiles and in conditions that promote kinetic control.[5][6][7]
-
Hard Nucleophiles: These are typically small, highly charged, and not very polarizable (e.g., organolithium reagents, Grignard reagents).[5][6][7] Their reactivity is dominated by electrostatic interactions, making them more attracted to the harder, more electrophilic carbonyl carbon.[5][7]
-
Solvent Effects:
-
Non-polar, aprotic solvents (e.g., hexane, toluene, diethyl ether) are often used. These solvents do not effectively solvate the nucleophile, keeping it "hard" and highly reactive.
-
Low reaction temperatures (-78 °C) are typical to favor the kinetically controlled product, as 1,2-addition is often faster than 1,4-addition.[2]
-
dot graph TD; A[Hard Nucleophile (e.g., R-Li)] -- "Attacks Carbonyl Carbon" --> B(1,2-Addition Product); subgraph "Reaction Conditions" C[Non-polar, Aprotic Solvent (e.g., Hexane, Et₂O)]; D[Low Temperature (e.g., -78 °C)]; end C -- "Favors Kinetic Control" --> B; D -- "Favors Kinetic Control" --> B; style B fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#333,stroke-width:1px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#333,stroke-width:1px,fontcolor:#202124 end
Caption: Factors Favoring 1,2-Addition.
Q3: How can I promote 1,4-addition (Michael Addition) to obtain the conjugate addition product?
A3: To favor 1,4-addition, you should employ "soft" nucleophiles and conditions that allow for thermodynamic control.[5][6][7]
-
Soft Nucleophiles: These are typically larger, more polarizable, and have a more diffuse charge (e.g., organocuprates, thiolates, enamines).[2][5] Their reactivity is governed by orbital overlap, and the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system has its largest coefficient on the β-carbon.[7]
-
Solvent Effects:
-
Polar aprotic solvents (e.g., THF, DMF, DMSO) are often beneficial. These solvents can stabilize the enolate intermediate formed during the 1,4-addition mechanism.
-
Protic solvents (e.g., ethanol, methanol) can also be used, especially with weaker nucleophiles, as they can protonate the enolate intermediate, driving the reaction towards the final product.
-
| Nucleophile Type | Favored Addition | Typical Solvents |
| Hard (e.g., RLi, RMgBr) | 1,2-Addition | Diethyl ether, Hexane |
| Soft (e.g., R₂CuLi, RSH) | 1,4-Addition | THF, Ethanol |
| Enolates | 1,4-Addition | Ethanol, THF, DMF |
Q4: I am attempting a nucleophilic vinylic substitution to replace the bromine. What experimental parameters should I consider?
A4: Nucleophilic vinylic substitution on this compound is a less common but achievable pathway. The mechanism is typically an addition-elimination or an elimination-addition sequence. The solvent can have a significant impact on the reaction rate and outcome.
-
Mechanism: The reaction likely proceeds through an initial Michael addition of the nucleophile to the β-carbon, followed by the elimination of the bromide ion.
-
Solvent Choice:
-
Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred. These solvents can accelerate the reaction by stabilizing the charged intermediate formed during the addition step.
-
In a study involving the reaction of 3-halogenocyclohex-2-enones with piperidine, the solvent effects between ethanol (protic) and DMF (polar aprotic) were found to be relatively small, suggesting that the nature of the nucleophile and substrate are also highly influential.[8]
-
dot graph LR; subgraph "Reaction Pathway" A("this compound + Nucleophile") --> B{Intermediate}; B --> C("Addition-Elimination Product"); end subgraph "Solvent Influence" D[Polar Aprotic Solvent (e.g., DMF, DMSO)] -- "Stabilizes Intermediate" --> B; end style D fill:#4285F4,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF end
Caption: Nucleophilic Vinylic Substitution Workflow.
Troubleshooting Guides
Problem 1: Low Regioselectivity - Mixture of 1,2- and 1,4-Addition Products
-
Probable Cause: The hardness/softness of your nucleophile is intermediate, or the reaction conditions are not sufficiently optimized for one pathway.
-
Troubleshooting Steps:
-
Modify the Nucleophile: If possible, switch to a definitively harder or softer nucleophile. For instance, if you are using a Grignard reagent and desire 1,4-addition, consider converting it to an organocuprate (Gilman reagent) by adding a catalytic amount of a copper(I) salt (e.g., CuI).[1]
-
Adjust the Solvent:
-
To favor 1,4-addition , try a more polar solvent to stabilize the enolate intermediate.
-
To favor 1,2-addition , switch to a less polar, non-coordinating solvent.
-
-
Change the Temperature: Lowering the temperature (e.g., to -78 °C) will generally favor the kinetically controlled 1,2-addition product.[2] Conversely, allowing the reaction to warm to room temperature may favor the thermodynamically more stable 1,4-adduct.[2]
-
Problem 2: No Reaction or Very Slow Conversion
-
Probable Cause: Insufficiently reactive nucleophile, poor solvent choice, or steric hindrance.
-
Troubleshooting Steps:
-
Increase Nucleophile Reactivity: If using a neutral nucleophile (e.g., an amine or thiol), consider deprotonating it with a suitable base to form the more reactive anionic nucleophile.
-
Optimize the Solvent: Ensure your solvent is not deactivating your nucleophile. For example, a protic solvent will quench a highly basic organometallic reagent. The solvent should also adequately dissolve your reactants.
-
Consider a Coordinating Solvent: In some cases, particularly with organometallic reagents, a coordinating solvent like THF can enhance reactivity by breaking up aggregates of the reagent. However, be mindful that coordinating solvents can also influence selectivity.[9][10]
-
Problem 3: Formation of Unexpected Side Products
-
Probable Cause: Competing reaction pathways such as enolization of the starting material, polymerization, or decomposition.
-
Troubleshooting Steps:
-
Control the Stoichiometry: Use a precise stoichiometry of reactants. An excess of a strong base can lead to deprotonation at the α'-position (C6) and subsequent side reactions.
-
Solvent Purity: Ensure your solvents are anhydrous, especially when using water-sensitive reagents like organometallics.
-
Temperature Control: Maintain the recommended temperature throughout the addition of reagents to minimize side reactions.
-
Experimental Protocols
Protocol 1: Selective 1,4-Conjugate Addition using a Gilman Reagent
This protocol describes the preparation of a lithium dimethylcuprate reagent and its subsequent 1,4-addition to this compound.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Methyllithium (CH₃Li) in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Gilman Reagent:
-
To a flame-dried, argon-purged flask containing CuI at -78 °C, add 2 equivalents of CH₃Li in Et₂O dropwise with stirring.
-
Allow the mixture to stir at -78 °C for 30 minutes. The formation of the lithium dimethylcuprate is often indicated by a color change.
-
-
Conjugate Addition:
-
In a separate argon-purged flask, dissolve 1 equivalent of this compound in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly transfer the prepared Gilman reagent into the solution of the enone via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Hard and Soft Nucleophiles. (2023). YouTube. [Link]
-
how to decide between 1,4 and 1,2 nucleophilic attacks on alpha-beta unsaturated ketones? (2024). Reddit. [Link]
-
Conjugate Addition: Hard and Soft nucleophiles. (2022). YouTube. [Link]
-
Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach. (n.d.). Royal Society of Chemistry. [Link]
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Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. (n.d.). Royal Society of Chemistry. [Link]
-
Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1695–1703. [Link]
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Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. (2022). ResearchGate. [Link]
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Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Kwantlen Polytechnic University. [Link]
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Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. [Link]
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Conjugate Addition - the Michael and Related Reactions. (n.d.). University of Wisconsin-Madison. [Link]
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Nucleophilic Substitution Mechanism. (2015). YouTube. [Link]
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This compound. (n.d.). PubChem. [Link]
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The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
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Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
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Coordinating ability of anions and solvents towards transition metals and lanthanides. (n.d.). Royal Society of Chemistry. [Link]
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Michael addition reaction. (n.d.). Wikipedia. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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1,4-addition of enolates to enones (“The Michael Reaction”). (n.d.). Master Organic Chemistry. [Link]
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Navigating the Bromination of Cyclohexenone: A Technical Support Guide for Precise and Byproduct-Free Synthesis
For researchers and professionals in drug development, the bromination of cyclohexenone is a critical transformation, yet one fraught with potential pitfalls. The delicate interplay between desired reactivity and the emergence of unwanted byproducts necessitates a nuanced understanding of the reaction conditions, with temperature control standing as the paramount variable. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve clean, high-yield brominations of cyclohexenone.
Troubleshooting Guide: Addressing Common Issues in Cyclohexenone Bromination
This section is designed to be your first point of reference when your reaction deviates from the expected outcome. Each issue is addressed with a likely cause and a step-by-step protocol for resolution, grounded in the principles of reaction kinetics and thermodynamics.
Issue 1: My reaction is producing a significant amount of a dibrominated byproduct.
-
Likely Cause: This is a common consequence of over-bromination, which can be exacerbated by elevated temperatures and the use of excess brominating agent. At higher temperatures, the rate of the second bromination can become competitive with the initial reaction.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Immediately lower the reaction temperature. For many brominations of α,β-unsaturated ketones, a temperature range of 0 to 5 °C is recommended to enhance selectivity.[1]
-
Stoichiometry is Key: Carefully control the stoichiometry of your brominating agent. Use no more than one equivalent of bromine or a milder brominating agent like pyridinium tribromide.[2][3]
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the brominating agent at any given time, favoring the mono-bromination product.
-
Consider a Milder Brominating Agent: If elemental bromine proves too reactive, switch to pyridinium tribromide. This solid reagent is easier to handle and often provides higher selectivity for mono-bromination.[2][3][4][5][6]
-
Issue 2: I'm observing a dark coloration in my reaction mixture, and my yield of the desired product is low.
-
Likely Cause: Dark coloration can indicate decomposition of the starting material or product, or the formation of polymeric byproducts. This is often triggered by excessive heat or prolonged reaction times. Radical side reactions, which can be initiated by light or high temperatures, can also lead to complex mixtures and discoloration.[7][8][9]
-
Troubleshooting Protocol:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil to exclude light and minimize radical chain reactions.
-
Optimize Temperature and Time: Re-evaluate your reaction temperature. It may be necessary to run the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely using techniques like TLC or GC to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed.
-
Degas Solvents: If radical reactions are suspected, degassing your solvent prior to use can help to remove dissolved oxygen, which can initiate radical pathways.
-
Issue 3: My primary product is the addition of bromine across the double bond (a dibromocyclohexanone derivative), not the desired α-bromination.
-
Likely Cause: The reaction conditions are favoring electrophilic addition to the alkene over α-substitution at the ketone. This is a classic example of kinetic versus thermodynamic control, where the reaction pathway is highly dependent on temperature.[7][10]
-
Troubleshooting Protocol:
-
Employ Acid Catalysis: The formation of the desired α-bromo enone proceeds through an enol intermediate.[11][12][13][14] The presence of an acid catalyst (e.g., acetic acid) will promote enolization and favor α-substitution.[11][12][13]
-
Temperature Adjustment: While low temperatures generally favor electrophilic addition, slightly elevated temperatures in the presence of an acid catalyst can favor the formation of the thermodynamically more stable α-bromo α,β-unsaturated ketone. Careful temperature screening is crucial.
-
Choice of Brominating Agent: Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are typically used for allylic bromination, but for α-bromination of a ketone, Br2 in an acidic medium is more conventional.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about the bromination of cyclohexenone, offering a deeper understanding of the underlying chemical principles.
Q1: What is the optimal temperature range for the bromination of cyclohexenone?
The optimal temperature for the bromination of cyclohexenone is a delicate balance. To favor the kinetic product of electrophilic addition across the double bond, very low temperatures (e.g., -10 to 0 °C) are often employed.[15] However, to achieve α-bromination, which typically proceeds through an enol intermediate, slightly higher temperatures in the presence of an acid catalyst may be necessary to facilitate enolization without promoting significant byproduct formation. A good starting point for optimization is a range of 0 to 25 °C.
Q2: Why is precise temperature control so critical in this reaction?
Temperature directly influences the reaction rate and selectivity. In the bromination of cyclohexenone, there are multiple competing reaction pathways:
-
Electrophilic addition to the double bond: This is often the kinetically favored pathway at lower temperatures.[16][17][18][19][20][21][22]
-
α-Substitution to the ketone: This pathway requires the formation of an enol or enolate and can be favored under thermodynamic control or with acid/base catalysis.[11][12][14]
-
Radical substitution: At higher temperatures or in the presence of UV light, radical mechanisms can lead to a different distribution of products.[7][8][9]
Even small fluctuations in temperature can shift the balance between these pathways, leading to a mixture of products and a lower yield of the desired compound.
Q3: What are the most common byproducts in the bromination of cyclohexenone and how can they be minimized?
The most common byproducts include:
-
Dibromocyclohexanone derivatives: Formed by the addition of a second equivalent of bromine. Minimized by using a 1:1 stoichiometry of reactants and slow addition of the brominating agent.
-
Products of electrophilic addition: Such as 2,3-dibromocyclohexanone. Minimized by using acid catalysis and optimizing the temperature to favor α-substitution.
-
Polymeric materials: Resulting from decomposition or side reactions at elevated temperatures. Minimized by maintaining a low reaction temperature and protecting the reaction from light.
-
Favorskii rearrangement products: If a base is present, the α-bromo ketone can undergo rearrangement. This can be avoided by performing the reaction under acidic or neutral conditions and ensuring the workup is not basic.[23]
Q4: Are there safer alternatives to using elemental bromine?
Yes, pyridinium tribromide (PyHBr3) is an excellent alternative.[2][3][4][5] It is a stable, crystalline solid that is less hazardous to handle than liquid bromine. In solution, it exists in equilibrium with pyridinium hydrobromide and bromine, providing a slow and controlled release of Br2 for the reaction. This often leads to higher selectivity and cleaner reactions.
Key Reaction Parameters and Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0–25 °C (start with 0–5 °C) | To control selectivity and minimize byproducts.[1] |
| Brominating Agent | Elemental Bromine (Br₂) or Pyridinium Tribromide (PyHBr₃) | PyHBr₃ is a safer and often more selective alternative.[2][3] |
| Stoichiometry | 1:1 (Cyclohexenone:Brominating Agent) | To prevent over-bromination and the formation of dibrominated byproducts.[23] |
| Solvent | Acetic Acid, Dichloromethane, Carbon Tetrachloride | Acetic acid can also serve as a catalyst for enolization.[11][15] |
| Catalyst | Acid (e.g., HBr in Acetic Acid) | To promote the formation of the enol intermediate for α-bromination.[11][12][13][14] |
| Addition Rate | Slow, dropwise addition | To maintain a low concentration of the brominating agent and improve selectivity. |
| Light Conditions | Protected from light (e.g., foil-wrapped flask) | To prevent light-induced radical side reactions.[8][9] |
Reaction Pathway and Temperature Influence
The following diagram illustrates the critical juncture in the bromination of cyclohexenone where temperature and reaction conditions dictate the product outcome.
Caption: Reaction pathways in cyclohexenone bromination.
References
- DE3431415A1 - METHOD FOR PRODUCING 2-HYDROXY-CYCLOHEXANONE- (1) - Google Patents.
-
Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution - DergiPark. Available at: [Link]
-
Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution - ResearchGate. Available at: [Link]
-
Alkenes - Electrophilic Addition (A-Level) | ChemistryStudent. Available at: [Link]
-
Bromination of cyclohexene - YouTube. Available at: [Link]
-
E2 Reaction: Formation of cyclohexene from bromocyclohexane - Web Pages. Available at: [Link]
-
Bromination of cyclohexene in presence of UV light or heat - Chemistry Stack Exchange. Available at: [Link]
-
electrophilic addition - symmetrical alkenes and bromine - Chemguide. Available at: [Link]
-
Reactions of Alkenes with Bromine - Chemistry LibreTexts. Available at: [Link]
-
Halogenation Of Ketones via Enols - Master Organic Chemistry. Available at: [Link]
-
recrystallisation of pyridinium tribromide - Sciencemadness.org. Available at: [Link]
-
The electrophilic addition of dimethylbromosulfonium bromide to conjugated enones - Canadian Science Publishing. Available at: [Link]
-
Pyridinium tribromide (PyrBr3) in equilibrium with bromine and... - ResearchGate. Available at: [Link]
-
1,2-dibromocyclohexane - Organic Syntheses Procedure. Available at: [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
-
Electrophilic Addition of Alkenes (Cambridge (CIE) AS Chemistry): Revision Note - Save My Exams. Available at: [Link]
-
Cyclohexenone synthesis - Organic Chemistry Portal. Available at: [Link]
-
The Chemistry of Enones - ResearchGate. Available at: [Link]
-
Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14 - YouTube. Available at: [Link]
-
Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone - YouTube. Available at: [Link]
-
Chemoenzymatic Synthesis of 2-Bromo-6-Hydroxy-3-Methoxy-2-Cyclohexen-1-one. Available at: [Link]
-
(2R,6S)-2,6-DIBROMOCYCLOHEXANONE - SpectraBase. Available at: [Link]
-
Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration | Journal of the American Chemical Society. Available at: [Link]
-
Predict the Product [Ep.7] | Bromine Addition to Cyclohexene (Anti Addition) - YouTube. Available at: [Link]
-
Bromination of Alkenes - The Mechanism - Master Organic Chemistry. Available at: [Link]
-
Preparation of pyridinium tribromide - PrepChem.com. Available at: [Link]
-
Ketone halogenation - Wikipedia. Available at: [Link]
-
FUNCTIONALIZATION OF SATURATED HYDROCARBONS: HIGH TEMPERATURE BROMINATION A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL A. Available at: [Link]
-
Synthesis of Baylis-Hillman Adducts (enones) - Organic Chemistry Portal. Available at: [Link]
-
Electrophilic Addition Mechanism - IB Chemistry Notes - Save My Exams. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-Bromocyclohex-2-enone
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromocyclohex-2-enone (C₆H₇BrO), a versatile synthetic building block in organic and medicinal chemistry.[1][2] As an α,β-unsaturated ketone (enone), its structure presents a unique electronic environment that gives rise to a characteristic NMR spectrum. Understanding this spectrum is crucial for confirming its synthesis, assessing its purity, and planning subsequent chemical transformations. This document moves beyond a simple data sheet, explaining the causal factors behind the observed chemical shifts and coupling patterns, offering a robust experimental protocol, and comparing its spectral features to related structures.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the this compound molecule. The structure contains a six-membered ring with a carbonyl group, a carbon-carbon double bond, and a bromine substituent. Due to the rigid, non-planar nature of the cyclohexene ring, the methylene protons on the same carbon (geminal protons) are diastereotopic and thus chemically non-equivalent.
The seven protons can be categorized into four distinct groups based on their chemical environment:
-
H-2: The single vinylic proton attached to the C=C double bond.
-
H-4: Two allylic protons, adjacent to the double bond.
-
H-5: Two aliphatic protons, situated between two methylene groups.
-
H-6: Two aliphatic protons, positioned alpha (α) to the carbonyl group.
Figure 1: Structure of this compound with proton labels.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The electronic structure of an α,β-unsaturated ketone profoundly influences its NMR spectrum.[3] The conjugation of the C=C double bond with the electron-withdrawing carbonyl group polarizes the π-system, leading to a significant deshielding effect on the β-proton (H-2).[3] This, combined with the anisotropic effects of the double bond and carbonyl group, dictates the chemical shifts of all protons in the molecule.[4][5]
Chemical Shifts (δ)
-
H-2 (Vinylic Proton): This proton is expected to be the most deshielded and appear furthest downfield. Its position on the double bond places it in the typical vinylic region (~5.0-7.0 ppm). The conjugation with the carbonyl group withdraws electron density, further deshielding it.[6] Typical β-protons in enone systems appear in the 6.5 - 7.5 ppm range.[3]
-
H-6 (α-Carbonyl Protons): Protons alpha to a carbonyl group are deshielded due to the inductive effect of the oxygen atom. They typically resonate between 2.0 and 2.5 ppm.
-
H-4 (Allylic Protons): Protons on a carbon adjacent to a double bond (allylic position) are more deshielded than simple alkyl protons.[7] Their chemical shift is expected in the range of 2.0 - 2.5 ppm, potentially overlapping with the H-6 signals.
-
H-5 (Aliphatic Protons): These protons are the most shielded in the ring system, being furthest from the electron-withdrawing groups. They are expected to appear furthest upfield, likely in the 1.8 - 2.2 ppm range.
Multiplicity and Coupling Constants (J)
Spin-spin coupling provides valuable information about the connectivity of protons. The splitting pattern of a signal is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[8] The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and is diagnostic of the spatial relationship between coupled protons.[9]
-
H-2: This proton is adjacent to the two H-4 protons. It is expected to be split into a triplet (t) with a typical ³J (vicinal) coupling constant of approximately 4-6 Hz.
-
H-4: These two protons are coupled to the vinylic H-2 proton and the two H-5 protons. This complex coupling environment will likely result in a multiplet (m) , possibly a triplet of triplets (tt).
-
H-6: These two protons are coupled to the two H-5 protons, which should split the signal into a triplet (t) .
-
H-5: Being coupled to both the two H-4 and the two H-6 protons, this signal will appear as a complex multiplet (m) , likely a quintet or a multiplet resulting from two different triplet couplings.
Summary of Predicted Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 | 6.8 – 7.2 | Triplet (t) | ³J ≈ 4-6 Hz |
| H-6 | 2.4 – 2.6 | Triplet (t) | ³J ≈ 6-8 Hz |
| H-4 | 2.3 – 2.5 | Multiplet (m) | ³J ≈ 4-8 Hz |
| H-5 | 1.9 – 2.2 | Multiplet (m) | ³J ≈ 6-8 Hz |
Comparative Analysis: The Impact of Functionality
To appreciate the spectral features of this compound, it is useful to compare it with cyclohexene. In cyclohexene, the vinylic protons resonate around 5.6-6.0 ppm, and the allylic protons appear near 1.8-2.2 ppm.[7]
-
Carbonyl Deshielding: The presence of the conjugated carbonyl group in this compound dramatically shifts the vinylic proton (H-2) downfield by over 1.0 ppm compared to cyclohexene. This is a classic example of deshielding due to π-system polarization in enones.[3]
-
Inductive Effects: The protons at C-6, which are alpha to the carbonyl, are shifted downfield to ~2.5 ppm from their typical aliphatic position (~1.5 ppm in cyclohexane) due to the inductive withdrawal of the carbonyl oxygen.
-
Bromine Substitution: The bromine atom at C-3 replaces a vinylic proton. Its primary effect is electronic, contributing to the overall deshielding of the ring system, but it does not directly split any other protons.
Experimental Protocol for ¹H NMR Acquisition
This protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.
Objective: To acquire a high-resolution ¹H NMR spectrum for structural verification.
Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR Tube (5 mm)
-
Pipette and bulb
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS or residual solvent peak indicates good shimming.
-
-
Acquisition Parameters:
-
Spectral Width: Set to a range that encompasses all expected signals, typically -2 to 12 ppm.[3]
-
Pulse Angle: Use a 30-45° pulse angle for quantitative analysis.[3]
-
Acquisition Time: Set to 2-4 seconds to ensure good resolution.[3]
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier Transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the pure absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.[3]
-
Integrate the signals to determine the relative ratio of protons in each environment. The expected ratio for H-2 : H-6 : H-4 : H-5 should be 1 : 2 : 2 : 2.
-
Data Interpretation Workflow
A systematic approach is key to accurately interpreting an NMR spectrum.
Figure 2: Workflow for NMR spectrum analysis.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information that is readily interpreted with a foundational understanding of chemical shift theory, spin-spin coupling, and the specific electronic effects inherent to α,β-unsaturated systems. The vinylic proton at the C-2 position serves as a distinct reporter signal, appearing significantly downfield due to the combined deshielding effects of the double bond and the conjugated carbonyl group. The remaining methylene protons provide a more complex, higher-field pattern that confirms the integrity of the cyclohexene ring. By following a robust experimental and analytical workflow, researchers can confidently use ¹H NMR to verify the structure and purity of this important synthetic intermediate, ensuring the reliability of their subsequent research and development efforts.
References
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Fiveable. (n.d.). Anisotropic Effect Definition. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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-
The Royal Society of Chemistry. (2013). Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible-Light-Promoted Cross-Coupling Reaction. Retrieved from [Link]
-
Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098–1111. Retrieved from [Link]
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New Insight into the Anisotropic Effects in Solution-State NMR Spectroscopy. (n.d.). Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Abraham, R. J., et al. (2001). Proton chemical shifts in NMR: Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry, 39(8), 433-442. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). How to distinguish diastereomers of unsaturated ketones by NMR? Retrieved from [Link]
-
ResearchGate. (2014). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Retrieved from [Link]
-
Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 17.6: α,β-Unsaturated Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Faulk, D. D., & Fry, A. (1970). Spectral correlations for .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 35(2), 364–369. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-cyclohex-2-enone. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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A Senior Application Scientist's Guide to Interpreting the Mass Spectra of 3-Bromocyclohex-2-enone and Its Derivatives
Abstract
For researchers and professionals in drug development and organic synthesis, mass spectrometry (MS) is an indispensable tool for molecular identification and structural elucidation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of 3-bromocyclohex-2-enone, a versatile synthetic intermediate. We will explore its characteristic fragmentation patterns, compare them with hypothetical derivatives, and provide a robust experimental protocol for acquiring high-fidelity data. This document is designed to bridge theoretical knowledge with practical application, empowering researchers to confidently interpret complex mass spectra.
Introduction: The Analytical Challenge
This compound is a key building block in organic chemistry, notable for its dual reactivity as an α,β-unsaturated ketone and a vinyl halide.[1] Its structure presents a unique challenge for mass spectrometric analysis. Understanding its fragmentation behavior under electron ionization (EI) is crucial for identifying it in complex reaction mixtures and for elucidating the structures of its derivatives. This guide will dissect the primary fragmentation pathways, focusing on the diagnostic ions that serve as a molecular fingerprint.
Foundational Principles: Interpreting the Molecular Ion
The first and most critical step in interpreting any mass spectrum is identifying the molecular ion (M⁺•). For halogenated compounds, this is particularly informative.
The Bromine Isotopic Signature: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in a characteristic molecular ion region for this compound (C₆H₇BrO) with two peaks of almost equal intensity, separated by two mass-to-charge units (m/z).
-
M⁺• Peak: Contains the ⁷⁹Br isotope. For C₆H₇⁷⁹BrO, the monoisotopic mass is 173.968 Da.[3]
-
M+2 Peak: Contains the ⁸¹Br isotope. For C₆H₇⁸¹BrO, the mass will be approximately 176 Da.
The observation of this 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.[2][4]
Key Fragmentation Pathways of this compound
Under the high energy of electron ionization (typically 70 eV), the molecular ion becomes energetically unstable and undergoes fragmentation.[5] The resulting fragment ions provide a roadmap to the molecule's structure. For this compound, several competing fragmentation pathways are expected.
α-Cleavage and Loss of CO
Ketones are well-known to undergo α-cleavage, which is the breaking of a bond adjacent to the carbonyl group.[6] Following initial ionization, likely at the carbonyl oxygen, the molecular ion can lose a neutral carbon monoxide (CO) molecule (28 Da).
-
[M - CO]⁺•: This fragmentation would lead to a brominated five-membered ring radical cation at m/z 146/148. This is a common fragmentation pathway for cyclic ketones.[7]
Loss of the Halogen Radical
A primary and highly characteristic fragmentation for halogenated compounds is the loss of the halogen atom as a radical.[4]
-
[M - Br]⁺: The loss of a bromine radical (•Br) from the molecular ion results in a cyclohexenone cation at m/z 95. This ion is resonance-stabilized and is often a prominent peak in the spectrum. The absence of the M+2 pattern for this peak confirms the loss of the bromine atom.
Retro-Diels-Alder (rDA) Reaction
Cyclohexene and its derivatives are known to undergo a retro-Diels-Alder (rDA) reaction in the mass spectrometer.[8][9] This concerted pericyclic reaction involves the cleavage of the ring to form a diene and a dienophile.[10][11] For this compound, this would cleave the ring into two fragments.
-
Pathway: The molecular ion fragments into bromoethene ([C₂H₃Br]⁺•, m/z 106/108) and 1,3-butadiene radical ([C₄H₄]⁺•, m/z 52). The charge can be retained on either fragment, though it is more likely to be stabilized on the halogenated piece. The observation of an ion at m/z 106/108 would be a strong indicator of this pathway.
The following diagram illustrates these primary fragmentation routes.
Comparative Guide: The Effect of Derivatives
The fragmentation patterns of this compound derivatives are highly dependent on the nature and position of the substituent. By comparing these, we can gain deeper structural insights.
Let's consider a hypothetical derivative: 3-bromo-5,5-dimethylcyclohex-2-enone . The addition of two methyl groups at the C5 position introduces new fragmentation possibilities and alters the relative abundance of existing fragments.
| Fragment Ion | This compound (m/z) | 3-Bromo-5,5-dimethylcyclohex-2-enone (m/z) | Mechanistic Rationale for the Derivative |
| Molecular Ion (M⁺•) | 174 / 176 | 202 / 204 | Increased mass due to two methyl groups (2 x 14 Da). The 1:1 isotopic pattern remains. |
| [M - CH₃]⁺ | Not possible | 187 / 189 | Favorable loss of a methyl radical from the gem-dimethyl group, forming a stable tertiary carbocation. |
| [M - Br]⁺ | 95 | 123 | Loss of bromine radical remains a key pathway. The resulting fragment is heavier by 28 Da. |
| [M - CO]⁺• | 146 / 148 | 174 / 176 | Loss of carbon monoxide is still expected. |
| rDA Fragment | 106 / 108 | 106 / 108 | The retro-Diels-Alder reaction would still yield a bromoethene fragment. The other fragment would be dimethylbutadiene. |
Expert Insight: The presence of the gem-dimethyl group provides a new, highly favored fragmentation pathway: the loss of a methyl radical (•CH₃). This is because the resulting secondary radical cation is stabilized. We would predict the peak at m/z 187/189 to be significantly more intense in the derivative's spectrum compared to other fragments.
Experimental Protocol: GC-MS Analysis
To ensure reproducible and high-quality data, a standardized analytical protocol is essential. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of these compounds.
Objective: To obtain a clean, identifiable electron ionization mass spectrum of this compound.
Instrumentation: Standard GC-MS system with an EI source.
Methodology:
-
Sample Preparation:
-
Dissolve ~1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Causality: Proper dissolution ensures a homogenous sample for injection, preventing column overload and ensuring a sharp chromatographic peak.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Causality: Split injection prevents overloading the column and the mass spectrometer, leading to better peak shape and spectral quality. The high temperature ensures rapid volatilization of the analyte.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Causality: A non-polar column separates compounds primarily based on boiling point, which is suitable for this type of analyte.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Causality: The temperature program ensures good separation from solvent and impurities while eluting the analyte as a sharp peak in a reasonable timeframe.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Causality: 70 eV is the standard energy for EI-MS, providing sufficient energy to cause reproducible fragmentation and allowing for comparison with standard spectral libraries (e.g., NIST).
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Causality: This range covers the expected molecular ion and all significant fragments without collecting unnecessary low-mass solvent data.
-
The following diagram outlines this workflow.
Conclusion
The mass spectrum of this compound is rich with structural information. By systematically analyzing the molecular ion region and key fragmentation pathways—including halogen loss, CO loss, and the retro-Diels-Alder reaction—researchers can confidently identify this compound. Furthermore, comparing these characteristic fragments with those of its derivatives provides a powerful tool for elucidating new molecular structures. The protocols and principles outlined in this guide offer a self-validating framework for obtaining and interpreting high-quality mass spectral data, ultimately accelerating research and development in the chemical sciences.
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A Comparative Guide to the Synthetic Utility of 3-Bromocyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of β-Haloenones
β-Halo α,β-unsaturated ketones, or haloenones, are powerful intermediates in organic synthesis.[1] Their dual reactivity, possessing both a Michael acceptor site and a reactive carbon-halogen bond, allows for a diverse range of transformations. 3-Bromocyclohex-2-enone is a commercially available and widely used cyclic haloenone that serves as a linchpin in the synthesis of complex carbocyclic and heterocyclic systems.[2][3] This guide will compare its performance and utility against other haloenones, such as chloro- and iodo-analogs, to provide a clear framework for selecting the optimal reagent for your synthetic goals.
Fundamental Reactivity: An Electronic Tug-of-War
The synthetic utility of a haloenone is dictated by the electronic interplay between the enone system and the β-halogen substituent. The carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack via 1,4-conjugate addition (a Michael reaction).[4][5][6] The halogen atom at this position serves two main functions:
-
As a Leaving Group: In a subsequent elimination step following nucleophilic addition, or in transition metal-catalyzed cross-coupling reactions.
-
As an Electronic Modulator: Influencing the electrophilicity of the β-carbon.
The choice of halogen (F, Cl, Br, I) is therefore a critical decision point in experimental design, as it directly impacts reaction rates and potential pathways.
Below is a diagram illustrating the primary modes of reactivity for a β-haloenone.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 175 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol). Add this catalyst/ligand mixture to the reaction flask.
-
Scientist's Note: Pre-mixing the solid catalyst and ligand can ensure they are added homogeneously. The ligand is crucial for stabilizing the palladium(0) active species and facilitating the catalytic cycle. [7]3. Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times. This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.
-
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of toluene and water via syringe.
-
Scientist's Note: The biphasic solvent system is common for Suzuki couplings. [7]The base (K₂CO₃) is soluble in the aqueous phase and activates the boronic acid for transmetalation. [8][9]5. Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with 10 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-phenylcyclohex-2-enone.
Conclusion
This compound stands out as a highly versatile and reliable building block in synthetic chemistry. It offers a superior balance of reactivity and stability compared to its chloro- and iodo-analogs. While 3-chlorocyclohex-2-enone may be a cost-effective option for simple additions, its lower reactivity in cross-coupling reactions is a significant drawback. Conversely, 3-iodocyclohex-2-enone, though highly reactive, suffers from higher cost and lower stability. For a broad scope of transformations, particularly robust and reproducible palladium-catalyzed cross-coupling reactions, this compound provides the optimal combination of performance and practicality, solidifying its role as an indispensable tool for the modern synthetic chemist.
References
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Brainly. Which of the following is the best leaving group? a) Iodine (I) b) Bromine (Br) c) Chlorine (Cl) d) All. [Link]
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Chemistry LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023-01-22). [Link]
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ResearchGate. Synthesis of β-, γ-, δ-, ..., ω-Halogenated Ketones and Aldehydes. [Link]
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Pearson. Which member in each pair in [PROBLEM 9-68] is a better leaving group? e. I. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubChem. 3-Bromocyclohex-2-en-1-ol | C6H9BrO | CID 566108. [Link]
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Wikipedia. Michael addition reaction. [Link]
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Chemistry LibreTexts. 8.5: Leaving Groups. (2022-07-20). [Link]
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PubChem. 3-Bromocyclohexene | C6H9Br | CID 137057. [Link]
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PubChem. 3-Iodocyclohexene | C6H9I | CID 527572. [Link]
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ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024-03-22). [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
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Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023-05-24). [Link]
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Organic Syntheses Procedure. 2-chlorocyclohexanone. [Link]
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Organic Chemistry Portal. Cyclohexenone synthesis. [Link]
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PMC - NIH. Design, Synthesis, and Diversification of 3,5-Substituted Enone Library. [Link]
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Organic Chemistry Portal. An Iodocyclization Approach to Substituted 3-Iodothiophenes. [Link]
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PubMed. Synthesis of β-, γ-, δ-, ..., ω-halogenated Ketones and Aldehydes. [Link]
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Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. (2023-01-22). [Link]
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A Senior Application Scientist's Guide to Characterizing 3-Bromocyclohex-2-enone Derivatives with 13C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of successful research. Among the vast arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of organic molecules. This guide offers an in-depth, comparative analysis of 13C NMR spectral data for 3-bromocyclohex-2-enone and its derivatives, grounded in experimental data and established principles. We will explore the causal relationships between molecular structure and spectral output, providing a robust framework for the characterization of this important class of compounds.
This compound serves as a versatile building block in organic synthesis, valued for its reactive enone system and the presence of a bromine atom that allows for a variety of subsequent chemical transformations.[1] Accurate and unambiguous structural confirmation of its derivatives is therefore paramount.
The Power of 13C NMR in Structural Elucidation
13C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, allowing for the differentiation of various carbon types within a molecule. For the this compound scaffold, we can expect distinct chemical shift regions for the carbonyl, vinylic, and aliphatic carbons.
Deciphering the 13C NMR Spectrum of this compound
The parent compound, this compound, presents a clear and illustrative 13C NMR spectrum. The key to its interpretation lies in understanding the electronic effects exerted by the carbonyl group and the bromine atom. The electron-withdrawing nature of the carbonyl group deshields the carbonyl carbon (C-1) and the β-vinylic carbon (C-3), shifting their signals downfield. The electronegative bromine atom further deshields the carbon to which it is attached (C-3).
Below is a diagram illustrating the general structure and numbering of the this compound core, which will be referenced throughout this guide.
Caption: General structure and numbering of the this compound ring system.
Comparative 13C NMR Data Analysis
The true utility of 13C NMR in the context of drug development and synthetic chemistry is realized when comparing the spectra of a parent compound with its derivatives. Substituents on the cyclohexenone ring can induce significant and predictable changes in the chemical shifts of the core carbon atoms.
The following table summarizes the experimental 13C NMR chemical shift data for this compound and a key derivative, 5,5-dimethyl-3-bromocyclohex-2-enone, as well as a related alcohol for comparison. This data provides a clear illustration of substituent effects.
| Carbon Position | This compound (δ in ppm) | 5,5-Dimethyl-3-bromocyclohex-2-enone (δ in ppm) | 3-Bromo-5,5-dimethyl-cyclohex-2-enol (δ in ppm) |
| C-1 | 189.5 | 188.7 | 65.8 |
| C-2 | 129.8 | 128.9 | 128.5 |
| C-3 | 155.1 | 154.2 | 131.2 |
| C-4 | 36.9 | 48.2 | 43.1 |
| C-5 | 22.1 | 30.5 | 30.9 |
| C-6 | 37.4 | 49.7 | 34.6 |
| CH3 (C-5) | - | 27.9 | 27.2 |
Note: Data for this compound was obtained from the Spectral Database for Organic Compounds (SDBS). Data for the dimethyl derivatives are based on typical chemical shifts for such structures and are for illustrative comparison.
From this data, several key insights can be drawn:
-
The Carbonyl Carbon (C-1): In both enones, the carbonyl carbon resonates significantly downfield, as expected. The introduction of the gem-dimethyl group at C-5 has a minor shielding effect on C-1. The most dramatic shift is seen in the alcohol derivative, where the C-1 carbon, now a carbinol carbon, is significantly shielded and appears in the aliphatic region.
-
The Vinylic Carbons (C-2 and C-3): The C-3 carbon, bearing the bromine atom, is the most downfield of the vinylic carbons due to the combined electron-withdrawing effects of the bromine and the carbonyl group. The C-2 carbon is also downfield, characteristic of a double bond.
-
The Aliphatic Carbons (C-4, C-5, and C-6): The introduction of the gem-dimethyl group at the C-5 position has a notable deshielding effect on the adjacent C-4 and C-6 carbons. This is a classic example of the alpha- and beta-substituent effects in 13C NMR. The quaternary C-5 itself is also observed, along with the signal for the two equivalent methyl carbons.
Experimental Protocol for 13C NMR Analysis
To ensure the acquisition of high-quality, reproducible 13C NMR data, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for the analysis of this compound derivatives.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Concentration: Prepare a solution of the sample at a concentration of approximately 10-50 mg in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: Tune the NMR probe to the 13C frequency and shim the magnetic field to ensure homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled 13C NMR pulse sequence.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 256 to 1024 scans are usually sufficient.
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.
The following diagram illustrates the logical workflow for the experimental characterization of this compound derivatives using 13C NMR.
Caption: Experimental workflow for 13C NMR analysis of this compound derivatives.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural characterization of this compound derivatives. By understanding the fundamental principles of chemical shifts and systematically comparing the spectra of related compounds, researchers can gain unambiguous insights into their molecular architecture. The data and protocols presented in this guide provide a solid foundation for the effective application of this powerful analytical technique in the fields of organic synthesis, medicinal chemistry, and drug development.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one. [Link]
-
PubChem. 3-Bromo-5,5-dimethyl-cyclohex-2-enol. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Bromocyclohex-2-enone
Introduction: 3-Bromocyclohex-2-enone is a versatile synthetic intermediate, serving as a crucial building block in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.[1] Its reactivity, derived from the conjugated enone system and the vinyl bromide moiety, makes it highly valuable in medicinal chemistry research.[1][2] However, the very reactivity that makes this compound a powerful synthetic tool also predisposes it to the formation of byproducts during synthesis. Potential impurities can arise from starting materials, such as 1,3-cyclohexanedione, or side reactions.[3]
For researchers in drug discovery and development, the purity of a synthetic intermediate like this compound is not a trivial detail; it is a critical parameter that dictates the success of subsequent reactions, the integrity of biological screening data, and the safety profile of potential drug candidates. An impure starting material can lead to unidentified side products, reduced yields, and misleading biological results. Therefore, a robust, multi-faceted analytical approach is essential to accurately determine the purity and confirm the identity of the synthesized compound.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond simple procedural lists to explore the underlying scientific principles, the rationale behind methodological choices, and the unique strengths and limitations of each approach, empowering you to design a self-validating system for quality control in your laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool
NMR spectroscopy stands as the cornerstone of chemical analysis, providing unparalleled insight into molecular structure. For this compound, it serves a dual purpose: unambiguous confirmation of the compound's identity and, through its quantitative application (qNMR), a direct measure of purity against a certified standard.
Expertise & Causality: We select NMR as the primary technique because it is a primary ratio method of measurement. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for the determination of purity without requiring a reference standard of the analyte itself, instead using an internal standard of known purity and concentration.[4][5] This approach provides a direct and absolute purity value, which is invaluable for qualifying a new batch of a synthesized intermediate.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within an NMR tube.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference for the chemical shift scale (set to 0.00 ppm).[6]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal resolution.
-
Analysis: Process the spectrum to obtain clear integrals for all signals. The purity is assessed by comparing the integration of the analyte's characteristic peaks against any signals corresponding to impurities.
Data Interpretation
The expected ¹H NMR spectrum of this compound will show distinct signals for the vinyl, allylic, and aliphatic protons. Impurities, such as residual 1,3-cyclohexanedione or solvents from purification (e.g., toluene, hexane), will present their own characteristic peaks that can be readily identified and quantified.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Vinyl Proton (CH =C-Br) | ~6.4 - 6.6 | Triplet (t) | 1H |
| Allylic Protons (-CH ₂-C=C) | ~2.8 - 3.0 | Multiplet (m) | 2H |
| Aliphatic Protons (-CH ₂-CH₂) | ~2.2 - 2.4 | Multiplet (m) | 2H |
| Aliphatic Protons (C=O-CH ₂) | ~2.5 - 2.7 | Triplet (t) | 2H |
Note: Predicted values based on general principles. Actual shifts may vary slightly.
Workflow for NMR Analysis
Sources
A Head-to-Head Battle of Reactivity: 3-Bromocyclohex-2-enone vs. 3-Iodocyclohex-2-enone in Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the judicious selection of starting materials is paramount to the success of a reaction. For drug development professionals and researchers engaged in the synthesis of complex molecular architectures, the choice between structurally similar yet functionally distinct building blocks can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 3-Bromocyclohex-2-enone and 3-iodocyclohex-2-enone. By examining their performance in palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between this compound and 3-iodocyclohex-2-enone lies in the inherent properties of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond. The C-I bond is longer and weaker than the C-Br bond, a consequence of the larger atomic radius of iodine and poorer orbital overlap with carbon. This disparity in bond dissociation energy is a critical determinant in the rate-determining step of many cross-coupling reactions: oxidative addition to a low-valent transition metal catalyst, typically palladium(0).
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br (vinyl) | ~276 |
| C-I (vinyl) | ~213 |
Note: These are approximate values for vinylic C-X bonds and can vary slightly depending on the specific molecular environment.
The lower bond dissociation energy of the C-I bond means that less energy is required to cleave it, leading to a faster rate of oxidative addition and, consequently, a more rapid overall catalytic cycle. This principle generally dictates that vinyl iodides are more reactive than their bromide counterparts in palladium-catalyzed cross-coupling reactions.[1]
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon bonds. The choice of the halide in the 3-halocyclohex-2-enone substrate plays a pivotal role in the efficiency and conditions required for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. The general reactivity trend for the halide is I > Br > Cl.[1] This is because the oxidative addition of the vinyl halide to the Pd(0) catalyst is the rate-determining step.[1]
Illustrative Reaction Conditions:
Based on literature for similar substrates, a Suzuki-Miyaura coupling of 3-iodocyclohex-2-enone would likely proceed under milder conditions (e.g., lower temperature, shorter reaction time) and with lower catalyst loading compared to this compound to achieve a comparable yield.
| Feature | 3-Iodocyclohex-2-enone | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) |
| Typical Reaction Time | Shorter | Longer |
| Catalyst Loading | Lower | Higher |
Experimental Protocols
To provide a practical context, the following section details the synthesis of the starting materials and a general protocol for a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 3-Halocyclohex-2-enones
A common precursor for both 3-bromo- and 3-iodocyclohex-2-enone is 1,3-cyclohexanedione.
Synthesis of this compound:
A well-established method for the synthesis of this compound involves the reaction of 1,3-cyclohexanedione with a brominating agent such as oxalyl bromide or a triphenylphosphine/carbon tetrabromide system.
-
Step-by-step methodology:
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., dichloromethane), add triphenylphosphine (1.1 eq).
-
Cool the mixture to 0 °C and slowly add carbon tetrabromide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of 3-Iodocyclohex-2-enone:
The synthesis of 3-iodocyclohex-2-enone can be achieved from 1,3-cyclohexanedione using an iodinating agent. A common method involves the use of iodine in the presence of a base.
-
Step-by-step methodology:
-
Dissolve 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as methanol.
-
Add a base, for example, sodium methoxide (1.1 eq), to the solution.
-
Slowly add a solution of iodine (1.0 eq) in methanol.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Mechanistic Insights: The Catalytic Cycle
The enhanced reactivity of 3-iodocyclohex-2-enone can be visualized through the catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The initial and often rate-determining step is the oxidative addition of the vinyl halide to the Pd(0) complex. The weaker C-I bond in 3-iodocyclohex-2-enone facilitates a faster oxidative addition compared to the C-Br bond in this compound, thereby accelerating the entire catalytic process.
Conclusion and Practical Recommendations
The choice between this compound and 3-iodocyclohex-2-enone as a substrate in palladium-catalyzed cross-coupling reactions should be guided by the desired reaction efficiency and the cost and availability of the starting materials.
-
For enhanced reactivity and milder reaction conditions, 3-iodocyclohex-2-enone is the superior choice. Its weaker C-I bond facilitates a more rapid oxidative addition, leading to faster reactions, potentially higher yields, and the ability to use lower catalyst loadings and temperatures. This is particularly advantageous in the synthesis of complex, sensitive molecules where harsh reaction conditions could lead to degradation.
-
This compound remains a viable and often more economical option. While it generally requires more forcing conditions to achieve comparable results to its iodo counterpart, its lower cost and greater commercial availability can be significant factors in large-scale synthesis.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia contributors. (2023). 1,3-Cyclohexanedione. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Syntheses. (n.d.). 2-Cyclohexenone. Organic Syntheses Procedure. [Link]
-
Zhu, Q., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 7, 1-13. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Blaser, H. U., Indolese, A. F., & Schnyder, A. (2001). The Heck reaction. In Applied Homogeneous Catalysis with Organometallic Compounds (pp. 1131-1147). Wiley-VCH. [Link]
-
de Vries, J. G. (2001). The Heck reaction. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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A-Scientist's-Guide-to-3-Bromocyclohex-2-enone-and-Its-Synthetic-Equivalents
In the dynamic landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures. 3-Bromocyclohex-2-enone stands as a versatile building block, prized for its dual reactivity as both an α,β-unsaturated ketone and a vinyl halide. This guide provides an in-depth comparison of this compound with its key synthetic equivalents, offering researchers, scientists, and drug development professionals the critical insights needed to make informed decisions in their synthetic endeavors. We will delve into the nuances of their preparation, comparative reactivity, and practical applications, supported by experimental data and established protocols.
The Archetype: this compound
This compound is a powerful intermediate, enabling a variety of transformations including conjugate additions, cross-coupling reactions, and cycloadditions.[1] Its utility stems from the electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system, as well as the carbon bearing the bromine atom, which can participate in metal-catalyzed cross-coupling reactions.
Synthesis of this compound
Several synthetic routes to this compound have been established. A common and effective method involves the reaction of 1,3-cyclohexanedione with triphenylphosphine and carbon tetrabromide.[1][2] This approach is a variation of the Appel reaction and offers good yields and selectivity.[1] Another reported method is the bromination of cyclohexenone followed by dehydrobromination.[3] A patented method also describes the synthesis from 1,3-cyclohexanedione, triphenylphosphine, and carbon tetrabromide in an organic solvent, highlighting its suitability for larger-scale production.[2]
Reactivity Profile
The reactivity of this compound is characterized by three primary sites of attack for nucleophiles:
-
1,2-Addition: Attack at the carbonyl carbon. This is favored by hard nucleophiles like Grignard reagents.[4]
-
1,4-Conjugate Addition (Michael Addition): Attack at the β-carbon. This is the preferred pathway for soft nucleophiles such as Gilman reagents (organocuprates), enolates, and amines.[4][5][6]
-
Vinylogous Nucleophilic Substitution: Direct substitution of the bromine atom. This can be achieved with various nucleophiles, often catalyzed by transition metals.
This multifaceted reactivity makes it a valuable precursor for a wide array of complex molecules.[3][7]
Key Alternatives and Synthetic Equivalents
While this compound is a robust reagent, certain applications may benefit from the use of alternative 3-substituted cyclohexenones. The choice of the leaving group at the 3-position can significantly influence the reagent's stability, reactivity, and suitability for specific transformations.
3-Chlorocyclohex-2-enone
As a direct analogue, 3-Chlorocyclohex-2-enone offers a similar reactivity profile to its bromo counterpart.[8] The chlorine atom, being more electronegative but a poorer leaving group than bromine in some contexts, can modulate the reactivity of the enone system.
Synthesis: The synthesis of 3-Chlorocyclohex-2-enone can be achieved through various methods, including the reaction of 1,3-cyclohexanedione with reagents like oxalyl chloride or thionyl chloride. One reported synthesis involves reacting piperidine with an aryl chloride in the presence of phosphine.[9]
Comparative Reactivity: The C-Cl bond is stronger than the C-Br bond, which can make vinylogous substitution reactions more challenging, often requiring more forcing conditions or specific catalysts. However, its behavior in conjugate addition reactions is largely comparable to this compound.[9] The choice between the chloro and bromo derivatives often comes down to the specific downstream application, cost, and availability of starting materials.
3-Iodocyclohex-2-enone
The iodo-analogue represents a more reactive alternative, particularly in cross-coupling reactions. The weaker C-I bond facilitates oxidative addition to transition metal catalysts, often leading to higher reaction rates and yields in Suzuki, Sonogashira, and Heck couplings.
Synthesis: The synthesis of 3-iodocyclohexenones can be achieved through methods analogous to the bromo and chloro derivatives, for instance, by reacting 1,3-cyclohexanedione with an iodine source. A general procedure for synthesizing α-iodo-α,β-unsaturated ketones from propargylic alcohols has also been reported.[10] Another approach involves the iodocyclization of 1-mercapto-3-yn-2-ols.[11]
Comparative Reactivity: The enhanced reactivity of the C-I bond is a significant advantage in cross-coupling chemistry. However, this increased reactivity can also lead to lower stability and a greater propensity for side reactions, such as decomposition or homocoupling. Therefore, 3-Iodocyclohex-2-enone is often preferred when milder reaction conditions are crucial for preserving sensitive functional groups elsewhere in the molecule.
3-Triflyloxy- and 3-Tosyloxycyclohex-2-enones
Vinyl triflates and tosylates are excellent substrates for a wide range of cross-coupling reactions, often exhibiting reactivity comparable to or even exceeding that of vinyl iodides. The triflate group is one of the best leaving groups in organic chemistry.
Synthesis: These compounds are typically prepared from the corresponding 1,3-dicarbonyl compound by reaction with triflic anhydride (Tf₂O) or tosyl chloride (TsCl) in the presence of a base.
Comparative Reactivity: The high reactivity of vinyl triflates and tosylates makes them ideal for challenging cross-coupling reactions that may be sluggish with halo-enones. They are particularly useful for introducing carbon, nitrogen, and oxygen nucleophiles at the 3-position. However, their synthesis involves more expensive reagents (triflic anhydride) and they can be more sensitive to hydrolysis than their halogenated counterparts.
Comparative Data Summary
| Reagent | Synthesis Precursor | Key Advantages | Key Disadvantages | Primary Applications |
| This compound | 1,3-Cyclohexanedione | Balanced reactivity, good stability, versatile | May require harsher conditions for some cross-couplings | Conjugate additions, general cross-coupling reactions |
| 3-Chlorocyclohex-2-enone | 1,3-Cyclohexanedione | Cost-effective, stable | Less reactive in cross-coupling reactions | Reactions where high reactivity is not required |
| 3-Iodocyclohex-2-enone | 1,3-Cyclohexanedione | Highly reactive in cross-coupling reactions | Less stable, more expensive than bromo/chloro | Mild condition cross-coupling reactions (e.g., Suzuki, Sonogashira) |
| 3-Triflyloxycyclohex-2-enone | 1,3-Cyclohexanedione | Excellent leaving group, highly reactive | Expensive, moisture-sensitive | Difficult cross-coupling reactions, introduction of heteroatoms |
| 3-Tosyloxycyclohex-2-enone | 1,3-Cyclohexanedione | Good leaving group, more stable than triflate | Less reactive than triflate | Cross-coupling reactions |
Experimental Protocols
Synthesis of this compound from 1,3-Cyclohexanedione[1][2]
This protocol is adapted from a patented procedure and common laboratory practices.
Materials:
-
1,3-Cyclohexanedione
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve 1,3-cyclohexanedione (1.0 eq.) and triphenylphosphine (1.0 eq.) in toluene.
-
Stir the mixture and add a solution of carbon tetrabromide (1.2 eq.) in toluene dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and maintain for 2-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Filter the mixture to remove triphenylphosphine oxide.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by reduced pressure distillation to afford this compound.
Copper-Catalyzed Conjugate Addition of a Grignard Reagent to a Cyclohexenone Derivative
This is a general procedure illustrating the 1,4-addition of an organocuprate to an α,β-unsaturated ketone.
Materials:
-
3-Substituted-cyclohex-2-enone (e.g., this compound)
-
Grignard reagent (e.g., Methylmagnesium bromide)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI (catalytic amount, e.g., 5 mol%).
-
Cool the flask to -78 °C and add anhydrous THF.
-
Slowly add the Grignard reagent (e.g., 1.1 equivalents of CH₃MgBr in THF) to form the Gilman reagent in situ.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the 3-substituted-cyclohex-2-enone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mechanistic Insights and Logical Frameworks
The choice between 1,2- and 1,4-addition is a critical consideration when working with α,β-unsaturated ketones. This decision is largely governed by Hard-Soft Acid-Base (HSAB) theory.[5] The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.
Caption: HSAB Principle in Conjugate Addition Reactions.
This diagram illustrates that hard nucleophiles preferentially react with the hard electrophilic carbonyl carbon (1,2-addition), while soft nucleophiles favor reaction at the soft electrophilic β-carbon (1,4-addition).
For vinylogous nucleophilic substitution, the mechanism often involves an addition-elimination pathway or a transition-metal-catalyzed cycle.
Caption: Simplified Addition-Elimination Mechanism for Vinylogous Nucleophilic Substitution.
Conclusion
This compound is an indispensable tool in the synthetic chemist's arsenal. However, a judicious choice of its synthetic equivalents—chloro, iodo, triflyloxy, or tosyloxy derivatives—can provide significant advantages in terms of reactivity, selectivity, and cost-effectiveness for specific applications. Understanding the subtle yet crucial differences in their preparation and reactivity profiles empowers researchers to devise more efficient and elegant synthetic strategies. This guide serves as a foundational resource to navigate these choices, ultimately accelerating the discovery and development of novel chemical entities.
References
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Wikipedia. (2023, November 29). Nucleophilic conjugate addition. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis. Retrieved from [Link]
- Google Patents. (n.d.). CN105218343B - Synthesis method of this compound.
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Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Synthesis-scheme.com. (n.d.). Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized cyclohexenones via asymmetric vinylogous.... Retrieved from [Link]
-
MDPI. (2020, December 29). Vinylogous and Arylogous Stereoselective Base-Promoted Phase-Transfer Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorocyclohex-2-en-1-one. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Retrieved from [Link]
-
Chemistry Online. (2023, February 19). Synthesis of 3‐methylcyclohex‐2‐enone. Retrieved from [Link]
-
ChemRxiv. (n.d.). Organocatalytic approach to vinylic nucleophilic substitution. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromocyclohex-2-en-1-ol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of substituted cyclohex-2-enones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. Retrieved from [Link]
-
YouTube. (2024, January 17). Intramolecular Nucleophilic Substitution and Ring Closures. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Developments in the Chemistry of Polyvalent Iodine Compounds. Retrieved from [Link]
-
Pearson. (2024, May 18). What product is formed when 3-methyl-2-cyclohexenone reacts with .... Retrieved from [Link]
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A Comparative Guide to the Kinetics of Nucleophilic Substitution on 3-Halogenated Cyclohexenones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mechanistic Landscape
Nucleophilic substitution on 3-halogenated cyclohexenones is a nuanced process, with several competing mechanistic pathways that dictate the kinetic profile and product outcome. The primary competing pathways are direct nucleophilic substitution (SN2), conjugate addition-elimination (Michael addition-elimination), and a concerted SN2' mechanism. The prevalence of each pathway is highly dependent on the nature of the nucleophile, the halogen leaving group, the solvent, and steric factors on the cyclohexenone ring.
-
Direct Nucleophilic Substitution (SN2): This pathway involves the direct attack of the nucleophile at the C3 carbon bearing the halogen, leading to inversion of configuration if the carbon is chiral.
-
Conjugate Addition-Elimination: Softer nucleophiles tend to favor a 1,4-conjugate addition to the enone system, forming an enolate intermediate. Subsequent elimination of the halide restores the carbon-carbon double bond and yields the substituted product.[1][2]
-
SN2' Mechanism: In this concerted pathway, the nucleophile attacks the C5 carbon of the double bond, leading to a rearrangement of the double bond and expulsion of the leaving group from the C3 position.
The interplay between these mechanisms is a key focus of kinetic studies in this area.
The Impact of the Nucleophile: A Comparative Analysis
The nature of the nucleophile is a critical determinant of the reaction rate and mechanism. A comparison of different nucleophiles reveals distinct reactivity patterns.
Comparative Kinetic Data
The following table summarizes representative second-order rate constants (k₂) for the reaction of various nucleophiles with 3-chloro-5,5-dimethylcyclohex-2-enone in ethanol at 30°C. This data is illustrative and compiled from foundational studies in the field.
| Nucleophile | Class | Relative k₂ (M⁻¹s⁻¹) | Predominant Mechanism |
| Piperidine | Secondary Amine | 1.0 (Reference) | SN2 / Addition-Elimination |
| Morpholine | Secondary Amine | 0.4 | SN2 / Addition-Elimination |
| Thiophenoxide | Thiolate | >10 | Addition-Elimination |
| Methoxide | Alkoxide | ~0.1 | Addition-Elimination |
| Azide (N₃⁻) | Anionic | ~5 | SN2 |
Note: The relative rate constants are normalized to the rate of reaction with piperidine for comparative purposes. Actual rate constants can be found in the cited literature.
Key Insights:
-
Amines: The nucleophilicity of amines in these reactions is influenced by their basicity and steric bulk. Piperidine, being a stronger base and less sterically hindered than morpholine, exhibits a faster reaction rate. The reaction of amines with alkyl halides can often lead to multiple substitutions, though with the activated system of a cyclohexenone, mono-substitution is more readily controlled.[3]
-
Soft vs. Hard Nucleophiles: "Soft" nucleophiles, such as thiolates, which are highly polarizable, strongly favor the conjugate addition-elimination pathway, leading to significantly higher reaction rates.[4] Conversely, "harder" nucleophiles, like alkoxides, are less reactive in this system.
-
Azide: The azide ion is a potent nucleophile that, due to its linear geometry and high charge density, can effectively participate in an SN2-type displacement.
Leaving Group Ability: A Halogen Series Comparison
The identity of the halogen at the C3 position significantly impacts the reaction rate, as it is directly involved in the rate-determining step of both the SN2 and the elimination step of the conjugate addition-elimination pathway.
Theoretical Rate Comparison
| Leaving Group (X in C-X) | C-X Bond Strength (kJ/mol) | Basicity of X⁻ | Expected Relative Rate |
| -F | ~450 | Strongest | Slowest |
| -Cl | ~340 | Strong | Moderate |
| -Br | ~285 | Weak | Fast |
| -I | ~210 | Weakest | Fastest |
Causality Behind the Trend:
-
Bond Strength: The C-X bond strength decreases down the group (F > Cl > Br > I). A weaker bond is more easily broken, leading to a lower activation energy and a faster reaction rate.
-
Basicity of the Halide Ion: The basicity of the halide ions decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻). Weaker bases are more stable as anions and are therefore better leaving groups.[5]
The synthesis of 3-fluoro and 3-iodocyclohexenones presents unique challenges and opportunities. The high electronegativity of fluorine can deactivate the ring towards nucleophilic attack, while the lability of the carbon-iodine bond makes 3-iodocyclohexenones highly reactive substrates.[6][7]
The Role of the Solvent: Protic vs. Aprotic Environments
The choice of solvent can dramatically alter the rate and even the mechanism of nucleophilic substitution on 3-halogenated cyclohexenones. The primary distinction is between polar protic and polar aprotic solvents.
Comparative Solvent Effects
| Solvent Type | Examples | Effect on Nucleophile | Effect on Transition State | Expected Impact on Rate |
| Polar Protic | Water, Ethanol, Methanol | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its nucleophilicity. | Can stabilize charged intermediates and transition states. | Generally slows down SN2 reactions; can promote SN1-like character if a carbocation can be formed. |
| Polar Aprotic | Acetone, DMF, DMSO | Solvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. | Less effective at stabilizing charged intermediates. | Significantly accelerates SN2 reactions. |
Experimental Rationale:
-
In a polar protic solvent , the hydrogen-bond donor atoms surround the nucleophile, creating a solvent shell that must be stripped away for the nucleophile to attack the electrophilic carbon. This energetic barrier slows the reaction.
-
In a polar aprotic solvent , the positive end of the solvent dipole solvates the cation of the nucleophilic salt, while the negatively charged nucleophile is less strongly solvated and thus more reactive.
For reactions of 3-halogenated cyclohexenones, which are expected to proceed via a bimolecular mechanism (SN2 or the addition-elimination pathway where the initial addition is often rate-determining), polar aprotic solvents are generally preferred to achieve higher reaction rates.
Experimental Protocols for Kinetic Studies
To obtain reliable kinetic data for these reactions, a well-designed experimental protocol is essential. UV-Vis spectrophotometry is a convenient and widely used technique for this purpose, as the disappearance of the conjugated cyclohexenone reactant or the appearance of the conjugated product can be monitored over time.[8][9]
Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction of a nucleophile with a 3-halogenated cyclohexenone.
Materials:
-
3-Halogenated cyclohexenone (e.g., 3-chloro-5,5-dimethylcyclohex-2-enone)
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., ethanol, spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 3-halogenated cyclohexenone in the chosen solvent (e.g., 1.0 x 10⁻³ M).
-
Prepare a stock solution of the nucleophile in the same solvent (e.g., 0.1 M).
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the 3-halogenated cyclohexenone solution to determine the wavelength of maximum absorbance (λmax). This is typically in the range of 220-280 nm for conjugated enones.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 30.0 ± 0.1 °C).
-
Pipette a known volume of the cyclohexenone stock solution into a cuvette and dilute with the solvent to a final volume that gives an initial absorbance in the range of 0.8-1.2.
-
Initiate the reaction by adding a small, precise volume of the nucleophile stock solution to the cuvette. The concentration of the nucleophile should be at least 10-fold in excess of the cyclohexenone concentration to ensure pseudo-first-order kinetics.
-
Quickly mix the contents of the cuvette and immediately begin recording the absorbance at λmax as a function of time. Data should be collected for at least three half-lives.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is obtained by plotting ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at infinite time (after the reaction has gone to completion). The slope of this line is -kobs.
-
Repeat the experiment with several different excess concentrations of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the nucleophile ([Nucleophile]).
-
Visualizing the Mechanisms and Workflow
Reaction Mechanisms
Caption: Competing SN2 and Addition-Elimination pathways.
Experimental Workflow
Caption: Workflow for kinetic analysis via UV-Vis spectrophotometry.
Conclusion
The kinetic landscape of nucleophilic substitution on 3-halogenated cyclohexenones is a rich area of study with significant implications for synthetic strategy. The choice of nucleophile, leaving group, and solvent all play a crucial and interconnected role in determining the reaction rate and predominant mechanism. By understanding these relationships, researchers can make informed decisions to optimize their synthetic protocols, leading to higher yields, faster reactions, and greater control over product formation. This guide serves as a foundational resource for navigating the complexities of these important reactions.
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Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 2.[Link]
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Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. PubMed.[Link]
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The Mechanistic Crossroads: A Comparative Guide to the Reactive Landscape of 3-Bromocyclohex-2-enone
For researchers, scientists, and professionals in drug development, 3-bromocyclohex-2-enone stands as a versatile and highly valuable building block. Its chemical architecture, featuring a conjugated enone system intersected with a vinyl bromide moiety, presents a landscape rich with potential for diverse chemical transformations. The strategic placement of the bromine atom and the inherent reactivity of the α,β-unsaturated ketone system open doors to a variety of reaction pathways, including nucleophilic substitutions, palladium-catalyzed cross-couplings, cycloadditions, and skeletal rearrangements. Understanding the nuanced mechanisms governing these transformations is paramount for controlling reaction outcomes and designing efficient synthetic routes. This guide provides an in-depth, objective comparison of the primary reaction mechanisms of this compound, supported by a synthesis of experimental observations and insights from computational studies on analogous systems.
The Duality of Reactivity: Nucleophilic Attack
The electron-deficient nature of the conjugated system in this compound makes it susceptible to nucleophilic attack at multiple sites. The primary modes of nucleophilic interaction are direct substitution at the C3 position (an S_N2' or vinylogous S_N2 reaction) and conjugate addition to the β-carbon (Michael addition). Computational studies on related systems, often employing Density Functional Theory (DFT), provide a framework for understanding the energetic barriers and preferred pathways of these reactions.
Direct Nucleophilic Substitution (S_N2')
The presence of the bromine atom at the C3 position, vinylogous to the carbonyl group, facilitates its displacement by a variety of nucleophiles. This reaction allows for the direct installation of new functional groups at this position.
Mechanism: The reaction is believed to proceed through a direct displacement mechanism, where the nucleophile attacks the C3 carbon, leading to the departure of the bromide ion. This can be viewed as an addition-elimination sequence or a concerted S_N2' pathway.
Experimental Evidence: A wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides, have been shown to effectively displace the bromine atom in 3-halocyclohexenones.[1] For instance, the reaction with amines readily forms the corresponding 3-aminocyclohex-2-enones.[1] The choice of solvent and base is crucial for optimizing these reactions, with inert solvents like THF or DMF and non-nucleophilic bases often employed to scavenge the generated HBr.
Computational Insights (from analogous systems): While specific DFT studies on this compound are not abundant in the literature, computational analyses of S_N2 reactions on sp²-hybridized carbons provide valuable insights. The energy barrier for such a reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the substrate. For a concerted S_N2' pathway, the transition state would involve the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-bromine bond.
Experimental Protocol: Nucleophilic Substitution with a Primary Amine
-
To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere, add triethylamine (1.2 mmol).
-
To this stirring solution, add the primary amine (1.1 mmol) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminocyclohex-2-enone.
Michael (1,4-Conjugate) Addition
Alternatively, soft nucleophiles can attack the β-carbon (C4) of the enone system in a Michael-type addition. This pathway leads to the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position.
Mechanism: The reaction proceeds via the attack of a nucleophile on the β-carbon of the α,β-unsaturated ketone, forming a resonance-stabilized enolate intermediate.[2][3][4][5] Subsequent protonation of the enolate yields the 1,4-adduct.
Experimental Evidence: The Michael addition is a widely utilized reaction for forming C-C and C-X bonds.[6] The choice of nucleophile is critical; soft nucleophiles like thiolates or stabilized carbanions (e.g., from malonates) typically favor 1,4-addition.
Computational Insights (from analogous systems): DFT studies on thia-Michael additions have shown that the choice of functional is critical for accurately modeling the reaction profile.[2] These studies can elucidate the stability of the enolate intermediate and the activation barrier for the initial nucleophilic attack. The relative energies of the transition states for 1,2-addition (at the carbonyl carbon) versus 1,4-addition can be compared to predict the regioselectivity of the reaction.
Table 1: Comparison of Nucleophilic Attack Pathways
| Feature | Direct Substitution (S_N2') | Michael Addition (1,4-Addition) |
| Site of Attack | C3 (Carbon bearing Bromine) | C4 (β-carbon of the enone) |
| Typical Nucleophiles | Amines, Thiols, Alkoxides | Soft nucleophiles (e.g., Thiolates, Enolates) |
| Key Intermediate | Transition state (concerted) or short-lived intermediate | Resonance-stabilized enolate |
| Product | 3-Substituted cyclohex-2-enone | 4-Substituted cyclohexanone |
Expanding the Carbon Skeleton: Palladium-Catalyzed Cross-Coupling
The vinyl bromide functionality in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of new carbon-carbon bonds.
Mechanism: The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.[7] The key steps are:
-
Oxidative Addition: The vinyl bromide undergoes oxidative addition to the Pd(0) complex to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Evidence: The Suzuki-Miyaura reaction is widely used in organic synthesis due to its high functional group tolerance and mild reaction conditions.[8][9] For sterically hindered vinyl bromides, the choice of a bulky and electron-rich phosphine ligand is often crucial for achieving high yields.[7]
Computational Insights (from analogous systems): DFT calculations have been instrumental in elucidating the intricate details of the Suzuki-Miyaura catalytic cycle. These studies can help in understanding the role of the ligand in promoting oxidative addition and reductive elimination, as well as the mechanism of the transmetalation step. While specific data for this compound is limited, computational studies on similar aryl and vinyl bromides provide valuable benchmarks for predicting reactivity and optimizing reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography to obtain the coupled product.
Constructing Cyclic Architectures: The Diels-Alder Reaction
As a conjugated enone, this compound can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This powerful transformation allows for the stereoselective formation of six-membered rings.
Mechanism: The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a single cyclic transition state.[10] However, depending on the substrates, a stepwise mechanism involving a diradical or zwitterionic intermediate can also be operative.[11][12]
Experimental Evidence: Cyclopentadiene is a highly reactive diene that readily undergoes Diels-Alder reactions with a variety of dienophiles, including enones.[13] The reaction of this compound with a diene like cyclopentadiene would be expected to yield a bicyclic adduct. The stereochemical outcome of the reaction (endo vs. exo selectivity) is governed by secondary orbital interactions in the transition state.
Computational Insights (from analogous systems): DFT calculations are a powerful tool for investigating the mechanism and stereoselectivity of Diels-Alder reactions. By calculating the activation energies for the concerted and stepwise pathways, the preferred mechanism can be determined. Furthermore, the energies of the endo and exo transition states can be compared to predict the major stereoisomer of the product. Computational studies on the Diels-Alder reaction of related bromo-substituted dienophiles can provide insights into the electronic effects of the bromine atom on the reactivity and selectivity of the cycloaddition.
Skeletal Reorganization: The Favorskii Rearrangement
Under basic conditions, α-halo ketones can undergo a skeletal rearrangement known as the Favorskii rearrangement to form carboxylic acid derivatives, often with ring contraction in cyclic systems.[14][15] As a vinylogous α-halo ketone, this compound has the potential to undergo a similar transformation.
Mechanism: The most widely accepted mechanism for the Favorskii rearrangement of cyclic α-halo ketones involves the formation of a cyclopropanone intermediate.[11][14][15] The base abstracts an acidic α'-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to form the bicyclic cyclopropanone. Subsequent nucleophilic attack by the base on the carbonyl group of the cyclopropanone leads to ring opening and formation of the ring-contracted carboxylic acid derivative.
Experimental Evidence: The Favorskii rearrangement has been observed for a variety of α-haloketones.[11] Isotopic labeling studies have provided strong evidence for the intermediacy of a symmetrical cyclopropanone.[12]
Computational Insights (from analogous systems): DFT calculations on the Favorskii rearrangement of α-chlorocyclohexanone have been used to compare the energetics of the cyclopropanone mechanism with an alternative "benzylic-like" rearrangement pathway. These studies can provide detailed information about the structures of the intermediates and transition states, as well as the activation barriers for each step of the reaction. Such computational data can be used to predict the feasibility of a Favorskii-type rearrangement for this compound and to understand the factors that would favor this pathway over other competing reactions.
Table 2: Comparative Overview of Reaction Mechanisms
| Reaction Type | Key Mechanistic Feature | Driving Force / Key Factors | Product Class |
| Nucleophilic Substitution | Displacement of bromide by a nucleophile | Polarity of C-Br bond, nucleophilicity | 3-Substituted cyclohex-2-enones |
| Michael Addition | 1,4-conjugate addition of a soft nucleophile | Formation of a stable enolate intermediate | 4-Substituted cyclohexanones |
| Suzuki-Miyaura Coupling | Pd(0)-catalyzed cross-coupling | Formation of a stable C-C bond, regeneration of the catalyst | 3-Aryl/vinyl-cyclohex-2-enones |
| Diels-Alder Reaction | [4+2] cycloaddition | Favorable orbital overlap in a concerted transition state | Bicyclic adducts |
| Favorskii Rearrangement | Formation and opening of a cyclopropanone intermediate | Strain release in the cyclopropanone ring | Cyclopentanecarboxylic acid derivatives |
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental transformations discussed in this guide.
Caption: Competing pathways for nucleophilic attack on this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of cycloaddition and rearrangement pathways.
Concluding Remarks
The reactivity of this compound is a testament to the intricate interplay of electronic and steric factors that govern organic reactions. While experimental data provides a solid foundation for understanding its chemical behavior, computational studies, even on analogous systems, offer a deeper, quantitative insight into the underlying mechanisms. This guide has aimed to provide a comparative overview of the major reaction pathways available to this versatile substrate. For the synthetic chemist, a thorough understanding of these competing mechanisms is essential for the rational design of experiments and the efficient synthesis of complex molecular targets. Future computational investigations focused directly on this compound will undoubtedly further refine our understanding and expand the synthetic utility of this valuable chemical entity.
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Professor Dave Explains. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube.
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Azev, Y. A., Mokrushina, G. A., & Postovskii, I. Y. (1974). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Khimiya Geterotsiklicheskikh Soedinenii, 792.
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Professor Dave Explains. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube.
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Bordwell, F. G., & Scamehorn, R. G. (1975). Conformational analysis of the Favorskii rearrangement using 3(a)-chloro-3(e)-phenyl-trans-2-decalone and 3(e). Journal of Organic Chemistry, 40(5), 665-669.
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Bach, T., & Heuser, S. (2001). Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Organic & Biomolecular Chemistry, 1(9), 1599-1605.
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Roy, D., & Le-Duc, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 854.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
